molecular formula C7H3ClF4 B1360330 3-Chloro-4-fluorobenzotrifluoride CAS No. 78068-85-6

3-Chloro-4-fluorobenzotrifluoride

Cat. No.: B1360330
CAS No.: 78068-85-6
M. Wt: 198.54 g/mol
InChI Key: BKHVEYHSOXVAOP-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3ClF4 and its molecular weight is 198.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
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InChI

InChI=1S/C7H3ClF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHVEYHSOXVAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1074884
Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Molecular Weight

198.54 g/mol
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CAS No.

78068-85-6
Record name 3-Chloro-4-fluorobenzotrifluoride
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Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Record name 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzotrifluoride, with the CAS number 78068-85-6, is a halogenated aromatic compound that has garnered significant interest as a key building block in advanced chemical synthesis. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom attached to a benzene ring, imparts unique reactivity and stability. This profile makes it an invaluable intermediate in the production of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] In the pharmaceutical sector, it serves as a crucial component in the synthesis of Active Pharmaceutical Ingredients (APIs), where its incorporation can enhance drug efficacy and metabolic stability.[1] Notably, it has been utilized in the development of treatments for metabolic disorders.[1] In agrochemical applications, this compound is instrumental in formulating high-performance pesticides and herbicides.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its handling, application, and characterization in a research and development setting.

Molecular and General Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₃ClF₄
Molecular Weight 198.55 g/mol
CAS Number 78068-85-6
Appearance Colorless to light red/green clear liquid[2]
Purity ≥ 98% (GC)[2]
Synonyms 3-Chloro-α,α,α,4-tetrafluorotoluene, 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene[3]

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The following sections detail its key physical and chemical characteristics.

Boiling Point

The boiling point is a critical parameter for purification and for defining reaction conditions.

  • Boiling Point: 137 °C[2]

Density

Density is an essential property for process design, particularly for calculations involving mass transfer and fluid dynamics.

  • Density: Approximately 1.45 - 1.49 g/cm³[1][4]

Refractive Index

The refractive index is a useful property for rapid identification and purity assessment.

  • Refractive Index (n20D): 1.43[2]

Solubility

Solubility is a key determinant of a compound's behavior in various solvent systems, impacting reaction kinetics, purification, and formulation.

  • Organic Solvents: this compound is expected to be soluble in many common organic solvents.[5]

Vapor Pressure

Vapor pressure data is crucial for assessing the volatility of the compound, which is important for safety, handling, and distillation procedures. While specific experimental data for this compound is not widely published, its boiling point suggests a moderate vapor pressure at ambient temperatures.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoromethyl group and the halogens.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and fluoro substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the aromatic ring, with coupling to the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • C-F stretching: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the aromatic C-F bond are expected in the 1350-1000 cm⁻¹ region.

  • C-Cl stretching: The C-Cl stretching vibration will likely be found in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.

Experimental Protocols

The following sections outline the methodologies for the experimental determination of the key physicochemical properties of this compound, with a focus on established and reliable techniques.

Workflow for Physicochemical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Property Measurement synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Purity & Structure Confirmation ir IR Spectroscopy purification->ir Purity & Structure Confirmation ms Mass Spectrometry purification->ms Purity & Structure Confirmation boiling_point Boiling Point Determination purification->boiling_point Property Determination density Density Measurement purification->density Property Determination solubility Solubility Assessment purification->solubility Property Determination vapor_pressure Vapor Pressure Measurement purification->vapor_pressure Property Determination

Caption: General workflow for the synthesis, characterization, and property determination of this compound.

Boiling Point Determination (Distillation Method)

The boiling point can be accurately determined using a standard distillation apparatus, following principles outlined in OECD Guideline 103.[6]

Methodology:

  • Place a sample of this compound in a round-bottom flask with a few boiling chips.

  • Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Causality: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing for a phase transition to the gaseous state.[6] The constant temperature observed during distillation of a pure substance corresponds to its boiling point.

Density Determination (Pycnometer Method)

The density of liquid this compound can be precisely measured using a pycnometer, in accordance with OECD Guideline 109.

Methodology:

  • Clean and dry a pycnometer of known volume and weigh it accurately.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).

  • Remove any excess liquid and weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Causality: This method provides a direct measurement of mass per unit volume. The use of a calibrated pycnometer and temperature control ensures high accuracy and reproducibility.

Solubility Determination (Flask Method)

To determine the solubility in various organic solvents, the flask method, as described in OECD Guideline 105, is appropriate.[4]

Methodology:

  • Add an excess amount of this compound to a known volume of the desired solvent in a flask.

  • Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Allow any undissolved material to settle.

  • Carefully withdraw a sample of the supernatant and analyze its concentration using a suitable analytical technique (e.g., GC or HPLC with a calibration curve).

Causality: This method establishes a saturated solution, where the dissolved solute is in equilibrium with the undissolved solute. The concentration of the supernatant at this point represents the solubility of the compound in that solvent at the given temperature.

Spectroscopic Analysis Workflow

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis sample Pure Sample of This compound nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ir_prep Prepare Thin Film (Neat Liquid) sample->ir_prep ms_prep Inject into GC-MS sample->ms_prep nmr_acq Acquire ¹H, ¹³C, ¹⁹F Spectra nmr_prep->nmr_acq data_analysis Comprehensive Structural Confirmation nmr_acq->data_analysis Structural Elucidation ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_acq->data_analysis Functional Group ID ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_acq->data_analysis Molecular Weight & Fragmentation

Caption: A typical workflow for the comprehensive spectroscopic characterization of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is between 2-8 °C.[2]

Conclusion

This compound is a versatile and valuable intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is essential for its safe handling, effective use in synthesis, and for the development of robust and scalable processes. This guide provides a consolidated resource of its key properties and outlines standardized methods for their experimental determination, serving as a valuable tool for researchers and professionals in the field of chemical sciences.

References

A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzotrifluoride, a halogenated aromatic compound, has emerged as a critical building block in advanced chemical synthesis. Its unique molecular structure, featuring a trifluoromethyl group along with chlorine and fluorine substituents on a benzene ring, imparts distinct stability and reactivity. This guide provides an in-depth analysis of its molecular characteristics, physicochemical properties, synthesis protocols, and key applications, particularly in the pharmaceutical and agrochemical industries. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a research and development setting.

Molecular Structure and Physicochemical Properties

Molecular Identity and Structure

This compound is systematically known as 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene.[1] Its identity is confirmed by the CAS Registry Number 78068-85-6.[2] The molecular formula is C₇H₃ClF₄.[3]

The structure consists of a benzene ring substituted with three key functional groups:

  • A chloro (Cl) group at position 3.

  • A fluoro (F) group at position 4.

  • A trifluoromethyl (CF₃) group at position 1.

This specific arrangement of electron-withdrawing groups (Cl, F, and especially CF₃) significantly influences the electron density of the aromatic ring, dictating its reactivity in synthetic transformations. The trifluoromethyl group, in particular, enhances the thermal stability and metabolic stability of molecules into which it is incorporated, a highly desirable trait in drug development.[4][5]

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions. It is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₃ClF₄).

  • Carbon (C): 7 × 12.011 u

  • Hydrogen (H): 3 × 1.008 u

  • Chlorine (Cl): 1 × 35.453 u

  • Fluorine (F): 4 × 18.998 u

The calculated molecular weight is approximately 198.55 g/mol .[3][6] This value is consistently reported across major chemical suppliers and databases.[4][7]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to light red/green clear liquid[4]
Molecular Formula C₇H₃ClF₄[3]
Molecular Weight 198.55 g/mol [3][6]
Boiling Point 137 °C at 760 mmHg[1][4]
Density ~1.49 g/cm³[1][6]
Flash Point 42 °C (108 °F)[1][6]
Refractive Index ~1.4355 (at 20°C)[1][6]
Purity Typically ≥ 98% (GC)[4]
Storage Temperature 2 - 8 °C, in a dry, well-ventilated area[4][8]

Synthesis and Reactivity

Common Synthetic Routes

The industrial production of this compound is critical for its availability as a chemical intermediate. While several methods exist, two prominent routes are:

  • Fluorination of 3,4-Dichlorobenzotrifluoride: This method involves a halogen exchange (Halex) reaction where 3,4-dichlorobenzotrifluoride is treated with a fluoride source, such as anhydrous potassium fluoride (KF). The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[9][10] The use of a catalyst system, for instance containing copper halide and a crown ether, can significantly improve the reaction's selectivity and yield, resulting in a product purity exceeding 97%.[10] Upon completion, the product is isolated and purified by distillation.[11]

  • Chlorination of 4-Fluorobenzotrifluoride: A more direct approach starts with the industrially available 4-fluorotoluene. This material is first converted to 4-fluorobenzotrifluoride, which is subsequently chlorinated using chlorine gas (Cl₂) to yield the final product.[9] This method is advantageous as it utilizes inexpensive starting materials.[9]

The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Generalized Synthesis Workflow for this compound cluster_0 Route 1: Halogen Exchange cluster_1 Route 2: Direct Chlorination A 3,4-Dichlorobenzotrifluoride B Fluorination (e.g., KF, DMSO, Catalyst) A->B C Purification (Distillation) B->C Product This compound C->Product D 4-Fluorobenzotrifluoride E Chlorination (Cl2, Catalyst) D->E E->Product

Caption: Key synthetic pathways to this compound.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the directing effects of its substituents. The fluoro and chloro groups are ortho-, para-directing, while the trifluoromethyl group is a strong meta-directing deactivator. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the chlorine or fluorine atoms, particularly when activated by the potent electron-withdrawing CF₃ group. This reactivity is precisely why it is a valuable intermediate for introducing the 3-chloro-4-fluoro-substituted phenyl ring into larger, more complex molecules.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate used to construct more complex molecules.[1]

  • Pharmaceutical Development: This compound is a vital building block for creating Active Pharmaceutical Ingredients (APIs).[5] The incorporation of the trifluoromethyl group can enhance a drug's metabolic stability and bioavailability.[2][5] For example, it is used in the synthesis of GPR40 agonists, which are compounds investigated for the treatment of type 2 diabetes.[2][11]

  • Agrochemical Formulations: In the agrochemical industry, it serves as an intermediate for advanced pesticides and herbicides.[2][4] The chemical stability imparted by the fluorinated groups ensures long-lasting efficacy in the field.[1]

  • Material Science: The compound is also valuable in creating specialty polymers and coatings that require high thermal stability and chemical resistance.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound is a flammable liquid and an irritant.[6][7] Adherence to strict safety protocols is mandatory.

Hazard Identification
  • Physical Hazards: Flammable liquid and vapor (H226).[7] Vapors can form explosive mixtures with air.[12]

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed.[12]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[12]

Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Use explosion-proof electrical and lighting equipment.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[13]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Safe Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources.[13] Ground and bond containers when transferring material to prevent static discharge. Do not eat, drink, or smoke in the work area.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperature is between 2-8°C.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

The logical workflow for ensuring safety is outlined below.

Safety_Workflow Safety & Handling Workflow Assess 1. Assess Hazards (Flammable, Irritant) Control 2. Implement Controls (Fume Hood, Grounding) Assess->Control PPE 3. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Control->PPE Handle 4. Follow Safe Handling Protocol (No Ignition Sources) PPE->Handle Store 5. Ensure Proper Storage (Cool, Dry, Ventilated) Handle->Store Dispose 6. Dispose Responsibly (Approved Waste Stream) Store->Dispose

Caption: A six-step workflow for the safe handling of chemical reagents.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical, agrochemical, and material science sectors. Its molecular structure provides a unique combination of stability and targeted reactivity, making it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and, most importantly, its safety requirements is essential for harnessing its full potential in innovation and development.

References

A Senior Application Scientist's Guide to the Spectral Analysis of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3-Chloro-4-fluorobenzotrifluoride

This compound (CAS No. 78068-85-6) is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts unique properties of stability, reactivity, and lipophilicity that are highly valuable in medicinal chemistry and material science.[1][3]

The precise arrangement of these substituents dictates the molecule's electronic and steric properties, which in turn govern its behavior in synthetic reactions and biological systems. Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical framework for the spectral characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific compound are limited, this document emphasizes the foundational principles and predictive analysis required to interpret its spectral data, grounded in established methodologies and data from analogous structures.

Core Principle: A Multi-Spectroscopic Approach for Unambiguous Confirmation

Reliance on a single analytical technique is insufficient for the definitive characterization of a novel or complex molecule. A robust, self-validating system of analysis integrates data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a comprehensive and trustworthy molecular profile.

cluster_0 Analytical Workflow Sample Sample NMR NMR Sample->NMR Acquisition IR IR Sample->IR Acquisition MS MS Sample->MS Acquisition Interpretation Interpretation NMR->Interpretation Data Collation IR->Interpretation Data Collation MS->Interpretation Data Collation Structure Structure Interpretation->Structure Validation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.

Molecular Structure and Predicted NMR Environment

The structure contains three distinct aromatic protons and two different fluorine environments (the aromatic fluorine and the trifluoromethyl group), leading to complex but interpretable spectra due to spin-spin coupling.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy
  • Expertise & Causality: The electron-withdrawing nature of the CF₃, Cl, and F substituents will shift all proton signals downfield (to higher ppm) relative to benzene (7.34 ppm). The splitting pattern for each proton is dictated by its coupling to neighboring protons (³JHH, typically 7-8 Hz for ortho coupling) and fluorine atoms (³JHF, ⁴JHF, ⁵JHF).

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Proton Predicted Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2~ 7.8 - 8.0Doublet of doublets (dd)³JHH ≈ 8.5, ⁴JHF ≈ 4-5
H-5~ 7.6 - 7.8Doublet of doublets (dd)³JHH ≈ 8.5, ⁴JHF ≈ 2-3
H-6~ 7.3 - 7.5Triplet of doublets (td) or ddd³JHH ≈ 8.5, ³JHF ≈ 8-9, ⁵JHF ≈ 1-2
¹³C NMR Spectroscopy
  • Expertise & Causality: The spectrum will show 7 distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to one-bond coupling (¹JCF), and the carbon attached to the aromatic fluorine will be a doublet (¹JCF). Other carbons will show smaller couplings to fluorine.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon Predicted Shift (ppm) Multiplicity (due to F coupling)
C1~128-132Quartet (q)
C2~129-133Doublet (d)
C3~125-129Singlet (s) or small d
C4~158-162Doublet (d)
C5~118-122Doublet (d)
C6~126-130Singlet (s) or small d
CF₃~122-126Quartet (q)
¹⁹F NMR Spectroscopy
  • Expertise & Causality: This is a crucial technique for fluorinated compounds. Two signals are expected. The CF₃ group will appear as a singlet or a very finely split multiplet. The aromatic fluorine (at C4) will be split by the adjacent protons (H-5) and to a lesser extent by H-2.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, ref. CFCl₃)
Fluorine Group Predicted Shift (ppm) Multiplicity
CF₃~ -63Singlet (s)
Ar-F (C4)~ -110 to -115Multiplet (m) or ddd

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

  • Expertise & Causality: The spectrum of this compound will be dominated by strong absorptions from the C-F bonds. The trifluoromethyl group has very intense, characteristic stretching vibrations. The substitution pattern on the benzene ring also gives rise to specific out-of-plane C-H bending bands.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1610 - 1580, 1500 - 1450Aromatic C=C StretchMedium-Strong
1350 - 1300C-F Stretch (Aromatic)Strong
1300 - 1100CF₃ Symmetric & Asymmetric StretchVery Strong, Multiple Bands
1100 - 1000C-Cl StretchMedium-Strong
900 - 800Aromatic C-H Out-of-Plane BendStrong

The specific pattern of the C-H bending peaks in the 900-690 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern on the benzene ring.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

  • Expertise & Causality: Electron Ionization (EI) is a common technique that will cause the molecule to fragment in a predictable way. The most stable ions will be the most abundant. A key diagnostic feature will be the isotopic pattern of chlorine: the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.[5] Aromatic systems tend to produce stable molecular ions.[6]

Molecular Formula: C₇H₃ClF₄ Exact Mass: 197.99 Da

Predicted Mass Spectrometry Fragmentation
m/z (for ³⁵Cl) Predicted Fragment Ion Proposed Neutral Loss
198[C₇H₃³⁵ClF₄]⁺Molecular Ion (M⁺)
179[C₇H₃F₄]⁺Loss of Cl•
163[C₇H₃³⁵ClF₃]⁺Loss of F•
129[C₆H₃³⁵Cl]⁺Loss of CF₃•
110[C₆H₃F]⁺Loss of Cl• and CF₃•

The loss of a halogen atom is a common fragmentation pathway for aromatic halides.[7] The stability of the resulting aryl cation makes this a favorable process.

Experimental Protocols: A Framework for Data Acquisition

  • Trustworthiness: Adherence to standardized protocols is essential for generating reproducible and reliable data. The following are generalized methodologies that serve as a starting point for analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire a spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum using a 30-45° pulse, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum with parameters similar to ¹H NMR. Use an appropriate spectral width to cover the expected chemical shift range.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

Protocol 2: IR Spectroscopy (ATR Method)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

  • Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Method:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum corresponding to that peak can be analyzed for the molecular ion and fragmentation pattern.

Conclusion

The structural characterization of this compound is a clear example of the necessity for a multi-faceted analytical approach. By integrating the predictive power of NMR for connectivity, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, a scientist can build a comprehensive and undeniable case for the structure and purity of the molecule. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently undertake such an analysis, ensuring the integrity of their synthetic and developmental work.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-fluorobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluorobenzotrifluoride, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, a robust, step-by-step experimental protocol for determining the solubility of liquid organic compounds is provided, empowering researchers to generate precise solubility data tailored to their specific applications. This document also covers the key molecular factors that influence the solubility of this compound and essential safety and handling information.

Introduction to this compound

This compound (CAS No. 78068-85-6) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₄.[1][2] It is a colorless to light-colored liquid with a boiling point of approximately 137°C and a density of about 1.49 g/cm³.[3][4] Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts unique chemical properties that make it a valuable building block in organic synthesis.[1][2]

The primary application of this compound is as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and advanced agrochemicals, such as pesticides and herbicides.[1][2] The presence of fluorine and the trifluoromethyl group can enhance the metabolic stability, bioavailability, and efficacy of the final products.[2] Given its role in complex chemical syntheses, a thorough understanding of its solubility in various organic solvents is paramount for process development, reaction optimization, and purification.

Predicted Solubility Profile of this compound

This compound is a moderately polar molecule. The benzene ring and the trifluoromethyl group contribute to its nonpolar character, while the carbon-chlorine and carbon-fluorine bonds introduce polarity. Therefore, it is expected to be miscible with a range of common organic solvents and have low solubility in highly polar solvents like water and highly nonpolar solvents like hexane.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolvent ExamplePredicted Solubility/MiscibilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe hydroxyl group in alcohols allows for dipole-dipole interactions with the polar C-Cl and C-F bonds of the solute.
Ketones Acetone, Methyl Ethyl KetoneMiscibleThe carbonyl group in ketones is polar and can engage in dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleThe ether linkage provides some polarity, and the overall nonpolar character of the solvent is compatible with the aromatic ring of the solute.
Esters Ethyl AcetateMiscibleThe ester group provides polarity for favorable interactions.
Halogenated Solvents Dichloromethane, ChloroformMiscibleThe similar polarities and potential for halogen bonding make these solvents highly compatible.
Aromatic Hydrocarbons Toluene, BenzeneMiscibleThe nonpolar aromatic rings of the solvent and solute lead to favorable van der Waals forces.
Apolar Aliphatic Hydrocarbons n-Hexane, CyclohexanePartially Soluble to InsolubleThe significant difference in polarity between the moderately polar solute and the nonpolar solvent limits solubility.
Highly Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese highly polar solvents can likely solvate the polar regions of the molecule effectively.
Water InsolubleAs a relatively nonpolar organic molecule, it is expected to have very low solubility in the highly polar water. Related compounds like 4-chlorobenzotrifluoride have very low water solubility.[5]

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

  • Polarity and Intermolecular Forces: As discussed, the principle of "like dissolves like" is central. The solubility will be greatest in solvents that can establish favorable intermolecular interactions (dipole-dipole, London dispersion forces) with the solute.

  • Temperature: For most liquid-liquid systems, miscibility is not strongly dependent on temperature unless there is a critical solution temperature. For solid solutes, solubility generally increases with temperature. While this compound is a liquid at room temperature, its solubility in various solvents may still be influenced by temperature changes, especially at lower temperatures where the solute could potentially freeze.

  • Molecular Size and Shape: The relatively compact structure of this compound allows it to be readily solvated by a variety of organic solvents.

  • Presence of Solutes: The presence of other dissolved substances can impact the solubility of this compound by altering the overall polarity and intermolecular forces of the solvent system.

Experimental Protocol for Determining Solubility/Miscibility

The following protocol outlines a standard laboratory procedure for determining the miscibility of a liquid compound like this compound in various organic solvents. This method is based on visual observation and can be adapted for more quantitative analysis if required.

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, THF, ethyl acetate, dichloromethane, toluene, hexane)

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Clear glass vials or test tubes with caps

  • Laboratory balance (for quantitative analysis)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_mixing Mixing and Observation cluster_analysis Analysis and Conclusion prep_solute Measure a precise volume of this compound combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure a precise volume of the selected organic solvent prep_solvent->combine vortex Vortex the mixture for a set duration (e.g., 2 minutes) combine->vortex observe Allow to stand and visually inspect for phase separation vortex->observe miscible Homogeneous solution (miscible) observe->miscible If one phase immiscible Two distinct layers (immiscible) observe->immiscible If two phases partially Cloudy or partial separation (partially miscible) observe->partially If ambiguous

Caption: Workflow for determining the miscibility of this compound.

Step-by-Step Procedure
  • Preparation: In a well-ventilated fume hood, add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry glass vial.

  • Addition of Solute: To the same vial, add a known volume (e.g., 1 mL) of this compound.

  • Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the vial to stand undisturbed for at least 10 minutes. Observe the contents for any signs of phase separation.

    • Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible at the tested ratio.

    • Immiscible: The formation of two distinct layers indicates that the liquids are immiscible.

    • Partially Miscible: A cloudy or turbid solution that may or may not separate into layers over a longer period suggests partial miscibility.

  • Repeat: Repeat this procedure for each organic solvent of interest.

  • Quantitative Analysis (Optional): For a more detailed analysis, a calibration curve can be generated using a suitable analytical technique (e.g., GC-FID, HPLC). A saturated solution can then be prepared, the phases separated, and the concentration of the solute in the solvent phase can be determined.

Safety and Handling

This compound is a flammable liquid and vapor.[6][7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][6]

  • Handling: Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in a broad range of common organic solvents. This technical guide provides a strong predictive framework for its solubility and a detailed experimental protocol to enable researchers to determine precise solubility data for their specific needs. A thorough understanding of its solubility is crucial for the effective use of this important chemical intermediate in the development of new pharmaceuticals and agrochemicals.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-fluorobenzotrifluoride, a halogenated aromatic compound, serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and increased efficacy in active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physicochemical properties, namely its boiling and melting points, is paramount for its safe handling, process optimization, and successful integration into synthetic workflows. This in-depth technical guide provides a comprehensive overview of these properties, outlines authoritative experimental methodologies for their determination, and offers expert insights into the practical application of this knowledge.

Physicochemical Characteristics of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental setups, ensuring safe handling, and predicting its behavior in various chemical processes.

PropertyValueSource(s)
CAS Number 78068-85-6[1][2]
Molecular Formula C₇H₃ClF₄[1]
Molecular Weight 198.54 g/mol [1]
Boiling Point 137 °C at 760 mmHg[1][2][3]
Melting Point Not specified[2]
Density 1.45 - 1.49 g/cm³[1][2][3]
Refractive Index 1.4355[2][3]
Appearance Colorless to light red/green clear liquid[1]
Flash Point 42.2 °C[2]

Part 1: Boiling Point Determination

The boiling point of a liquid is a fundamental physical property that dictates its volatility and is crucial for purification processes such as distillation. For this compound, the experimentally determined boiling point is consistently reported as 137 °C at standard atmospheric pressure (760 mmHg).[1][2][3]

Authoritative Experimental Protocol: OECD Test Guideline 103

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized methods for determining the boiling point of chemical substances.[1][4] OECD Test Guideline 103 outlines several reliable methods, including the ebulliometer, dynamic, and distillation methods.[1][4] The choice of method depends on the required accuracy and the amount of substance available.

Step-by-Step Methodology (Distillation Method):

  • Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving vessel. The apparatus should be clean and dry.

  • Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation, typically at a rate of 2-3 drops per minute of distillate.

  • Temperature Reading: Record the temperature at which the liquid begins to boil and the first drop of condensate falls from the condenser into the receiving vessel. This is the initial boiling point.

  • Equilibrium Boiling Point: Continue the distillation until the boiling rate is constant. The temperature reading at this point, when the vapor and liquid are in equilibrium, is recorded as the boiling point.

  • Barometric Pressure Correction: The observed boiling point must be corrected to standard atmospheric pressure (760 mmHg) using the Sidney-Young equation or a similar appropriate formula.

Expert Insight: The presence of impurities can significantly affect the boiling point. A wider boiling range often indicates the presence of volatile impurities, while a higher boiling point may suggest less volatile contaminants. Therefore, a narrow boiling range is a good indicator of the purity of the substance.

Diagram of the Boiling Point Determination Workflow:

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B  Load Sample C Gentle Heating B->C  Start Process D Record Initial Boiling Point C->D  Observe First Drop E Record Equilibrium Boiling Point D->E  Stabilize Boiling F Correct for Barometric Pressure E->F  Apply Correction G Report Final Boiling Point F->G  Finalize Result

Caption: Workflow for Boiling Point Determination via Distillation.

Part 2: Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. Currently, the melting point for this compound is not widely specified in the available literature.[2] This is likely because the compound exists as a liquid at room temperature and has a freezing point below 0 °C.

Authoritative Experimental Protocol: ASTM E324

Should a solid form of this compound be obtained, for instance, through cooling, its melting point can be determined using standardized methods such as ASTM E324, which employs the capillary tube method.[3] This method is suitable for crystalline organic compounds.[3]

Step-by-Step Methodology (Capillary Tube Method):

  • Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or bath and a calibrated temperature sensor.

  • Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the melting point is approached.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • Final Melting Point: The temperature at which the last solid crystal melts is recorded as the final melting point. The range between the initial and final melting points is the melting range.

Expert Insight: A narrow melting range (typically less than 1 °C) is a strong indicator of high purity for a crystalline solid. The presence of impurities tends to depress the melting point and broaden the melting range.

Diagram of the Melting Point Determination Workflow:

MeltingPointDetermination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Solidify and Powder Sample B Pack Capillary Tube A->B  Prepare for Analysis C Place in Melting Point Apparatus B->C  Load Apparatus D Controlled Heating C->D  Start Measurement E Record Initial and Final Melting Points D->E  Observe Phase Change F Determine Melting Range E->F  Calculate Range G Report Results F->G  Finalize Report

Caption: Workflow for Melting Point Determination via Capillary Method.

Part 3: Safe Handling, Storage, and Disposal

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Segregate from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Halogenated organic waste should be collected in a designated, properly labeled waste container.

Conclusion

This technical guide has provided a detailed overview of the boiling and melting points of this compound, grounded in authoritative experimental protocols. While the boiling point is well-established, the melting point remains to be definitively reported, highlighting an area for further investigation. The provided methodologies from the OECD and ASTM offer a robust framework for the accurate determination of these critical physicochemical properties. Adherence to the outlined safety protocols is essential for the responsible handling and use of this important chemical intermediate in research and development.

References

The Synthetic Chemist's Guide to 3-Chloro-4-fluorobenzotrifluoride: A Profile of Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, fluorinated intermediates are indispensable tools for the design and construction of complex molecular architectures with tailored biological and material properties. Among these, 3-chloro-4-fluorobenzotrifluoride (CAS No. 78068-85-6) has emerged as a pivotal building block, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern—a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring—creates a nuanced reactivity profile that allows for selective chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its behavior in key synthetic reactions and providing practical guidance for its application in research and development.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group, combined with the two halogen substituents, profoundly influences the electronic nature of the aromatic ring, making it a versatile substrate for a range of chemical transformations. This guide will delve into the core aspects of its reactivity: nucleophilic aromatic substitution, electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the reactivity of the trifluoromethyl group itself.

Chemical and Physical Characteristics

A thorough understanding of the physical properties of this compound is essential for its safe handling and application in synthesis.

PropertyValueSource
CAS Number 78068-85-6[1]
Molecular Formula C₇H₃ClF₄[1]
Molecular Weight 198.55 g/mol
Appearance Colorless transparent liquid[1][3]
Boiling Point ~137-138 °C[1][3]
Density ~1.45-1.49 g/cm³[1][4]
Flash Point 42.2 °C[4]
Purity Typically >98%[1][3]

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay of the electronic effects of its three substituents. The trifluoromethyl group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. The chlorine and fluorine atoms are also deactivating but ortho-, para-directing in electrophilic reactions, while serving as leaving groups in nucleophilic and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr). A key question for synthetic chemists is the regioselectivity of this reaction: will a nucleophile displace the chlorine at C-3 or the fluorine at C-4?

Regioselectivity: Chlorine as the Preferred Leaving Group

In SₙAr reactions, the rate-determining step is typically the attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho and para to the site of attack. In this compound, the powerful -CF₃ group is para to the chlorine atom and meta to the fluorine atom. This positioning provides significant resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at the C-Cl bond, making the chlorine atom the more activated site for substitution.

Furthermore, while the C-F bond is stronger than the C-Cl bond, the stability of the intermediate is the dominant factor in determining the regioselectivity of SₙAr reactions on activated aromatic systems. Evidence from the chemical literature supports the preferential substitution of chlorine. For instance, the reaction of a mixture containing this compound with cesium fluoride in a polar aprotic solvent at elevated temperatures results in the formation of 3,4-difluorobenzotrifluoride, indicating the displacement of the chlorine atom by fluoride.[5]

Diagram: Nucleophilic Aromatic Substitution Pathway

SNAr_Pathway cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product This compound This compound Intermediate Intermediate This compound->Intermediate + Nu⁻ Substituted Product Substituted Product Intermediate->Substituted Product - Cl⁻

Caption: Generalized workflow for the SₙAr reaction of this compound.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this compound is challenging due to the strong deactivating nature of the trifluoromethyl group and the two halogen atoms. However, under forcing conditions, these reactions can proceed. The regioselectivity is determined by the combined directing effects of the substituents.

  • -CF₃ group: Strongly deactivating and a meta-director.

  • -Cl group: Deactivating but an ortho-, para-director.

  • -F group: Deactivating but an ortho-, para-director.

The directing effects of the substituents are as follows:

  • The -CF₃ group directs incoming electrophiles to positions 3 and 5.

  • The -Cl group directs to positions 2, 4, and 6.

  • The -F group directs to positions 1, 3, and 5.

Considering the positions on the ring:

  • Position 2: Ortho to -CF₃ (deactivated), ortho to -Cl (activated), and meta to -F (deactivated).

  • Position 5: Meta to -CF₃ (least deactivated), meta to -Cl (deactivated), and ortho to -F (activated).

  • Position 6: Ortho to -CF₃ (deactivated), para to -Cl (activated), and meta to -F (deactivated).

The combined deactivating effects make all positions electronically unfavorable for electrophilic attack. However, the position least deactivated would be the most likely site of substitution. The powerful meta-directing effect of the -CF₃ group and the ortho-directing effect of the fluorine atom both point towards position 5 as the most probable site for electrophilic substitution. A practical example supporting this type of transformation is the synthesis of this compound itself, which can be achieved through the chlorination of 4-fluorobenzotrifluoride, an electrophilic aromatic substitution.[6]

Diagram: Directing Effects in Electrophilic Aromatic Substitution

Caption: Analysis of substituent directing effects for EAS on this compound.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-chlorine bond suggests that this compound is a viable substrate for various palladium-catalyzed cross-coupling reactions. While specific examples with this exact molecule are not prevalent in the searched literature, the reactivity of aryl chlorides is well-established in these transformations. The C-F bond is generally much less reactive in these catalytic cycles.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or their derivatives is a powerful method for forming C-C bonds.[7][8][9] The C-Cl bond at position 3 should readily participate in the oxidative addition step of the catalytic cycle, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with amines.[2][10][11] this compound is an excellent candidate for this transformation, providing a direct route to 3-amino-4-fluorobenzotrifluoride derivatives.

  • Heck Reaction: The coupling of aryl halides with alkenes to form substituted alkenes is another important transformation.[4][12] The C-Cl bond of this compound can be expected to undergo this reaction.

  • Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[13] The C-Cl bond should be amenable to this coupling, providing access to arylethynyl derivatives.

For all these reactions, the choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high stability and is generally unreactive under most synthetic conditions.[12] This inertness is one of the key attributes that makes it a valuable substituent in pharmaceuticals and agrochemicals, as it can enhance metabolic stability. However, under very harsh conditions, the -CF₃ group can undergo hydrolysis to a carboxylic acid group. This typically requires treatment with strong acids at high temperatures.[12] For most synthetic applications involving this compound, the trifluoromethyl group can be considered a robust spectator group.

Synthetic Applications and Protocols

The versatile reactivity profile of this compound makes it a valuable intermediate in the synthesis of a wide array of target molecules.

Application in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility lies in its ability to introduce a fluorinated phenyl moiety into a larger molecule, which can impart desirable properties such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability. For example, it is used in the synthesis of GPR40 agonists for the treatment of type 2 diabetes and in the development of potent herbicides and pesticides.[2]

Exemplary Protocol: Buchwald-Hartwig Amination

The following protocol is a representative example of a Buchwald-Hartwig amination, adapted for the use of this compound as the aryl halide. This protocol is provided for illustrative purposes and should be optimized for specific substrates and scales.

Reaction: Synthesis of N-Aryl-3-amino-4-fluorobenzotrifluoride

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-amino-4-fluorobenzotrifluoride.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its reactivity is characterized by a strong propensity for nucleophilic aromatic substitution at the chlorine-bearing carbon, challenging but predictable electrophilic aromatic substitution, and amenability to a variety of metal-catalyzed cross-coupling reactions at the C-Cl bond. The trifluoromethyl group generally remains inert, providing a stable anchor for modifying the aromatic ring. A thorough understanding of this reactivity profile allows synthetic chemists to strategically incorporate this fluorinated building block into the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

The Strategic Role of 3-Chloro-4-fluorobenzotrifluoride in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-fluorobenzotrifluoride (CAS No. 78068-85-6) has emerged as a pivotal building block in the fine chemical industry, particularly for the synthesis of advanced pharmaceutical and agrochemical agents. Its unique trifluoromethylated, chlorinated, and fluorinated benzene ring structure imparts specific reactivity and metabolic stability to target molecules. This guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the strategic application of this compound as a chemical intermediate. We will explore its role in key reaction classes and provide insights into the causality behind its synthetic utility, supported by detailed protocols and mechanistic understanding. This document is intended for researchers, chemists, and professionals in drug discovery and process development who are looking to leverage the unique properties of this versatile intermediate.

Introduction: The Significance of Fluorinated Intermediates

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules is a well-established strategy in medicinal and agricultural chemistry.[1] The trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. This compound serves as a critical intermediate, providing a scaffold that already contains these desirable functionalities, thereby streamlining the synthesis of complex active ingredients.[2][3] Its strategic importance lies in its defined substitution pattern, which allows for regioselective transformations to build intricate molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 78068-85-6[2]
Molecular Formula C₇H₃ClF₄[2]
Molecular Weight 198.55 g/mol [4]
Appearance Colorless transparent liquid[2]
Boiling Point ~137 °C[2]
Density ~1.45 g/cm³[2]
Purity ≥98%[2]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region due to proton-proton and proton-fluorine couplings.

    • ¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR will show signals for the aromatic fluorine and the trifluoromethyl group, with their chemical shifts and coupling constants providing crucial structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C (aromatic), C-Cl, C-F, and C-CF₃ stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes, each with its own set of advantages and considerations.

Route 1: Chlorination of 4-Fluorobenzotrifluoride

This route starts with the readily available 4-fluorotoluene and proceeds through fluorination of the methyl group followed by regioselective chlorination of the aromatic ring.[5]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"4-Fluorotoluene" -> "4-Fluorobenzotrichloride" [label="Cl₂"]; "4-Fluorobenzotrichloride" -> "4-Fluorobenzotrifluoride" [label="HF"]; "4-Fluorobenzotrifluoride" -> "this compound" [label="Cl₂, Catalyst (e.g., I₂)"]; }

Caption: Synthesis of this compound from 4-Fluorotoluene.

Experimental Protocol: Chlorination of 4-Fluorobenzotrifluoride [5]

  • Step 1: Synthesis of 4-Fluorobenzotrifluoride: 4-Fluorobenzotrichloride is reacted with hydrogen fluoride (HF) to yield 4-fluorobenzotrifluoride. This is a standard halogen exchange reaction on a benzylic halide.

  • Step 2: Chlorination: To a reactor charged with 4-fluorobenzotrifluoride, a catalyst such as iodine (I₂) is added.

  • Chlorine gas (Cl₂) is then introduced into the reaction mixture. The reaction is typically carried out at a controlled temperature to ensure high selectivity.

  • The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.

  • Upon completion, the reaction mixture is worked up to remove the catalyst and any byproducts, followed by purification, usually by distillation, to yield this compound.

Causality: The use of iodine as a co-catalyst in the chlorination step is crucial for achieving high selectivity for the desired isomer.[5] The electrophilic chlorination is directed by the activating effect of the fluorine atom and the deactivating, meta-directing effect of the trifluoromethyl group.

Route 2: Halogen Exchange (Halex) Reaction of 3,4-Dichlorobenzotrifluoride

The Halex process is a powerful industrial method for the synthesis of fluoroaromatics.[6][7] In this route, the more reactive chlorine atom at the 4-position of 3,4-dichlorobenzotrifluoride is selectively replaced by fluorine.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"3,4-Dichlorotoluene" -> "3,4-Dichlorobenzotrichloride" [label="Cl₂"]; "3,4-Dichlorobenzotrichloride" -> "3,4-Dichlorobenzotrifluoride" [label="HF"]; "3,4-Dichlorobenzotrifluoride" -> "this compound" [label="KF, Solvent, Catalyst"]; }

Caption: Synthesis via the Halex reaction from 3,4-Dichlorobenzotrifluoride.

Experimental Protocol: Halex Reaction [7][8]

  • Step 1: Preparation of 3,4-Dichlorobenzotrifluoride: This precursor is synthesized from 3,4-dichlorotoluene by side-chain chlorination followed by fluorination with HF.[9]

  • Step 2: Fluorination: A mixture of 3,4-dichlorobenzotrifluoride, anhydrous potassium fluoride (KF), a high-boiling polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide), and a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) is heated.

  • The reaction is carried out at an elevated temperature (typically 150-250°C) to facilitate the nucleophilic aromatic substitution.[6]

  • The progress of the reaction is monitored by GC to follow the conversion of the starting material.

  • After the reaction is complete, the product is isolated by distillation and purified.

Causality: The selectivity of the fluorine for the 4-position is due to the activating effect of the electron-withdrawing trifluoromethyl group, which makes the para-position more susceptible to nucleophilic attack. The use of a phase-transfer catalyst is essential to increase the solubility and reactivity of the fluoride salt in the organic phase.[7][8]

Applications as a Chemical Intermediate

The strategic placement of the chloro, fluoro, and trifluoromethyl groups on the benzene ring makes this compound a versatile precursor for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the presence of the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution. The chlorine and fluorine atoms can be displaced by various nucleophiles.

Example: Synthesis of Amines and Ethers

The chlorine atom can be displaced by amines in an Ullmann-type condensation reaction, typically catalyzed by copper salts, to form substituted anilines.[10] Similarly, reaction with alkoxides can yield the corresponding aryl ethers.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" -> "Substituted Aniline" [label="R-NH₂, Cu catalyst"]; "this compound" -> "Aryl Ether" [label="R-OH, Base"]; }

Caption: General scheme for Nucleophilic Aromatic Substitution reactions.

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring can be achieved through electrophilic reactions such as nitration. The directing effects of the existing substituents will determine the position of the incoming electrophile. The trifluoromethyl group is a strong deactivating and meta-directing group, while the halogens are deactivating but ortho, para-directing. The regiochemical outcome will depend on the reaction conditions and the interplay of these electronic effects.

Cross-Coupling Reactions

The chloro group of this compound can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. These reactions are powerful tools for building molecular complexity.

Confirmed Application in the Synthesis of Regorafenib Precursor

While not a direct starting material for the final drug, the structural motif of this compound is integral to the synthesis of key intermediates for important pharmaceuticals. For instance, the related compound 4-chloro-3-(trifluoromethyl)aniline is a crucial building block for the kinase inhibitor Regorafenib .[11] This aniline is typically synthesized and then used to construct the urea linkage in the final drug molecule.[5][12] The synthesis of this key aniline often involves precursors that are structurally very similar to this compound, highlighting the importance of this substitution pattern in medicinal chemistry.

Safety and Handling

This compound is a flammable liquid and an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established through routes such as the chlorination of 4-fluorobenzotrifluoride and the Halex reaction of 3,4-dichlorobenzotrifluoride. The unique arrangement of its substituents allows for a range of strategic chemical transformations, making it a versatile building block for the construction of complex and biologically active molecules. A thorough understanding of its reactivity and the causality behind its synthetic transformations is key to unlocking its full potential in modern organic synthesis.

References

Methodological & Application

The Strategic Application of 3-Chloro-4-fluorobenzotrifluoride in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Building Block

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 3-Chloro-4-fluorobenzotrifluoride (CAS: 78068-85-6) has emerged as a cornerstone intermediate, particularly in the synthesis of multi-kinase inhibitors used in oncology.[1][2][3] Its unique molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts a desirable combination of stability and reactivity.[1][2][3] The potent electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution, a key transformation in the construction of complex drug molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on detailed protocols for the synthesis of the commercially significant kinase inhibitors, Sorafenib and Regorafenib.

Core Reactions and Mechanistic Insights

The synthetic versatility of this compound is primarily centered around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and urea formation. A thorough understanding of these reactions is crucial for optimizing synthetic routes and troubleshooting potential challenges.

Nucleophilic Aromatic Substitution (SNAr): A Controlled Functionalization

The presence of the strongly electron-withdrawing trifluoromethyl group, along with the halogen substituents, renders the aromatic ring of this compound susceptible to nucleophilic attack. This reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[4][5] The fluorine atom, being more electronegative, is generally the more activated leaving group in SNAr reactions. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Urea Formation: The Kinase Inhibitor Motif

A common structural motif in many kinase inhibitors is the bi-aryl urea linkage. This functional group is typically installed by reacting an aromatic amine, derived from this compound, with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions.

Urea_Formation reactants Ar-NH₂ + O=C=N-Ar' product Ar-NH-C(=O)-NH-Ar' reactants->product Nucleophilic Addition

Caption: General scheme for urea formation from an amine and an isocyanate.

Application Note 1: Synthesis of Sorafenib

Introduction to Sorafenib: Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. It targets several serine/threonine and receptor tyrosine kinases, inhibiting both tumor cell proliferation and angiogenesis.

Synthetic Strategy: The synthesis of Sorafenib involves a two-step sequence starting with the formation of a key amine intermediate via a nucleophilic aromatic substitution reaction, followed by the formation of the urea linkage.

Sorafenib_Workflow start 4-Chloro-N-methyl-2-pyridinecarboxamide intermediate1 4-(4-aminophenoxy)-N-methylpicolinamide start->intermediate1 SNAr with 4-aminophenol final_product Sorafenib intermediate1->final_product Urea Formation intermediate2 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate2->final_product

Caption: Synthetic workflow for Sorafenib.

Detailed Protocol: Synthesis of Sorafenib

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This step involves the nucleophilic aromatic substitution of 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol.

ParameterValueRationale
Reagents 4-chloro-N-methylpicolinamide, 4-aminophenol, Potassium tert-butoxidePotassium tert-butoxide is a strong base used to deprotonate the hydroxyl group of 4-aminophenol, generating a potent nucleophile.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates SNAr reactions by solvating the cation and leaving the nucleophile more reactive.
Temperature 80-110 °CElevated temperature is required to overcome the activation energy of the reaction.
Reaction Time 6-8 hoursMonitored by TLC until completion.

Procedure:

  • To a stirred solution of 4-aminophenol in dry DMF, add potassium tert-butoxide portion-wise at room temperature under an inert atmosphere.

  • Heat the mixture to 80 °C and add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide in dry DMF dropwise.

  • Maintain the reaction temperature at 80-110 °C for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Sorafenib

This final step involves the formation of the urea linkage by reacting the amine intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[1][6]

ParameterValueRationale
Reagents 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateThe isocyanate is a highly reactive electrophile that readily reacts with the amine to form the urea bond.
Solvent Dichloromethane (DCM) or PyridineAnhydrous, non-protic solvents are used to prevent side reactions with the isocyanate.
Temperature Room Temperature to 80 °CThe reaction is typically exothermic and may not require heating, but can be warmed to ensure completion.
Reaction Time 3-4 hoursMonitored by TLC.

Procedure:

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in anhydrous DCM or pyridine under an inert atmosphere.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for 3-4 hours.

  • If pyridine is used as the solvent, it can be removed under vacuum.[1] If DCM is used, the product may precipitate out of the solution.

  • The crude product can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove any unreacted isocyanate.

  • Further purification can be achieved by recrystallization.

Application Note 2: Synthesis of Regorafenib

Introduction to Regorafenib: Regorafenib is another oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[7][8] It shares a similar structural backbone with Sorafenib but includes an additional fluorine atom on the phenoxy ring.[7]

Synthetic Strategy: The synthesis of Regorafenib mirrors that of Sorafenib, with the key difference being the use of 4-amino-3-fluorophenol in the initial SNAr step.

Regorafenib_Workflow start 4-Chloro-N-methyl-2-pyridinecarboxamide intermediate1 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide start->intermediate1 SNAr with 4-amino-3-fluorophenol final_product Regorafenib intermediate1->final_product Urea Formation intermediate2 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate2->final_product

Caption: Synthetic workflow for Regorafenib.

Detailed Protocol: Synthesis of Regorafenib

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This step is analogous to the first step in the Sorafenib synthesis, with 4-amino-3-fluorophenol as the nucleophile.[9][10]

ParameterValueRationale
Reagents 4-chloro-N-methylpicolinamide, 4-amino-3-fluorophenol, Potassium tert-butoxideThe strong base is necessary to deprotonate the phenol in the presence of the amine.
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvents are ideal for this reaction.
Temperature 100-115 °CA slightly higher temperature may be required compared to the Sorafenib intermediate synthesis.
Reaction Time 3-7 hoursMonitored by TLC.

Procedure:

  • Under an inert atmosphere, dissolve 4-amino-3-fluorophenol in dry DMF or NMP.

  • Add potassium tert-butoxide in portions at room temperature.

  • Heat the mixture to 100 °C and add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide in the same solvent.

  • Maintain the temperature at 100-115 °C for 3-7 hours.

  • Work-up the reaction as described for the Sorafenib intermediate.

  • Purify the product by recrystallization.

Step 2: Synthesis of Regorafenib

The final urea formation step is identical to that of Sorafenib.[9][10]

ParameterValueRationale
Reagents 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateThe reactive isocyanate couples with the amine to form the final product.
Solvent Tetrahydrofuran (THF)Anhydrous THF is a suitable solvent for this reaction.
Temperature 15 °C to Room TemperatureThe reaction is typically performed at or below room temperature to control the exothermic reaction.
Reaction Time 2-4 hoursMonitored by TLC.

Procedure:

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in anhydrous THF under an inert atmosphere.

  • Cool the solution to 15 °C and add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in THF dropwise.

  • Allow the reaction to stir at 15 °C for 2-4 hours.

  • Upon completion, the product may be crystallized by the addition of a non-polar co-solvent like n-heptane.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Troubleshooting and Safety Precautions

  • Moisture Sensitivity: Both the SNAr reaction with potassium tert-butoxide and the urea formation with the isocyanate are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions, particularly with the organometallic base and the isocyanate.

  • Isocyanate Handling: 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of these reactions. Choose an appropriate solvent system to achieve good separation of starting materials and products.

  • Purification: While some procedures report direct crystallization of the final products, column chromatography may be necessary to achieve high purity, especially on a smaller scale.

References

Application Notes & Protocols: 3-Chloro-4-fluorobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-fluorobenzotrifluoride in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery and synthesis of novel, effective, and environmentally conscious crop protection agents. This compound (CAS: 78068-85-6), a halogenated aromatic compound, has emerged as a critical building block in the synthesis of advanced pesticides and herbicides.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, offers a confluence of chemical properties that are highly advantageous for the synthesis of complex active ingredients.

The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, enhancing the molecule's stability and modulating the reactivity of the adjacent halogen substituents. This electronic effect is crucial for facilitating key synthetic transformations, such as nucleophilic aromatic substitution, which is a cornerstone of many agrochemical syntheses. Furthermore, the incorporation of the trifluoromethyl group into the final agrochemical product often imparts desirable characteristics, including increased biological activity, enhanced metabolic stability, and improved lipophilicity, which can lead to better uptake by target organisms.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of next-generation agrochemicals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 78068-85-6[1]
Molecular Formula C₇H₃ClF₄[2]
Molecular Weight 198.55 g/mol N/A
Appearance Colorless liquid[1]
Boiling Point ~137 °C[1]
Density ~1.45 g/cm³[1]

Core Application: Synthesis of Diphenyl Ether Herbicides

A prominent application of this compound and its analogues is in the synthesis of diphenyl ether herbicides. These compounds are a significant class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway of plants. A prime example of a diphenyl ether herbicide is Fomesafen. While many commercial syntheses of Fomesafen start from 3,4-dichlorobenzotrifluoride, the principles of the key etherification step are directly applicable to this compound.

The Key Transformation: Nucleophilic Aromatic Substitution

The central reaction in the synthesis of the diphenyl ether core is a nucleophilic aromatic substitution (SNAr). In this reaction, a phenoxide nucleophile displaces one of the halogen atoms on the this compound ring. The trifluoromethyl group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions para and ortho to it.

In the case of this compound, the fluorine atom at position 4 is the more likely leaving group in an SNAr reaction compared to the chlorine atom at position 3. This is due to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer complex intermediate through its high electronegativity.

Experimental Protocol: Synthesis of a Diphenyl Ether Intermediate

This protocol details the synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, a key intermediate in the synthesis of Fomesafen-like herbicides, adapted for the use of this compound.

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 This compound product 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid reactant1->product + reactant2 m-Hydroxybenzoic acid reactant2->product condition1 Base (e.g., K2CO3) condition2 Polar aprotic solvent (e.g., DMF, DMSO) condition3 Heat

A simplified reaction scheme for the etherification step.

Materials:

  • This compound (99% purity)

  • m-Hydroxybenzoic acid (99% purity)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer/thermocouple

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add m-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry.

  • Azeotropic Water Removal (Optional but Recommended): Add toluene to the reaction mixture and heat to reflux. Collect the water-toluene azeotrope in a Dean-Stark trap to ensure anhydrous conditions. Once water removal is complete, distill off the toluene.

  • Addition of Electrophile: Cool the reaction mixture to approximately 80 °C and add this compound (1.1 equivalents) dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 120-140 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into an excess of cold water.

    • Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the product.

    • Filter the precipitate using a Büchner funnel and wash the filter cake with deionized water.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • Alternatively, for higher purity, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Framework for Subsequent Synthetic Steps

The synthesized diphenyl ether intermediate is the foundation for the final herbicide. The subsequent steps typically involve the introduction of a nitro group and the formation of the final active molecule.

G start This compound intermediate1 Diphenyl Ether Intermediate (3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid) start->intermediate1 Nucleophilic Aromatic Substitution (Etherification) intermediate2 Nitrated Intermediate (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) intermediate1->intermediate2 Nitration final_product Final Herbicide (e.g., Fomesafen analogue) intermediate2->final_product Amidation/ Further Modification

General synthetic workflow from the starting material to the final herbicide.

Step 2: Nitration of the Diphenyl Ether Intermediate

The next crucial step is the regioselective nitration of the diphenyl ether intermediate. The nitro group is typically introduced at the position ortho to the newly formed ether linkage and para to the carboxylic acid group on the second aromatic ring. This is a critical step that further activates the molecule for the final synthetic transformation.

Typical Nitration Conditions:

ReagentConditions
Nitrating Agent A mixture of concentrated nitric acid and sulfuric acid
Solvent Often, no additional solvent is required, or a chlorinated solvent like dichloromethane can be used.
Temperature The reaction is typically carried out at low temperatures (0-10 °C) to control the exotherm and prevent side reactions.
Step 3: Formation of the Final Active Ingredient

The final step involves the conversion of the nitrated intermediate into the active herbicide. In the case of Fomesafen, this involves the reaction of the carboxylic acid with thionyl chloride to form an acid chloride, followed by reaction with methanesulfonamide. This step creates the characteristic N-sulfonylbenzamide moiety of the final product.

Conclusion and Future Perspectives

This compound is a versatile and highly valuable building block for the synthesis of modern agrochemicals. Its unique combination of reactive sites and the presence of the trifluoromethyl group allows for the efficient construction of complex molecular architectures with potent herbicidal or pesticidal activity. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this important intermediate in the development of innovative crop protection solutions. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for the synthesis of these vital agrochemicals, as well as the exploration of new derivatives with improved efficacy and environmental profiles.

References

Application Note: Strategic Synthesis of 3-Chloro-4-(amino)benzotrifluorides via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Amino-Benzotrifluoride Derivatives

Introduction

3-Chloro-4-fluorobenzotrifluoride (CAS 78068-85-6) has emerged as a pivotal structural motif and versatile intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its unique electronic properties, conferred by the trifluoromethyl, chloro, and fluoro substituents, make it an ideal precursor for constructing complex molecular architectures.[2] The reaction of this compound with primary and secondary amines is a cornerstone transformation, enabling the formation of a C-N bond through Nucleophilic Aromatic Substitution (SNAr). This reaction is instrumental in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities.[1][2][3] The incorporation of the fluorinated benzotrifluoride moiety can significantly enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[2][4] For instance, this intermediate is noted for its application in synthesizing GPR40 agonists, which are relevant for treating type 2 diabetes.[1]

This document serves as a comprehensive guide for researchers and drug development professionals, providing in-depth mechanistic insights and detailed experimental protocols for the reaction of this compound with amines.

Part 1: Mechanistic Rationale and Regioselectivity

The reaction proceeds via the classical Addition-Elimination mechanism characteristic of Nucleophilic Aromatic Substitution (SNAr).[5] The success of this reaction hinges on the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group on the aromatic ring.[6]

Key Mechanistic Principles:

  • Activation by the Trifluoromethyl Group: In this compound, the trifluoromethyl (-CF3) group is a powerful EWG. It strongly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack.

  • Regioselectivity—Displacement of Fluoride: The -CF3 group is located meta to the chlorine atom and para to the fluorine atom. SNAr is most efficient when the EWG is ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate. Therefore, nucleophilic attack by the amine will occur selectively at the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. The chlorine atom remains untouched under typical SNAr conditions.

  • Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient carbon atom at position 4. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the electron-withdrawing trifluoromethyl group, which provides significant stabilization.[5]

  • Rearomatization: The reaction concludes with the elimination of the fluoride ion (the leaving group), which is a rapid step that restores the aromaticity of the ring system, yielding the final 3-chloro-4-(amino)benzotrifluoride product.

Mechanism Diagram

Caption: SNAr mechanism for the reaction of this compound with an amine.

Part 2: Experimental Protocols and Methodologies

The following protocols are provided as a robust starting point for the synthesis of 3-chloro-4-(amino)benzotrifluorides. Optimization may be required based on the specific amine used.

General Experimental Workflow

Caption: General workflow for synthesis, purification, and analysis.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Morpholine)

Objective: To synthesize 4-(3-chloro-4-(trifluoromethyl)phenyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq), finely ground

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.98 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add DMSO (20 mL) to the flask. Begin vigorous stirring to create a suspension. Add morpholine (1.05 mL, 12 mmol) to the mixture via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath. The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction by solvating the potassium carbonate and increasing the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 3: Data Summary and Condition Optimization

The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. The following table provides a summary of typical conditions.

Amine TypeTypical BaseSolventTemperature (°C)Typical Reaction TimeCausality and Insights
Primary Aliphatic K2CO3, Et3NDMSO, NMP60 - 1004 - 12 hHighly nucleophilic; reaction proceeds readily. A base is required to neutralize the HF formed.
Secondary Aliphatic K2CO3, DIPEADMSO, DMF80 - 1206 - 18 hSteric hindrance can slow the reaction, often requiring higher temperatures.
Aromatic (Anilines) K2CO3, Cs2CO3DMAc, NMP100 - 15012 - 24 hLess nucleophilic than aliphatic amines, requiring more forcing conditions (higher temp, stronger base).
Boc-protected Amines NaH, KHMDSTHF, Dioxane25 - 602 - 8 hThe deprotonated carbamate is a potent nucleophile, allowing for milder conditions.

Part 4: Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards: Flammable liquid and vapor (H226).[7][8] May cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[7][8] Ground and bond containers when transferring material.[7][8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][8][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

Suzuki coupling reactions with 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Chloro-4-fluorobenzotrifluoride

Introduction: Unlocking New Chemical Space

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the ability to efficiently construct carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its key reagents.[1][2] This guide focuses on a particularly valuable, yet challenging, substrate: This compound .

Identified by its CAS number 78068-85-6, this molecule is a critical building block for introducing a trifluoromethylphenyl moiety, a structural motif known to enhance metabolic stability, bioavailability, and potency in active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4][5] However, the electronic nature of this compound—specifically the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluorine (-F) groups—deactivates the C-Cl bond, making the initial, rate-limiting step of the Suzuki reaction, oxidative addition, notoriously difficult.[6][7]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, providing robust protocols for the successful Suzuki-Miyaura coupling of this important, yet unreactive, aryl chloride.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of any Suzuki coupling protocol hinges on a fundamental understanding of its catalytic cycle. The reaction is a palladium-catalyzed process that methodically joins an organoboron species (like a boronic acid) with an organic halide.[1][8] The cycle comprises three primary, sequential steps:

  • Oxidative Addition : A low-valent Palladium(0) complex inserts itself into the carbon-halogen bond (C-Cl in our case) of the electrophile. This is the most challenging step for electron-deficient aryl chlorides and is often the rate-determining step of the entire cycle.[1][6] The result is a Palladium(II) complex.

  • Transmetalation : In this step, the organic group from the activated organoboron compound is transferred to the Palladium(II) complex, displacing the halide. This critical transfer is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10][11]

  • Reductive Elimination : The two organic partners, now both coordinated to the palladium center, couple to form the new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetal Transmetalation (R²-B(OH)₂ + Base) PdII_intermediate->Transmetal PdII_coupled R¹-Pd(II)L₂-R² Transmetal->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product Coupled Product (R¹-R²) RedElim->Product Forms R1X Aryl Halide (R¹-X) This compound R2B Boronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: A System for Success with an Unreactive Substrate

Coupling this compound requires a carefully optimized system designed to overcome the high activation barrier of the C-Cl bond. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a synergistic system where each component plays a vital role.

Pillar 1: The Catalyst System - Powering the Oxidative Addition

The primary challenge is the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ often fail or provide negligible yields. Success requires a more potent catalytic system, specifically one featuring a palladium source paired with a highly electron-rich and sterically bulky ligand.[13][14]

  • Palladium Source : Common and effective pre-catalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9] These are stable sources that are reduced in situ to the active Pd(0) species.

  • The Ligand (The Key to Success) : The ligand stabilizes the palladium center and, most importantly, its electronic and steric properties are what facilitate the cleavage of the strong C-Cl bond. For deactivated aryl chlorides, phosphine ligands are the tools of choice.[13][15][16]

    • Buchwald-type Ligands : Biarylphosphines such as SPhos, XPhos, and RuPhos are state-of-the-art for this transformation. Their bulk and electron-donating nature promote the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species, which is essential for activating the aryl chloride.[15]

    • Alkylphosphine Ligands : Simpler but highly effective ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are also excellent choices.[9][17]

Pillar 2: Base Selection - Driving the Transmetalation

The base is essential for activating the boronic acid to form the boronate, which is sufficiently nucleophilic to undergo transmetalation.[10][18] For a challenging substrate, a moderately strong base is required to drive the reaction to completion.

  • Potassium Phosphate (K₃PO₄) : Often the base of choice for difficult couplings. It has sufficient basicity to promote the reaction without causing significant decomposition of sensitive substrates or reagents.[2][8]

  • Carbonates (K₂CO₃, Cs₂CO₃) : Potassium carbonate is a cost-effective and widely used base, though cesium carbonate is more soluble and often provides better results, albeit at a higher cost.[10]

Pillar 3: Solvent System - The Reaction Environment

The solvent must solubilize the reagents and, critically, must be stable at the elevated temperatures often required for these reactions.[19][20] Aprotic polar solvents are generally preferred.

  • Ethers : 1,4-Dioxane or Tetrahydrofuran (THF) are very common, often used with a small amount of water.[2][12] The water helps to dissolve the inorganic base and can play a role in the catalytic cycle.

  • Aromatics : Toluene is another excellent choice, particularly for its higher boiling point, allowing for higher reaction temperatures.[12]

Optimized Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Researchers should note that optimization may be required for specific boronic acid partners.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv), finely powdered

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, Hexanes (for chromatography)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Reagents (Vessel, Stir Bar, Reactants, Catalyst, Ligand, Base) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) setup->inert solvent 3. Add Solvents (Anhydrous Dioxane, Degassed Water) inert->solvent react 4. Heat Reaction (Stir at 80-110 °C) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Cool, Dilute with EtOAc, Wash with Water/Brine) monitor->workup Complete dry 7. Dry & Concentrate (Dry over MgSO₄, Filter, Rotovap) workup->dry purify 8. Purify Product (Flash Column Chromatography) dry->purify end End (Characterized Product) purify->end

Caption: A typical experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure

  • Reaction Setup : To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely powdered K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Establish Inert Atmosphere : Seal the vessel with a rubber septum. Evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.

  • Reaction Execution : Place the sealed reaction tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure coupled product.[8][21]

Data Summary and Optimization Guide

The success of the reaction is highly dependent on the chosen parameters. The following table provides a general guideline for optimizing conditions.

ParameterStandard ConditionRationale & Optimization Notes
Pd Loading 1-2 mol%Lower loadings may be possible with highly efficient ligands. Increase to 5 mol% if reaction is sluggish.
Ligand SPhos (2 x Pd mol%)For very hindered substrates, consider other Buchwald ligands (e.g., XPhos) or P(t-Bu)₃.[9][15]
Base K₃PO₄ (2.5 equiv)If side reactions (e.g., hydrolysis) are an issue, a weaker base like K₂CO₃ can be tried. For stubborn reactions, Cs₂CO₃ may improve yield.[10]
Solvent Dioxane/H₂O (5:1)Toluene can be used for higher temperatures (up to 110 °C). Ensure solvents are properly degassed to prevent catalyst degradation.[19][20]
Temperature 100 °CA necessary temperature to promote oxidative addition. Lower temperatures will likely result in no reaction.
Boronic Acid 1.2-1.5 equivA slight excess is used to drive the reaction to completion and account for potential protodeboronation side reactions.[11]

Troubleshooting Common Issues:

  • Low or No Conversion : The primary culprit is inefficient oxidative addition. Ensure the system is completely free of oxygen. Consider a more electron-rich ligand or a higher reaction temperature.

  • Protodeboronation : This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[11] Using a slight excess of the boronic acid, minimizing reaction time, and using K₃PO₄ instead of stronger hydroxide bases can mitigate this.

  • Homocoupling of Boronic Acid : This can occur if the reaction conditions are too harsh or if oxygen is present. Rigorous degassing of solvents is crucial.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success is not found in a single magic bullet, but in the rational design of a complete catalytic system. By leveraging powerful, electron-rich phosphine ligands to overcome the hurdle of oxidative addition and by carefully selecting the base and solvent to facilitate an efficient transmetalation, researchers can reliably access a diverse range of valuable biaryl compounds. The protocols and principles outlined in this guide provide a self-validating framework for professionals in drug discovery and materials science to harness the full synthetic potential of this key fluorinated building block.

References

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-4-fluorobenzotrifluoride (CAS: 78068-85-6). This versatile fluorinated building block is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic properties conferred by its trifluoromethyl and halogen substituents.[1][2] We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, followed by a detailed, field-proven experimental protocol for the substitution with amine nucleophiles. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible methodology for the functionalization of this important substrate.

Introduction: The Strategic Value of this compound

This compound is a halogenated aromatic compound whose structure is engineered for selective chemical modification.[1] The benzene ring is "activated" by the presence of a powerful electron-withdrawing trifluoromethyl (-CF₃) group, which significantly facilitates nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity makes it an invaluable synthon for introducing the trifluoromethylphenyl moiety into complex target molecules. In the pharmaceutical industry, this scaffold is instrumental in developing active pharmaceutical ingredients (APIs) with enhanced metabolic stability and bioavailability.[1][2] Similarly, in agrochemical research, it serves as a cornerstone for creating next-generation herbicides and pesticides.[1][3]

This application note provides an expert-level protocol designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both success and safety in the laboratory.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (halogen), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).

A critical consideration for this compound is regioselectivity . The substrate possesses two potential leaving groups: a chlorine atom at the C-3 (meta) position and a fluorine atom at the C-4 (para) position relative to the trifluoromethyl group.

The powerful electron-withdrawing -CF₃ group stabilizes the negative charge of the Meisenheimer intermediate most effectively when the charge is delocalized onto the carbon atom bearing the -CF₃ group. This occurs when the nucleophile attacks at the ortho or para positions. Consequently, the C-4 position (para to -CF₃) is significantly more activated toward nucleophilic attack than the C-3 position (meta to -CF₃). Therefore, nucleophilic substitution will occur with high regioselectivity at the C-4 position, leading to the displacement of the fluoride ion.

Caption: SNAr mechanism showing preferential attack at the C-4 position.

Safety and Handling

Prior to commencing any experimental work, a thorough risk assessment is mandatory.

  • This compound (CAS: 78068-85-6): This compound is a flammable liquid and vapor.[5][6] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is required. Keep away from heat, sparks, and open flames.[3]

  • Solvents: Polar aprotic solvents like DMSO and DMF are commonly used. These solvents can facilitate the transport of chemicals through the skin. Handle with extreme care and avoid all skin contact.

PropertyValue
CAS Number 78068-85-6
Molecular Formula C₇H₃ClF₄
Molecular Weight 198.55 g/mol [7]
Appearance Colorless liquid[1]
Boiling Point ~137 °C[3][7]
Density ~1.49 g/cm³[3][7]
Flash Point 42 °C[3][7]
Hazard Statements H226 (Flammable), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[5]
Table 1: Physicochemical and Safety Data for this compound.

Experimental Protocol: Synthesis of 3-Chloro-4-(morpholino)benzotrifluoride

This protocol details a representative SNAr reaction using morpholine as the nucleophile. The principles can be adapted for other primary and secondary amines.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount
This compound78068-85-6198.551.05.00 g (25.18 mmol)
Morpholine110-91-887.121.22.63 g (30.22 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.06.96 g (50.36 mmol)
Dimethyl Sulfoxide (DMSO)67-68-578.13-50 mL
Ethyl Acetate (EtOAc)141-78-688.11-For extraction
Deionized Water7732-18-518.02-For work-up
Brine (Saturated NaCl)7647-14-558.44-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-For drying
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology

References

Application Note: Scalable Synthetic Strategies for High-Value Derivatives of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-fluorobenzotrifluoride (CAS 78068-85-6) is a critical fluorinated building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and structural properties, conferred by the trifluoromethyl, chloro, and fluoro substituents, allow for selective, high-yield derivatization at two key positions on the aromatic ring. This application note provides a detailed guide for researchers, process chemists, and drug development professionals on the large-scale synthesis of valuable derivatives. We will explore the core synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—offering in-depth mechanistic insights, validated step-by-step protocols, and considerations for process scale-up.

Introduction: The Strategic Importance of this compound

The trifluoromethyl group (-CF3) is a highly sought-after moiety in modern drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] this compound serves as an ideal scaffold for introducing this group, offering two distinct and orthogonally reactive sites:

  • The C-4 Fluoro Position: Activated by the potent electron-withdrawing -CF3 group, the C-F bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C-3 Chloro Position: While less reactive in SNAr, the C-Cl bond is an excellent handle for various Palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This dual reactivity allows for a modular and highly versatile approach to building complex molecular architectures, making it an indispensable intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[1][2][3][4] For instance, it is a key starting material for intermediates used in the synthesis of kinase inhibitors like Sorafenib.[5][6][7]

Physicochemical Properties and Safety for Scale-Up

Before initiating any synthesis, it is crucial to understand the physical properties and handling requirements of the starting material, especially in a large-scale setting.

PropertyValueSource
CAS Number 78068-85-6[1][2]
Molecular Formula C₇H₃ClF₄[1][2]
Molecular Weight 198.55 g/mol [8]
Appearance Colorless transparent liquid[1]
Boiling Point ~137-140 °C at 760 mmHg[1][8][9]
Density ~1.45-1.49 g/cm³[1][8]
Flash Point 42.2 °C[8]

Safety Protocol:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.

  • Fire: Use dry chemical, CO₂, or foam extinguishers. The compound is flammable.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Derivatization Pathways

The choice of synthetic strategy is dictated by the desired final structure. The following diagram illustrates the primary decision-making process for derivatizing this compound.

G Start Target Derivative Design Decision Functionalization Site? Start->Decision SNAr C-4 Position (Fluoro) Decision->SNAr C-N, C-O, C-S bond Coupling C-3 Position (Chloro) Decision->Coupling C-C, C-N bond SNAr_Path Nucleophilic Aromatic Substitution (SNAr) SNAr->SNAr_Path Coupling_Path Pd-Catalyzed Cross-Coupling Coupling->Coupling_Path

Caption: Strategic choice between SNAr and Cross-Coupling.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The fluorine atom at the C-4 position is activated for SNAr by the strongly electron-withdrawing trifluoromethyl group located para to it. This activation facilitates the attack of a nucleophile, proceeding through a stabilizing Meisenheimer complex intermediate.[10][11] This reaction is generally high-yielding and regioselective, making it ideal for large-scale production.

Common Nucleophiles:

  • Amines (R-NH₂): To form 3-chloro-4-(amino)benzotrifluorides.

  • Alcohols/Phenols (R-OH): To form 3-chloro-4-(alkoxy/phenoxy)benzotrifluorides (diaryl ethers).

  • Thiols (R-SH): To form 3-chloro-4-(thio)benzotrifluorides.

Detailed Protocol: Large-Scale Synthesis of 3-Chloro-4-amino-benzotrifluoride

This protocol details the reaction with a generic primary amine. For example, 4-aminophenol is a common nucleophile in the synthesis of Sorafenib intermediates.[6][12]

Materials:

  • This compound (1.0 eq.)

  • Primary Amine (e.g., Aniline) (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5-10 volumes)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Heating/cooling circulator.

  • Appropriate filtration and drying equipment.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with anhydrous DMSO, powdered potassium carbonate, and the primary amine (1.1 eq.). Begin stirring to form a slurry.

    • Causality: Using a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and the nucleophile without interfering with the reaction.[13] Anhydrous conditions prevent side reactions.

  • Heating: Heat the mixture to 80-90 °C.

  • Substrate Addition: Slowly add this compound (1.0 eq.) to the reactor via an addition funnel over 1-2 hours. An exotherm may be observed; control the addition rate to maintain the temperature below 100 °C.

    • Causality: Slow addition is critical on a large scale to manage the reaction exotherm and prevent runaway reactions.

  • Reaction Monitoring: Hold the reaction mixture at 90-100 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water (10-20 volumes). The product will often precipitate.

    • Trustworthiness: The addition of water precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KF), providing an efficient initial purification step.

  • Isolation: Filter the solid product. Wash the filter cake thoroughly with water to remove residual DMSO and salts.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

  • Purity Analysis: Analyze the final product for purity by HPLC and confirm its identity using ¹H NMR and MS. Expected yields are typically >90%.

Pathway 2: Palladium-Catalyzed Cross-Coupling at the C-3 Position

The C-Cl bond at the C-3 position is an ideal site for forming new carbon-carbon or carbon-nitrogen bonds using palladium catalysis. Two of the most powerful and industrially relevant methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester).[14][15][16]

Key Components:

  • Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: A phosphine ligand (e.g., SPhos, tBu₃P) is essential for facilitating the catalytic cycle.[17]

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid.[14]

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound derivative (from Pathway 1, 1.0 eq.)

  • Phenylboronic Acid (1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq.)

  • 1,4-Dioxane / Water (e.g., 10:1 v/v), degassed (10 volumes)

Procedure:

  • Inert Atmosphere: To a nitrogen-purged reactor, add the this compound derivative, phenylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.

  • Reaction Setup: Add the bulk degassed solvent (Dioxane/Water) to the reactor, followed by the catalyst solution.

    • Causality: Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[14]

  • Heating & Monitoring: Heat the mixture to 100-110 °C and maintain for 6-12 hours, monitoring by HPLC.

  • Work-up: Cool to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the desired biaryl compound.

For synthesizing diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination is the method of choice.[18][19] It allows for the coupling of the aryl chloride with a primary or secondary amine.

Key Components:

  • Palladium Pre-catalyst: Pd₂(dba)₃ is commonly used.[20][21]

  • Ligand: Sterically hindered phosphine ligands like tBu₃P or biaryl phosphines (e.g., XPhos) are highly effective.[21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required.[20]

The protocol is similar to the Suzuki coupling, with the boronic acid and its specific base being replaced by the desired amine and a base like NaOtBu in an anhydrous solvent like toluene or dioxane.

Integrated Synthetic Workflow

The power of this building block lies in the ability to combine these pathways sequentially to build highly functionalized molecules.

G Start This compound SNAr SNAr Reaction (e.g., with R¹-NH₂) Start->SNAr Intermediate Intermediate: 3-Chloro-4-(R¹-amino)benzotrifluoride SNAr->Intermediate Suzuki Suzuki Coupling (e.g., with R²-B(OH)₂) Intermediate->Suzuki Final Final Product: 3-(R²-aryl)-4-(R¹-amino)benzotrifluoride Suzuki->Final

Caption: Sequential SNAr and Suzuki coupling workflow.

This sequential approach allows for the introduction of two different points of diversity, which is a highly valuable strategy in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a versatile and powerful building block for large-scale chemical synthesis. By strategically employing Nucleophilic Aromatic Substitution at the C-4 position and Palladium-Catalyzed Cross-Coupling at the C-3 position, chemists can access a vast array of high-value derivatives in an efficient and scalable manner. The protocols and insights provided in this note serve as a robust foundation for developing and optimizing synthetic routes for novel pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Quantification of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorobenzotrifluoride (CAS No. 78068-85-6) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₄. It presents as a colorless transparent liquid with a boiling point of approximately 137°C and a density of about 1.45 g/cm³. This compound is a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its fluorinated nature can enhance the efficacy and metabolic stability of active pharmaceutical ingredients (APIs). Given its importance, accurate and reliable quantification of this compound is essential for quality control during its synthesis, in final products, and for monitoring potential environmental contamination.

This guide provides detailed protocols for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). These methods are widely accessible in research and industrial laboratories and offer the necessary sensitivity and selectivity for this analyte.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of the Method

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and generates a current proportional to the amount of analyte being combusted in a hydrogen-air flame.

Experimental Workflow for GC-FID Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Sample Matrix dissolve Dissolve in appropriate solvent (e.g., Hexane, Ethyl Acetate) sample->dissolve vortex Vortex to ensure homogeneity dissolve->vortex filter Filter through 0.45 µm PTFE filter vortex->filter vial Transfer to GC vial filter->vial injection Inject into GC vial->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for the GC-FID analysis of this compound.

Detailed Protocol for GC-FID Analysis

1. Sample Preparation:

  • For pure substance or reaction mixtures: Accurately weigh a known amount of the sample and dissolve it in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration within the calibration range.

  • For environmental samples (e.g., water): Perform a liquid-liquid extraction (LLE) using a non-polar solvent like hexane. Concentrate the extract to a known volume before analysis.

  • Filter the prepared sample through a 0.45 µm PTFE syringe filter into a GC vial.

2. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.

3. GC-FID Parameters:

ParameterRecommended Setting
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on sample concentration
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C, Ramp: 20 °C/min to 280 °C (hold for 5 min)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

4. Calibration:

  • Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the average peak area against the concentration.

5. Data Analysis:

  • Inject the prepared sample and record the chromatogram.

  • Identify the peak corresponding to this compound by its retention time.

  • Integrate the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reverse-phase HPLC is a powerful technique for separating non-polar to moderately polar compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). This compound, being a relatively non-polar molecule, will be retained on the C18 column and can be eluted with a suitable mobile phase. The aromatic ring in the molecule allows for sensitive detection using a UV detector.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Sample Matrix dissolve Dissolve in mobile phase or compatible solvent sample->dissolve vortex Vortex to ensure homogeneity dissolve->vortex filter Filter through 0.45 µm PTFE filter vortex->filter vial Transfer to HPLC vial filter->vial injection Inject into HPLC vial->injection separation Separation on C18 Column injection->separation detection Detection by UV Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol for HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in the mobile phase or a compatible solvent like acetonitrile to a final concentration within the calibration range.

  • Filter the prepared sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Instrumentation:

  • A high-performance liquid chromatograph equipped with a UV detector, a gradient pump, and a C18 column is required.

3. HPLC-UV Parameters:

ParameterRecommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Wavelength 220 nm (or determined by UV scan of a standard)

4. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 1 µg/mL to 200 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the average peak area against the concentration.

5. Data Analysis:

  • Inject the prepared sample and record the chromatogram.

  • Identify the peak corresponding to this compound by its retention time.

  • Integrate the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation

Both the GC-FID and HPLC-UV methods should be validated to ensure they are suitable for their intended purpose. The following parameters should be assessed according to ICH guidelines or other relevant regulatory standards:

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is recommended.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Application Notes and Protocols: 3-Chloro-4-fluorobenzotrifluoride as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Advanced Electronic Materials

In the pursuit of next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), the precise tuning of molecular properties is paramount. The strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for materials scientists.[1] Fluorine's distinct characteristics—high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size—impart significant advantages.[1]

The introduction of fluorine and fluorine-containing groups, such as trifluoromethyl (CF3), profoundly influences the electronic properties of a molecule.[1][2] Specifically, these electron-withdrawing groups effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] This modulation is critical for several reasons:

  • Enhanced Electron Injection: Lowered LUMO levels facilitate easier injection of electrons from the cathode into the organic material.[3][4]

  • Improved Stability: Deeper HOMO levels increase the material's resistance to oxidative degradation, leading to longer operational lifetimes for devices.[1][3]

  • Tailored Charge Transport: The ability to tune energy levels allows for the design of n-type or ambipolar semiconductors, moving beyond the more common p-type nature of non-fluorinated analogues.[4]

  • Favorable Morphology: Intermolecular interactions involving fluorine can influence the solid-state packing of molecules, potentially enhancing charge carrier mobility.[3]

Within this context, 3-chloro-4-fluorobenzotrifluoride (CAS: 78068-85-6) stands out as a particularly valuable and versatile building block.[5][6] Its structure is uniquely functionalized with three distinct reactive handles: an electron-withdrawing trifluoromethyl group, a chlorine atom amenable to cross-coupling, and a fluorine atom. This trifecta of features provides a robust platform for synthesizing a wide array of complex, high-performance materials for organic electronics.[6] This guide provides an in-depth look at the properties of this compound and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful synthesis and process scale-up.

PropertyValueReference
CAS Number 78068-85-6[5][7][8]
Molecular Formula C₇H₃ClF₄[5][8]
Molecular Weight 198.55 g/mol [9]
Appearance Colorless transparent liquid[6][8][9]
Boiling Point 137 °C[5][7][9]
Density ~1.49 g/cm³[7][8]
Refractive Index ~1.435[7][8]
Flash Point 42.2 °C[8][9]
Purity Typically ≥98.0%[5][6][8]

Synthetic Applications: Core Protocols and Methodologies

The strategic placement of the chlorine atom on the benzotrifluoride core makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds essential for building the conjugated backbones of electronic materials.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are fundamental components of conjugated polymers and oligomers used in OFETs and OPVs. The reaction couples an organoboron reagent with an organic halide. In this case, the chlorine atom of this compound serves as the reactive site.

Causality and Experimental Rationale: The choice of catalyst, ligand, and base is critical for an efficient reaction. A palladium(II) precatalyst like Pd(OAc)₂ is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand (e.g., RuPhos, SPhos) is essential to promote both the oxidative addition of the sterically hindered aryl chloride and the final reductive elimination step to form the product.[10][11] An inorganic base like K₂CO₃ is used to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[12] The use of a toluene/water solvent system allows both the organic and inorganic reagents to participate in the reaction.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex OxAdd->Transmetalation Transmetalation Product_Complex Product Complex Transmetalation->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Product_Complex->Product ArX Ar-Cl (Building Block) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the arylboronic acid (1.05 equivalents), this compound (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%)).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 10:1 ratio, 0.25 M concentration relative to the limiting reagent).[10]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is fundamental to the synthesis of hole-transport materials (HTMs), host materials, and emitters for OLEDs, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF).[13][14] The Buchwald-Hartwig amination enables the coupling of an amine with an aryl halide, providing a direct route to these crucial molecular architectures.

Causality and Experimental Rationale: This reaction requires a palladium catalyst and a specialized ligand to function. The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[13][15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of a bulky, electron-rich biarylphosphine ligand is crucial; it accelerates the rate-limiting reductive elimination step, preventing side reactions and enabling the coupling of a wide range of amines.[13][16] Degassed, anhydrous solvents are used to prevent catalyst deactivation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Aryl Amine) Amido->Product ArX Ar-Cl (Building Block) ArX->OxAdd Amine R₂NH + Base Amine->Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: In a glovebox, add the amine (e.g., carbazole or diphenylamine derivative, 1.2 eq.), this compound (1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., tBu₃P·HBF₄ or a biarylphosphine ligand, 2-4 mol%) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to reflux (typically 100-110 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst, washing with dichloromethane or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude material is then purified by silica gel column chromatography. A recrystallization step may be necessary to obtain a highly pure product suitable for device fabrication.

Application Focus: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF materials have revolutionized OLED technology by enabling internal quantum efficiencies approaching 100% without the need for expensive noble metals like iridium or platinum.[17] The core design principle of a TADF molecule is to create a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST_).[18] This is typically achieved by linking an electron-donating moiety to an electron-accepting moiety, leading to a spatial separation of the HOMO and LUMO.

This compound is an excellent precursor for the acceptor core of a TADF emitter. The potent electron-withdrawing trifluoromethyl group ensures a low-lying LUMO. A synthetic strategy would involve using Buchwald-Hartwig amination to couple electron-rich donor units (e.g., carbazole, acridine, or phenoxazine derivatives) to the benzotrifluoride core.

TADF_Synthesis_Workflow Start This compound (Acceptor Precursor) Reaction Buchwald-Hartwig Amination Start->Reaction Donor Electron Donor Moiety (e.g., Carbazole) Donor->Reaction Product Donor-Acceptor TADF Molecule Reaction->Product OLED OLED Device Fabrication Product->OLED

Caption: Workflow for synthesizing a TADF emitter.

This modular approach allows for the systematic tuning of the photophysical properties by varying the strength and structure of the donor units, thereby optimizing the ΔE_ST_ and emission color for specific applications.

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of advanced organic electronic materials. Its electron-deficient aromatic core, combined with a reactive chlorine handle, provides synthetic chemists with a reliable and versatile platform. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings represent foundational methods for leveraging this intermediate to construct a new generation of highly efficient and stable hole-transport materials, electron-transport materials, and TADF emitters, driving innovation in OLED displays, solid-state lighting, and next-generation electronics.

References

Troubleshooting & Optimization

side products in the synthesis of 3-Chloro-4-fluorobenzotrifluoride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-4-fluorobenzotrifluoride

A Guide to Troubleshooting and Minimizing Side Products

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 78068-85-6) is a critical intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group along with chlorine and fluorine atoms, makes it an ideal building block for creating complex Active Pharmaceutical Ingredients (APIs) and advanced pesticides.[2] However, the synthesis of this compound is often accompanied by the formation of closely related side products, which can complicate purification and compromise the yield and purity of the final product.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common issues encountered during the synthesis of this compound. Structured in a practical question-and-answer format, it offers insights into the mechanistic origins of common impurities and provides field-proven protocols to mitigate their formation.

Overview of Primary Synthetic Routes

Two primary pathways dominate the industrial production of this compound: Halogen Exchange (Halex) and direct electrophilic chlorination. Understanding the fundamentals of these routes is key to diagnosing and resolving side product issues.

cluster_0 Route 1: Halogen Exchange (Halex) cluster_1 Route 2: Electrophilic Chlorination A 3,4-Dichlorobenzotrifluoride B This compound A->B  KF or CsF  Aprotic Solvent  High Temp. C 4-Fluorobenzotrifluoride D This compound C->D  Cl₂  Lewis Acid Catalyst  (e.g., FeCl₃)

Caption: Common synthetic pathways to this compound.

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental observations and provides detailed causal explanations and actionable solutions.

Q1: My final product is contaminated with a significant amount of an isomer, 4-chloro-3-fluorobenzotrifluoride. Why is this happening and how can I improve selectivity?

Probable Cause(s): This is the most common and challenging issue when using the Halogen Exchange (Halex) route starting from 3,4-dichlorobenzotrifluoride. While the chlorine atom at the 4-position (para to the electron-withdrawing -CF₃ group) is more activated towards nucleophilic aromatic substitution (SₙAr), the chlorine at the 3-position can also be substituted, leading to the undesired isomer.[3]

The reaction proceeds via a Meisenheimer complex, and factors that reduce the energy difference between the two possible transition states will decrease selectivity. High reaction temperatures and highly reactive (or "naked") fluoride ions can reduce the inherent electronic preference for substitution at the 4-position.

Proposed Solutions & Protocols:

  • Optimize Reaction Temperature: High temperatures provide enough energy to overcome the activation barrier for the less-favored 3-position substitution.

    • Recommendation: Screen a range of temperatures (e.g., 180°C to 220°C). Aim for the lowest temperature that provides a reasonable reaction rate. Monitor the isomer ratio at different temperatures using Gas Chromatography (GC).

  • Choice of Fluoride Source and Catalyst: The reactivity of the fluoride source is critical.

    • Potassium Fluoride (KF): Standard, cost-effective choice. Its effectiveness is highly dependent on being completely anhydrous and having a high surface area (spray-dried is preferred).

    • Cesium Fluoride (CsF): More reactive than KF due to its greater solubility in aprotic solvents, but also more expensive. It may lead to lower selectivity if conditions are not optimized.[3]

    • Phase-Transfer Catalysts (PTC) & Crown Ethers: The addition of a PTC (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can significantly enhance the reactivity of KF at lower temperatures by helping to dissolve the fluoride ion in the organic phase.[3][4] This often allows for milder reaction conditions, thereby improving selectivity.

G cluster_0 SₙAr Mechanism start 3,4-Dichlorobenzotrifluoride A Attack at C4 (para to -CF₃) start->A  F⁻ Nucleophile B Attack at C3 (meta to -CF₃) start->B C Meisenheimer Complex (Lower Energy) A->C D Meisenheimer Complex (Higher Energy) B->D E Desired Product: This compound C->E  Loss of Cl⁻ F Isomeric Side Product: 4-Chloro-3-fluorobenzotrifluoride D->F  Loss of Cl⁻

Caption: Competing Halex reaction pathways leading to desired product and isomer.

Protocol for Separation: If isomeric impurities are unavoidable, separation can be achieved by fractional distillation under reduced pressure. The boiling points of the components are distinct enough for separation with an efficient distillation column (e.g., a Vigreux or packed column).

CompoundCAS NumberMol. WeightBoiling Point (°C)
This compound 78068-85-6198.55~140[3]
3,4-Dichlorobenzotrifluoride328-84-7215.00173-174[5]
4-Chloro-3-fluorobenzotrifluoride61849-80-1198.55~145-150 (est.)
3,4-Difluorobenzotrifluoride32137-73-8182.10~102[3]

Q2: My reaction is producing 3,4-difluorobenzotrifluoride. How can I prevent this over-fluorination?

Probable Cause(s): The desired product, this compound, can itself undergo a second Halex reaction to replace the remaining chlorine atom. This side reaction is favored by:

  • Excess Fluorinating Agent: Using a large excess of KF or CsF drives the reaction towards the di-substituted product.

  • High Temperatures & Long Reaction Times: Harsh conditions that favor the first substitution will eventually lead to the second.[3]

Proposed Solutions & Protocols:

  • Control Stoichiometry: Use a carefully measured amount of the fluorinating agent. A slight excess (e.g., 1.1-1.3 equivalents) is often sufficient to drive the initial reaction to completion without promoting significant over-fluorination.

  • Reaction Monitoring: This is the most critical control parameter.

    • Protocol: Set up the reaction and take aliquots every 1-2 hours. Quench the aliquot and analyze by GC or GC-MS.

    • Endpoint: Stop the reaction (by cooling) when the concentration of the starting material (3,4-dichlorobenzotrifluoride) falls below a target threshold (e.g., <2%) and before the area percent of 3,4-difluorobenzotrifluoride exceeds an acceptable limit (e.g., <1%).

Q3: The reaction is sluggish and stalls, leaving a large amount of unreacted 3,4-dichlorobenzotrifluoride. What are the likely causes?

Probable Cause(s): An incomplete reaction points to insufficient reactivity in the system. Common culprits include:

  • Inactive Fluoride Source: Potassium fluoride is highly hygroscopic. Absorbed moisture will not only deactivate the KF but can also introduce water into the reaction, leading to potential hydrolysis byproducts.

  • Poor Reagent Mixing/Solubility: The Halex reaction is often heterogeneous. If the KF is not finely dispersed or if the phase-transfer catalyst is inefficient, the reaction rate will be very slow.[6]

  • Insufficient Temperature: The reaction has a significant activation energy and may not proceed at an appreciable rate if the temperature is too low.

Proposed Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Reagents: Use fresh, spray-dried KF. If its quality is uncertain, it can be dried under vacuum at >150°C for several hours before use. Ensure the solvent (e.g., DMSO, Sulfolane) is anhydrous.[3][7]

    • Apparatus: Flame-dry all glassware and assemble under an inert atmosphere (Nitrogen or Argon).

  • Improve Fluoride Reactivity:

    • Protocol: Add 5-10 mol% of a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 to the reaction mixture along with the KF.[3][4] This will shuttle fluoride ions into the organic phase, dramatically increasing the reaction rate even at lower temperatures.

  • Increase Temperature Incrementally: If the reaction is clean but slow, gradually increase the temperature in 5-10°C increments, monitoring the product and byproduct profile by GC at each stage.

G A Analyze Crude Product by GC B High Isomer Content? (>5%) A->B C High Starting Material? (>10%) B->C No E • Lower Reaction Temp. • Use Phase Transfer Catalyst • Consider milder F⁻ source B->E Yes D High Di-fluoro Product? (>2%) C->D No F • Ensure Anhydrous KF • Add Phase Transfer Catalyst • Increase Temperature C->F Yes G • Reduce Reaction Time • Use Stoichiometric KF • Monitor reaction closely D->G Yes H Proceed to Purification (Fractional Distillation) D->H No

Caption: Troubleshooting workflow for Halex synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What are the main side products if I use a Sandmeyer-type reaction starting from an amino precursor? A: If synthesizing a derivative from an aromatic amine (e.g., 3-amino-4-chlorobenzotrifluoride), the diazotization and subsequent displacement can generate several side products.[8] The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9][10] Key byproducts can include biaryl compounds (from the coupling of two aryl radicals) and phenols (if the diazonium salt reacts with water before the desired nucleophile). Careful control of temperature (typically 0-5°C for diazotization) and immediate use of the diazonium salt are crucial.

Q: What is the best analytical method for monitoring these reactions? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the ideal technique. It provides excellent separation of the starting material, product, and isomeric/halogenated byproducts, allowing for accurate quantification of the reaction progress and final product purity. For non-volatile derivatives, HPLC may be more appropriate. ¹⁹F NMR can also be a powerful tool to distinguish between different fluorinated species.

Q: Are there specific safety hazards I should be aware of? A: Yes. Many synthetic routes may involve hazardous reagents.

  • Anhydrous Hydrogen Fluoride (HF): Some industrial processes use HF, which is extremely corrosive and toxic. It requires specialized equipment and handling procedures.[5][11]

  • High Temperatures and Pressures: Halex reactions are often run at high temperatures in sealed reactors (autoclaves), which presents pressure hazards.[11]

  • Polar Aprotic Solvents: Solvents like DMSO can decompose at high temperatures. Ensure you are operating within the solvent's recommended temperature range.

References

Technical Support Center: Purification of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-fluorobenzotrifluoride (C₇H₃ClF₄, CAS No. 78068-85-6). This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate in the pharmaceutical and agrochemical industries[1][2]. Achieving high purity is paramount for successful downstream applications, and this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the purification of this halogenated aromatic compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound reaction mixtures. Each issue is analyzed by probable cause, followed by actionable solutions grounded in chemical principles.

Question 1: My final product purity is low (<98%) after fractional distillation, with persistent, unidentified peaks in the GC analysis.

  • Probable Causes:

    • Isomeric Impurities: The synthesis of this compound, particularly through the chlorination of 4-fluorobenzotrifluoride, can generate positional isomers.[3] These isomers often have very close boiling points, making separation by standard distillation difficult.

    • Unreacted Starting Materials: Depending on the synthetic route, starting materials like 3,4-dichlorobenzotrifluoride may remain.[4] 3,4-dichlorobenzotrifluoride has a higher boiling point, but incomplete separation can occur.

    • Azeotrope Formation: While less common for this class of compounds, the formation of an azeotrope with a solvent or impurity cannot be entirely ruled out without specific experimental data.

    • Inefficient Distillation Column: The distillation column may not have a sufficient number of theoretical plates to resolve components with close boiling points.

  • Recommended Solutions:

    • Characterize Impurities: Before attempting re-purification, identify the impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Knowing the molecular weight and structure of the contaminant is crucial for selecting the appropriate strategy.

    • Enhance Distillation Efficiency:

      • Switch to a vacuum distillation setup. Lowering the pressure reduces the boiling point and can increase the boiling point difference (ΔT) between your product and the impurity. The boiling point of this compound is approximately 137-140°C at atmospheric pressure.[1][5][6]

      • Use a column with a higher number of theoretical plates (e.g., a Vigreux column for moderate difficulty, or a packed column like Raschig rings or metal sponge for more challenging separations).

    • Consider Chromatography: If distillation fails, flash column chromatography is the next logical step. Halogenated aromatic compounds can often be separated on silica gel. Due to the similar polarity of isomers, a shallow solvent gradient is recommended.[7]

    • Chemical Wash: If the impurity is an acidic or basic species (unlikely, but possible depending on the synthesis), an aqueous wash (e.g., dilute NaHCO₃ for acids, dilute HCl for bases) of the crude organic mixture prior to distillation can remove them.

Question 2: I'm experiencing significant product loss during purification. My yield is much lower than expected.

  • Probable Causes:

    • Volatility: this compound is a relatively volatile liquid.[8] Product can be lost during solvent removal under reduced pressure (rotary evaporation) or if the receiving flask in a distillation is not adequately cooled.

    • Multiple Transfers: Each transfer of the material from one flask to another results in some loss on the glass surfaces.

    • Irreversible Adsorption on Chromatography Media: Highly active sites on silica gel can sometimes lead to irreversible binding of the product.

    • Decomposition: Although stable, prolonged exposure to very high temperatures during distillation could potentially cause decomposition, though this is less common for this molecule.

  • Recommended Solutions:

    • Careful Evaporation: When removing solvents, use a moderate temperature on the water bath and ensure the vacuum is not too deep, which could cause the product to co-evaporate with the solvent.

    • Cooled Receiver: During distillation, ensure the receiving flask is cooled in an ice bath to minimize losses of the distilled product due to vapor pressure.

    • Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material. Rinse glassware with a small amount of a volatile solvent (like dichloromethane) to recover adsorbed product and combine the rinses.

    • Deactivate Silica Gel: For column chromatography, you can co-load your sample onto silica gel and let it dry before adding it to the column. This "dry loading" technique often results in better separation and can mitigate some on-column issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The impurities largely depend on the synthetic route.

  • From 3,4-dichlorobenzotrifluoride: The primary impurity will be the unreacted starting material, 3,4-dichlorobenzotrifluoride.[4]

  • From 4-fluorobenzotrifluoride: The main impurities will likely be other chlorinated isomers (e.g., 2-chloro-4-fluorobenzotrifluoride) and dichlorinated products if the chlorination is not selective.[3]

  • From 4-fluorotoluene: If starting from 4-fluorotoluene, you may have incompletely chlorinated intermediates like 4-fluorobenzal chloride or 4-fluorobenzo trichloride.[3]

  • Solvents: High-boiling point polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or sulfolane are often used in fluorination reactions and can be difficult to remove.[3][4][9]

Q2: Which purification method is generally best for this compound?

There is no single "best" method; the choice depends on the scale and required purity.

  • For Industrial/Large-Scale (>1 kg): Fractional vacuum distillation is the most economical and scalable method.[10] It is effective at removing impurities with significantly different boiling points.

  • For Laboratory/High-Purity (<100 g): A combination approach is often best. Start with a simple distillation or an aqueous wash to remove bulk impurities, followed by flash column chromatography for fine purification to remove isomers. A final distillation of the chromatography-purified material can remove residual column solvents.

Q3: Can I use crystallization to purify this compound?

This compound is a liquid at room temperature, with no determined melting point listed in common datasheets, making standard crystallization impractical.[1][5] However, if you have a solid impurity, you could potentially cool the mixture to precipitate the impurity, followed by filtration. This is not a standard method for this material.

Data & Visualization

Physical Properties Comparison

The table below summarizes key physical properties of the target compound and a common starting material, illustrating the challenge of separation by distillation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 78068-85-6198.54[1]~137-140[1][5][6]~1.45[1][5]
3,4-Dichlorobenzotrifluoride328-84-7215.00~173-174~1.48
Workflow Diagrams

A logical approach to selecting a purification strategy is essential. The following decision tree can guide your experimental design.

Purification_Decision_Tree start Start: Crude Reaction Mixture gcms Analyze by GC-MS start->gcms check_impurities Identify Impurities & Boiling Points gcms->check_impurities distill Fractional Vacuum Distillation check_impurities->distill Impurities have ΔT_boil > 25°C chromatography Flash Column Chromatography check_impurities->chromatography Isomeric impurities (ΔT_boil < 10°C) wash Aqueous/Chemical Wash check_impurities->wash Ionic/Acidic/Basic Impurities Present final_product Pure Product (>99%) distill->final_product chromatography->final_product wash->distill

Caption: Decision tree for selecting a purification method.

The following diagram illustrates a standard laboratory setup for fractional vacuum distillation.

Vacuum_Distillation_Setup cluster_setup Fractional Vacuum Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask (with crude mixture) fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column distillation_head Distillation Head (with Thermometer) fractionating_column->distillation_head condenser Condenser (Water In/Out) distillation_head->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter receiving_flask Receiving Flask (in Ice Bath) vacuum_adapter->receiving_flask vacuum_pump Vacuum Pump & Cold Trap vacuum_adapter->vacuum_pump To Vacuum

Caption: Key components of a fractional vacuum distillation setup.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed for separating this compound from impurities with different boiling points.

  • Apparatus Setup:

    • Assemble a dry fractional distillation apparatus as shown in the diagram above. Use a 25-50 cm Vigreux or packed column.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the distilling flask.

    • Connect the condenser to a circulating cold water supply.

    • Place the receiving flask in an ice-water bath.

    • Connect the vacuum adapter to a cold trap and a vacuum pump capable of reaching <20 mmHg.

  • Procedure:

    • Charge the crude this compound into the distilling flask (do not fill more than 2/3 full).

    • Begin stirring and slowly apply vacuum. Observe for any vigorous bumping.

    • Once a stable vacuum is achieved, begin gently heating the distilling flask.

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask first.

    • As the temperature at the distillation head rises and stabilizes, switch to a clean, tared receiving flask to collect the main product fraction. The exact boiling point will depend on the pressure.

    • Monitor the temperature at the distillation head closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill. Stop the collection of the main fraction at this point.

    • Release the vacuum before turning off the heat to prevent suck-back.

Protocol 2: Flash Column Chromatography

This protocol is for separating isomeric or other impurities with similar polarity.

  • Preparation:

    • Select an appropriate size glass column and slurry-pack with silica gel (60 Å, 230-400 mesh) using your starting eluent (e.g., 100% Hexane).

    • Prepare a solvent system. For halogenated aromatics, a Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient is a good starting point. Determine the optimal system using Thin Layer Chromatography (TLC) first. Aim for a product R_f of ~0.3.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent (e.g., 100% Hexane).

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., move from 100% Hexane to 2% Ethyl Acetate in Hexane) to elute the product. A slow, shallow gradient is key for separating isomers.

    • Combine the pure fractions as determined by TLC or GC analysis.

  • Product Recovery:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Use a moderate temperature and vacuum to avoid product loss.

References

Technical Support Center: Managing Exothermic Reactions of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloro-4-fluorobenzotrifluoride. This resource is designed for researchers, chemists, and process development professionals. Its purpose is to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the safe handling and management of exothermic reactions involving this versatile chemical intermediate.

This compound (CAS 78068-85-6) is a key building block in the pharmaceutical and agrochemical industries, valued for its unique reactivity profile.[1][2] The presence of the electron-withdrawing trifluoromethyl group, along with halogen substituents, makes the aromatic ring susceptible to certain powerful reactions, which can be highly exothermic and require careful management.[1] This guide is structured to help you anticipate and control these thermal hazards, ensuring both the safety of your laboratory personnel and the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Foundational Safety & Risk Assessment

This section addresses fundamental questions about the intrinsic hazards of this compound and the principles of risk assessment before you begin your experiment.

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard is the potential for a rapid, uncontrolled exothermic reaction, commonly known as a runaway reaction. While the molecule itself has relatively high thermal stability, its reactivity with other reagents can release a significant amount of heat.[3] The principal risks arise from reactions such as nucleophilic aromatic substitution (SNAr), nitration, or Friedel-Crafts reactions, which are often highly exothermic. An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, release of flammable or toxic materials, and fire or explosion.[4][5]

Q2: What specific reaction types involving this compound are most likely to be dangerously exothermic?

A2: Be particularly cautious with the following reaction classes:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles (e.g., alkoxides, amides, concentrated hydroxides) can be highly exothermic. The electron-withdrawing trifluoromethyl group activates the ring for this type of substitution.[6]

  • Nitration: The use of mixed acids (sulfuric and nitric acid) to introduce a nitro group is a classic high-energy reaction. Poor temperature control can lead to a runaway.

  • Halogenation: While the ring is already halogenated, further halogenation reactions under harsh conditions can proceed, and these are often exothermic.[7][8]

  • Friedel-Crafts Reactions: Both alkylation and acylation reactions use strong Lewis acid catalysts and can generate significant heat.[7]

Q3: How can I assess the potential thermal risk of my planned reaction before entering the lab?

A3: A thorough pre-experimental risk assessment is critical. This involves:

  • Literature Review: Search for literature on similar reactions. Have other researchers reported exotherms with this class of compounds?

  • Thermodynamic Calculation: Use software to estimate the heat of reaction (ΔHrxn). A highly negative ΔHrxn is a strong indicator of a significant exotherm.

  • Calorimetric Screening: For novel or scaled-up reactions, performing a small-scale calorimetric study is the gold standard.[9] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) provide invaluable data on the onset temperature of the exotherm, the total heat evolved, and the rate of heat release.[10][11]

Q4: Are there any known incompatibilities for this compound that could trigger a hazardous reaction?

A4: Yes. Avoid contact with strong oxidizing agents, strong bases, and certain reducing agents, as these can initiate vigorous or uncontrolled reactions.[12] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[4] Ensure storage is in a cool, dry, well-ventilated area away from heat and ignition sources.[13]

Part 2: Troubleshooting Guide - Managing In-Process Events

This section provides actionable advice for specific issues that may arise during your experiment.

Q5: My reaction temperature is rising faster than expected, even with cooling applied. What should I do?

A5: This is a critical sign of a potential runaway. Prioritize safety immediately.

  • Step 1: Stop Reagent Addition. Immediately cease the addition of any limiting reagent. This is the most effective way to stop feeding the exotherm.

  • Step 2: Enhance Cooling. Maximize cooling to the reactor. If using an ice bath, ensure it is well-stirred and has sufficient capacity. If using a cryostat, set it to its lowest safe temperature.

  • Step 3: Prepare for Emergency Quenching. If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction. Have a pre-determined, appropriate quenching agent ready for immediate addition. (See Part 3 for Quenching Protocols).

  • Step 4: Alert Personnel and Evacuate if Necessary. Inform your colleagues of the situation. If the temperature rise cannot be controlled and there is a risk of pressure buildup, evacuate the immediate area and follow your institution's emergency procedures.

Q6: I accidentally added a reagent too quickly. What is the immediate risk and how do I mitigate it?

A6: The immediate risk is the rapid accumulation of unreacted reagents, which can then react simultaneously, causing a sharp temperature and pressure spike.

  • Immediate Mitigation:

    • Stop Addition: Do not add any more reagent.

    • Monitor Vigorously: Watch the temperature and pressure very closely. The exotherm may have a delayed onset.

    • Maximize Cooling: Apply maximum cooling immediately as a preventative measure.

    • Increase Agitation: Ensure the reactor contents are well-mixed to improve heat transfer to the cooling jacket and avoid localized hot spots.

Q7: My reaction mixture is showing unexpected color changes or gas evolution. What could this indicate?

A7: Unforeseen color changes or gas evolution are often signs of a side reaction or decomposition. These side reactions can be highly exothermic.

  • Diagnostic Actions:

    • Hold the Temperature: Stop any planned temperature increase. If safe, consider lowering the temperature to slow down the unknown process.

    • Identify the Gas (If Safe): Do not smell the gas directly. If you have the appropriate analytical equipment and safety protocols, you can attempt to identify the off-gas (e.g., using an IR probe or trapping a sample for GC-MS). This can provide clues about the decomposition pathway.

    • Re-evaluate Chemistry: Consider potential side reactions. For example, in a nitration, excessive temperatures can lead to oxidation and the formation of NOx gases, which are often brown.

Part 3: Proactive Control & Emergency Protocols

This section details experimental design choices and emergency procedures to maintain control.

Experimental Protocol: Calorimetric Screening for Exotherm Onset

This protocol outlines a basic screening method using Differential Scanning Calorimetry (DSC) to determine the onset temperature of a potentially hazardous exotherm.

  • Sample Preparation: In a high-pressure DSC pan, carefully combine a small, stoichiometric sample of the complete reaction mixture (including this compound, reagents, and any catalysts).

  • Instrument Setup: Place the sealed pan in the DSC instrument.

  • Thermal Program:

    • Equilibrate at the planned reaction starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the planned maximum reaction temperature.

  • Data Analysis: Analyze the resulting heat flow curve. A sharp upward peak indicates an exothermic event. The temperature at which the peak begins to deviate from the baseline is the onset temperature . This is the critical temperature you must not approach during your bulk reaction.

ParameterDescriptionTypical Value/Range
Sample Size Amount of reaction mixture in DSC pan.5 - 10 mg
Heating Rate Rate of temperature increase during scan.2 - 5 °C/min
Onset Temp (Tonset) Temperature at which exotherm begins.Varies by reaction
Max Heat Flow (Qmax) Peak of the exotherm; indicates max rate.Varies by reaction
Emergency Protocol: Reaction Quenching

Quenching is the rapid deactivation of reactive chemicals to stop an exotherm. The choice of quenching agent is critical.

  • General Principle: The ideal quencher rapidly neutralizes the most energetic reagent without producing a violent secondary exotherm or generating large volumes of gas.

Reagent ClassPrimary Quenching AgentSecondary/AlternativeKey Considerations
Strong Acids (e.g., H2SO4) Cold, dilute aqueous base (e.g., NaHCO3)Water (if acid is not water-reactive)Add slowly to control gas evolution (CO2).
Strong Bases (e.g., NaOMe) Cold, dilute aqueous acid (e.g., acetic acid)Cold protic solvent (e.g., isopropanol)Avoid strong acids which can cause a strong neutralization exotherm.
Lewis Acids (e.g., AlCl3) Cold water or dilute acidN/ACan be very vigorous. Add quencher to the reaction, not the other way around.
Organometallics Isopropanol or other high boiling point alcoholToluene (as a diluent first)Do NOT use water, which can be dangerously reactive.

Workflow for Managing a Potential Runaway Reaction

G start Temperature Rise Detected stop_reagent Stop Reagent Addition start->stop_reagent max_cool Maximize Cooling stop_reagent->max_cool monitor Monitor Temp & Pressure max_cool->monitor is_controlled Is Temperature Stabilizing? monitor->is_controlled stable Continue Monitoring Investigate Cause Post-Hoc is_controlled->stable Yes prepare_quench Prepare Emergency Quench is_controlled->prepare_quench No quench Execute Quench Protocol prepare_quench->quench evacuate Alert & Evacuate Area quench->evacuate G center Runaway Reaction reagent Rapid Reagent Addition reagent->center cooling Cooling Failure cooling->center agitation Poor Agitation agitation->center concentration High Reactant Concentration concentration->center scale Improper Scale-Up scale->center

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3-chloro-4-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this challenging yet crucial substrate. As a key building block in the pharmaceutical and agrochemical industries, mastering its functionalization is essential for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]

The structure of this compound presents a unique set of challenges. The strong, electron-withdrawing nature of the trifluoromethyl (-CF3) group and the fluorine atom activates the C-Cl bond towards oxidative addition, yet the inherent strength of the carbon-chlorine bond compared to its bromide or iodide counterparts necessitates highly active catalyst systems.[2][3] This guide provides field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling?

A1: The primary challenge lies in the strength and low reactivity of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds.[2] Cleaving this bond in the oxidative addition step of the catalytic cycle requires a highly active, electron-rich palladium(0) catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Success hinges on the use of specialized, sterically bulky, and electron-rich phosphine ligands that promote the formation of the active catalytic species and facilitate the difficult oxidative addition step.[5]

Q2: Which palladium precursors and ligands are most effective for coupling this aryl chloride?

A2: For challenging aryl chlorides, palladium precatalysts are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Precatalysts offer better stability and more reliable generation of the active catalyst. The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are the industry standard. Ligands such as SPhos, XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in activating C-Cl bonds.[4][7]

Q3: How critical is the choice of base, and which ones are recommended?

A3: The base is crucial; it participates in the transmetalation step and influences the overall catalytic activity. For aryl chlorides, strong, non-nucleophilic bases are typically required.[4] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu) are common choices. The specific base can significantly impact yield, and screening may be necessary. For instance, while NaOtBu is very effective for Buchwald-Hartwig aminations, K₃PO₄ is often preferred for Suzuki-Miyaura couplings to minimize side reactions like protodeboronation.[4][7]

Q4: I'm observing significant hydrodehalogenation (loss of the chlorine atom). What causes this and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the amido-palladium intermediate or from other catalyst decomposition pathways. To mitigate this, consider switching to a ligand specifically designed to resist these pathways, such as BrettPhos.[7] Adjusting the base or lowering the reaction temperature can also be effective.

Q5: Can nickel catalysts be used as an alternative to palladium for this substrate?

A5: Yes, nickel-based catalyst systems are a powerful alternative for coupling aryl chlorides, especially for substrates where palladium catalysts may be less efficient.[5] Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity profiles. They are particularly effective in cross-electrophile and reductive coupling reactions.

Catalyst System Selection Guide

The selection of an appropriate catalyst system is the most critical factor for success. The tables below provide recommended starting points for common cross-coupling reactions with this compound.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling

(Formation of C-C bonds with boronic acids/esters)

Palladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Notes
Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2-3)Dioxane/H₂O (10:1)100-110A robust, general-purpose system for aryl chlorides.[2][4]
G3-XPhos Precatalyst (1-2%)-Cs₂CO₃ (2)Toluene or CPME100-110G3 precatalysts offer reliable activation with weak bases.[6]
Pd(OAc)₂ (2%)RuPhos (4%)K₂CO₃ (3)t-AmylOH/H₂O (10:1)100RuPhos is highly effective for sterically hindered substrates.
Table 2: Recommended Systems for Buchwald-Hartwig Amination

(Formation of C-N bonds with amines)

Palladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Notes
G3-BrettPhos Precatalyst (1-2%)-NaOtBu (1.5)Toluene or Dioxane90-110BrettPhos ligands are excellent for reducing hydrodehalogenation.[7]
Pd₂(dba)₃ (2%)XPhos (4%)LHMDS (1.5)THF or Toluene80-100LHMDS is a strong, non-nucleophilic base compatible with many functional groups.[7]
Pd(OAc)₂ (2%)Josiphos-type (4%)K₂CO₃ (2)Dioxane110Bidentate ligands can provide high stability and turnover.[8]
Table 3: Recommended Systems for Sonogashira Coupling

(Formation of C-C bonds with terminal alkynes)

Palladium Source (mol%)Copper Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ (2%)CuI (1-2%)-Triethylamine (3)THF or DMF60-80The classic Sonogashira system; monitor for Glaser homocoupling.[9][10]
Pd(OAc)₂ (2%)-SPhos (4%)Cs₂CO₃ (2)Dioxane100A copper-free variant can prevent alkyne homocoupling.

Troubleshooting Guide

Even with optimized systems, challenges can arise. This section addresses specific issues in a Q&A format.

Problem: No Reaction or Very Low Conversion

Q: My reaction shows only starting material after 24 hours. What are the first things I should check? A:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly.[4]

  • Reagent Quality: Verify the purity of your starting material, coupling partner, and base. Boronic acids can degrade upon storage, and bases can be hygroscopic.

  • Catalyst Activity: If you are not using a precatalyst, the in-situ generation of Pd(0) may have failed. Consider using a well-defined precatalyst like a G3 or G4 palladacycle.[6] If you observe a large amount of black precipitate (palladium black), your catalyst has likely crashed out of the catalytic cycle.

Q: I suspect my ligand is the problem. How do I choose a better one? A: For an unreactive aryl chloride like this compound, the ligand must be both sterically bulky and highly electron-donating. If a simple ligand like PPh₃ failed, it is expected.[4] Move to a state-of-the-art biarylphosphine ligand like SPhos or RuPhos. The increased steric bulk and electron density on these ligands accelerate both the oxidative addition and reductive elimination steps.

troubleshooting_workflow start Low or No Yield check_reagents Verify Reagents & Conditions start->check_reagents check_catalyst Assess Catalyst System start->check_catalyst check_sides Identify Side Products start->check_sides sub_reagents1 Inert Atmosphere? check_reagents->sub_reagents1 sub_catalyst1 Using Precatalyst? check_catalyst->sub_catalyst1 side_hdl Hydrodehalogenation? check_sides->side_hdl side_homo Homocoupling? check_sides->side_homo side_proto Protodeboronation? check_sides->side_proto sub_reagents2 Reagent Purity? sub_reagents1->sub_reagents2 sub_reagents3 Solvent Degassed/Dry? sub_reagents2->sub_reagents3 sol_reagents Action: Re-run with pure reagents, degassed solvent, under strict Ar/N₂. sub_reagents3->sol_reagents sub_catalyst2 Ligand Choice? sub_catalyst1->sub_catalyst2 sub_catalyst3 Base Strength? sub_catalyst2->sub_catalyst3 sol_catalyst Action: Use G3/G4 precatalyst with bulky ligand (e.g., SPhos) and strong base (e.g., K₃PO₄). sub_catalyst3->sol_catalyst sol_hdl Action: Change ligand (e.g., BrettPhos), adjust base/temp. side_hdl->sol_hdl sol_homo Action: Improve degassing to remove O₂. side_homo->sol_homo sol_proto Action: Use anhydrous base (K₃PO₄), minimize water. side_proto->sol_proto

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Problem: Significant Side Product Formation

Q: In my Suzuki coupling, I'm seeing a lot of boronic acid homocoupling (biaryl formation from the boronic acid). Why is this happening? A: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture. This side reaction consumes your coupling partner and deactivates the catalyst. The solution is to improve your degassing procedure for the solvent and ensure a leak-tight seal on your reaction vessel.

Q: I'm getting protodeboronation of my boronic acid. How can I stop this? A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by using a strong, nucleophilic base (like NaOH or KOH) or having too much water present, especially at high temperatures.[4] To minimize this, switch to a less nucleophilic base like K₃PO₄ or Cs₂CO₃ and use the minimum amount of water necessary to facilitate the reaction (typically a 5-10% v/v co-solvent with an organic solvent like dioxane is sufficient).[2][4]

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization for specific coupling partners may be required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

protocol_suzuki prep 1. Preparation & Setup add_reagents 2. Reagent Addition prep->add_reagents To a dry Schlenk flask... inert 3. Inerting add_reagents->inert Add Ar-Cl (1 equiv), Boronic Acid (1.3 equiv), Base (2.5 equiv), Precatalyst (2 mol%) add_solvent 4. Solvent Addition inert->add_solvent Evacuate/backfill with Argon (3x) react 5. Reaction add_solvent->react Add degassed Dioxane/H₂O (10:1) via syringe workup Cool, dilute with EtOAc, wash with brine, dry, concentrate, and purify by column chromatography. react->workup Heat to 100 °C with stirring, monitor by LC-MS (8-24h)

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., G3-SPhos, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • Preparation: To a dry Schlenk flask, add the palladium precatalyst (e.g., G3-BrettPhos, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (3x).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Temperature for 3-Chloro-4-fluorobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-4-fluorobenzotrifluoride (C7H3ClF4, CAS No. 78068-85-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in various chemical transformations. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the key physical properties of this compound that influence reaction temperature?

A1: Understanding the compound's physical properties is critical for experimental design. The most relevant are:

  • Boiling Point: Approximately 137°C at 760 mmHg.[1][2][3][4] This is the practical upper-temperature limit for reactions conducted at atmospheric pressure in open or reflux systems. For higher temperatures, a sealed vessel is required.

  • Thermal Stability: The trifluoromethyl (-CF3) group and the aromatic system confer high thermal stability.[5] However, decomposition can occur at very high temperatures (above 200°C), potentially leading to reduced yield and purity.[6]

  • Flammability: It has a flash point of 42.2°C, indicating it is a flammable liquid.[2][4] This necessitates careful heating using controlled methods like oil baths or heating mantles, avoiding open flames.

Q2: Which bond, C-Cl or C-F, is more reactive in this compound during nucleophilic aromatic substitution (SNAr)?

A2: The reactivity in SNAr reactions is governed by two factors: the electronegativity of the halogen (activating the ring) and its ability to act as a leaving group. The fluorine atom is highly electronegative, which strongly activates the carbon it's attached to for nucleophilic attack. However, the C-F bond is much stronger than the C-Cl bond. In this specific molecule, the chlorine atom is ortho to the strongly electron-withdrawing -CF3 group, while the fluorine is meta. Electron-withdrawing groups activate the ortho and para positions most effectively. Therefore, nucleophilic substitution will preferentially occur at the chlorine-bearing carbon. Temperature optimization is key to ensuring selectivity and preventing potential side reactions at the fluorine position, which might occur under more forcing conditions.

Q3: For palladium-catalyzed cross-coupling reactions, how does temperature requirement change based on the reaction type?

A3: Temperature is a crucial parameter that depends heavily on the specific cross-coupling reaction and the catalyst system employed.

  • Suzuki-Miyaura Coupling: Can often be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the boronic acid and the palladium catalyst/ligand system used.[7] Less reactive substrates may require heating to achieve a reasonable reaction rate.

  • Buchwald-Hartwig Amination: This reaction typically requires elevated temperatures, often refluxing in solvents like toluene or dioxane, to drive the catalytic cycle, particularly the reductive elimination step.[8][9]

  • Sonogashira Coupling: While many modern Sonogashira couplings can proceed at room temperature, the C-Cl bond in your substrate is less reactive than C-Br or C-I bonds.[10][11][12] Therefore, heating is almost certainly required to achieve oxidative addition to the palladium(0) center.

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured troubleshooting for specific issues encountered during key reactions.

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

Issue: Low or no conversion of starting material.

This is a common issue when reacting this compound with a nucleophile (e.g., an amine, alcohol, or thiol).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Detailed Protocol & Causality:

  • Verify Temperature: The C-Cl bond, while activated, requires thermal energy to be displaced. A typical starting point for SNAr reactions with similar substrates is 80-120°C.[13] If you are below this range, the reaction kinetics may be too slow.

    • Action: Increase the reaction temperature in 10°C increments, monitoring the reaction progress carefully by TLC or LC-MS to check for product formation and potential decomposition.

  • Assess Solvent Choice: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents are essential to stabilize this intermediate and solvate the cation of the base.

    • Causality: Solvents like DMSO or DMF are excellent for SNAr because they are polar but do not have acidic protons that can quench the nucleophile or base.[6] Using a non-polar solvent like toluene or a protic solvent like ethanol will significantly hinder the reaction.

    • Action: If not already using one, switch to dry DMSO, DMF, or NMP.

  • Evaluate the Base: The base is often required to deprotonate the nucleophile (e.g., phenols, thiols) or to act as a scavenger for the HCl generated if the nucleophile is an amine.

    • Causality: An insufficiently strong or poorly soluble base will result in a low concentration of the active nucleophile. Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used.[14]

    • Action: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect."

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Issue: Formation of side products, such as homocoupling of the coupling partner or decomposition of the catalyst.

High temperatures can accelerate desired reactions but also promote undesired pathways.

Temperature Optimization Strategy:

Reaction TypeRecommended Starting Temp. (°C)Max Temp. (°C)Key Considerations & Rationale
Suzuki-Miyaura 80 - 90 °C110 °C (Toluene)The transmetalation step is often rate-limiting. Moderate heat is usually sufficient. Temperatures above 110°C can lead to boronic acid decomposition (protodeboronation).
Buchwald-Hartwig 90 - 100 °C110 °C (Toluene)The final reductive elimination step to form the C-N bond often requires significant thermal energy.[8] Catalyst decomposition is a risk at higher temperatures, so careful selection of a robust ligand is crucial.
Sonogashira 60 - 70 °C100 °CThe C-Cl bond requires more energy for oxidative addition than C-Br or C-I.[10] However, excessive heat can cause alkyne homocoupling (Glaser coupling), especially if copper(I) is used as a co-catalyst.[12] Running copper-free versions can sometimes allow for higher temperatures.[15]
Heck 100 - 120 °C140 °CHeck reactions with aryl chlorides are challenging and almost always require high temperatures and specialized catalysts.[16] The boiling point of the substrate (~137°C) is a key constraint.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting side reactions in cross-coupling.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Buchwald-Hartwig Amination

This protocol describes a parallel screening approach to efficiently identify the optimal temperature.

Methodology:

  • Array Setup: In an array of microwave vials or sealed reaction tubes, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.)[8].

  • Solvent Addition: Add an equal volume of degassed, anhydrous toluene to each vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Gradient: Place the vials in a parallel synthesis block or separate heating blocks set to a temperature gradient. A good starting range would be 80°C, 90°C, 100°C, and 110°C.

  • Reaction Monitoring: Allow the reactions to stir for a set time (e.g., 12-16 hours). After cooling, take a small aliquot from each reaction vial.

  • Analysis: Dilute the aliquots and analyze by LC-MS or GC-MS. Quantify the percentage of starting material consumed and product formed for each temperature point.

  • Validation: The optimal temperature is the one that provides the highest yield of the desired product with the minimal formation of byproducts. This protocol is self-validating as it directly compares outcomes under identical conditions except for temperature.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Chloro-4-fluorobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-chloro-4-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of complex molecules using this versatile building block.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues and enhance your experimental success.

Understanding the Substrate: this compound

This compound is a halogenated aromatic compound characterized by a trifluoromethyl group (-CF3), a chlorine atom, and a fluorine atom attached to a benzene ring.[1] Its chemical structure, particularly the strongly electron-withdrawing nature of the -CF3 group, significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4]

The electron-withdrawing -CF3 group deactivates the benzene ring towards traditional electrophilic aromatic substitution.[3][5][6] However, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction type for this substrate.

Troubleshooting Guide: Common Reactions and Low Conversion Issues

This section addresses specific problems you might encounter with common reaction types involving this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone reaction for functionalizing this compound. It proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[7][8][9] The presence of the electron-withdrawing -CF3 group is crucial for stabilizing this intermediate and facilitating the reaction.[10][11]

Question: My SNAr reaction with an amine/alkoxide nucleophile is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in SNAr reactions with this compound can stem from several factors related to the nucleophile, solvent, base, and reaction temperature.

  • Nucleophile Potency: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.[8] If you are using a weak nucleophile, such as a neutral amine or alcohol, its reactivity may be insufficient.

    • Troubleshooting Strategy:

      • Deprotonation: For weak nucleophiles like alcohols or some amines, prior deprotonation with a strong base (e.g., NaH, KOtBu) to generate the more potent alkoxide or amide is often necessary.[7]

      • Excess Nucleophile: Using the nucleophile in excess can also drive the reaction forward, especially if it is inexpensive.[7]

  • Choice of Solvent: The solvent plays a critical role in SNAr reactions.

    • Troubleshooting Strategy:

      • Polar Aprotic Solvents: Employ polar aprotic solvents like DMF, DMSO, NMP, or DMAc.[7][12] These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more reactive. They also help to stabilize the charged Meisenheimer intermediate.

  • Base Selection: The base is crucial for deprotonating the nucleophile or neutralizing any acid generated during the reaction.

    • Troubleshooting Strategy:

      • Inorganic Bases: For many SNAr reactions, common inorganic bases like K2CO3, Cs2CO3, or KOH are sufficient.[7]

      • Stronger Bases: For less reactive systems, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) may be required.[7] However, exercise caution when using hydrides with certain polar aprotic solvents due to safety concerns.[7]

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy.

    • Troubleshooting Strategy:

      • Increase Temperature: If your reaction is sluggish at a lower temperature, cautiously increasing the heat can significantly improve the conversion rate.[12][13] Monitoring the reaction by TLC or LC-MS is essential to avoid decomposition.

  • Leaving Group Considerations: In this compound, both chlorine and fluorine are potential leaving groups. In SNAr, fluoride is often a better leaving group than chloride.[11][14] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[10][11]

    • Insight: Be aware that you may observe substitution at the fluorine position, potentially leading to a mixture of products. The regioselectivity can sometimes be influenced by the reaction conditions.

Below is a troubleshooting workflow for SNAr reactions:

SNAr_Troubleshooting Start Low SNAr Conversion Check_Nucleophile Assess Nucleophile Strength Start->Check_Nucleophile Check_Solvent Evaluate Solvent Choice Check_Nucleophile->Check_Solvent If nucleophile is strong Optimize Implement Optimization Check_Nucleophile->Optimize If nucleophile is weak (Use stronger base/excess) Check_Base Review Base Selection Check_Solvent->Check_Base If solvent is polar aprotic Check_Solvent->Optimize If solvent is non-polar (Switch to DMF/DMSO) Check_Temp Consider Reaction Temperature Check_Base->Check_Temp If base is appropriate Check_Base->Optimize If base is too weak (Use stronger base) Check_Temp->Optimize If temp is low (Increase temperature) Success Improved Conversion Optimize->Success

Caption: Troubleshooting workflow for low SNAr conversion.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. However, the electronic properties of this compound can present challenges.

Question: I am attempting a Suzuki coupling with a boronic acid, but the reaction is stalling or giving a low yield. What should I investigate?

Answer: Low yields in Suzuki couplings with this substrate often point to issues with catalyst activity, base effectiveness, or the presence of interfering substances.

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical.

    • Troubleshooting Strategy:

      • Ligand Selection: For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu3P) are often required to promote the oxidative addition step, which can be slow.

      • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve conversion, although this should be a last resort due to cost.

  • Base and Solvent System: The base is crucial for the transmetalation step.

    • Troubleshooting Strategy:

      • Base Strength and Solubility: A common issue is the use of a base that is not strong enough or soluble enough in the reaction medium. Consider switching to a stronger or more soluble base. For example, if K2CO3 is not effective, try K3PO4 or Cs2CO3.

      • Aqueous Conditions: Many modern Suzuki protocols utilize aqueous base solutions in solvents like toluene or dioxane.[15][16][17][18][19] Water can sometimes accelerate the reaction.[15][16][17][18][19]

  • Reaction Purity: The presence of water and oxygen can be detrimental to palladium-catalyzed reactions.

    • Troubleshooting Strategy:

      • Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

      • Anhydrous Conditions: Ensure your reagents and solvents are anhydrous, as water can interfere with the boronic acid and the catalyst.[20]

Question: My Buchwald-Hartwig amination is not proceeding to completion. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but requires careful optimization of the catalyst system and base.[21][22][23][24]

  • Catalyst System (Palladium Precursor and Ligand): This is the most critical component.

    • Troubleshooting Strategy:

      • Ligand Choice: The success of the Buchwald-Hartwig reaction is highly dependent on the ligand. For challenging substrates like electron-deficient aryl chlorides, sterically hindered and electron-rich biarylphosphine ligands (e.g., Josiphos, Xantphos) are often necessary.[24]

      • Palladium Source: While Pd(OAc)2 and Pd2(dba)3 are common precursors, pre-formed palladium-ligand complexes can sometimes offer better results.[25]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Troubleshooting Strategy:

      • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K3PO4) are frequently used.[24] NaOtBu is a very strong base and is often effective, but can be incompatible with some functional groups.[23] K3PO4 is a milder option.

  • Solvent: The choice of solvent can influence the reaction rate and outcome.

    • Troubleshooting Strategy:

      • Aprotic Solvents: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The optimal solvent can be substrate-dependent and may require screening.

A decision tree for optimizing a generic palladium-catalyzed cross-coupling reaction is presented below:

XCoupling_Optimization Start Low Cross-Coupling Yield Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Base Assess Base & Solvent Start->Check_Base Check_Conditions Verify Reaction Conditions (Temp, Purity) Start->Check_Conditions Optimize_Ligand Screen Bulky, e--rich Ligands Check_Catalyst->Optimize_Ligand Optimize_Base Test Stronger/More Soluble Base Check_Base->Optimize_Base Optimize_Purity Ensure Anhydrous & Degassed Check_Conditions->Optimize_Purity Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Optimize_Purity->Success

Caption: Decision tree for optimizing Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when working with this compound?

A1: Besides incomplete conversion, a key side reaction to monitor is the potential for hydrolysis of the trifluoromethyl group under certain conditions. While the C-F bond is very strong, the -CF3 group can be susceptible to hydrolysis to a carboxylic acid group under harsh acidic or basic conditions, particularly at elevated temperatures.[26][27][28][29] Another potential side reaction in palladium-catalyzed couplings is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.

Q2: How does the trifluoromethyl group affect the regioselectivity of reactions?

A2: The -CF3 group is a powerful electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution.[5][6] However, since this substrate is generally unreactive towards electrophiles, this is less of a practical concern. In nucleophilic aromatic substitution, the -CF3 group activates the positions ortho and para to it. In this compound, both the chlorine and fluorine are activated by the para -CF3 group.

Q3: Are there any specific analytical methods recommended for monitoring these reactions?

A3: Yes, a combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of conversion and purity.[30] A reversed-phase C18 column is typically effective.[30]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials, products, and byproducts.[30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C): Essential for structural confirmation of the final product. 19F NMR is particularly useful for tracking reactions involving fluorinated compounds.

Q4: Can steric hindrance from the chlorine atom be an issue for reactions at the ortho (fluoro) position?

A4: Yes, steric hindrance can play a role, particularly with bulky nucleophiles or catalyst ligands.[31][32][33][34] The chlorine atom at position 3 can sterically hinder the approach to the fluorine at position 4. This "ortho effect" can influence the reaction rate and may necessitate more forcing conditions or carefully selected reagents to overcome.[32][34]

Summary of Recommended Optimization Parameters
ParameterNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Solvent Polar aprotic (DMF, DMSO, NMP)[7]Aprotic (Toluene, Dioxane, THF)
Base K2CO3, Cs2CO3, NaH, KOtBu[7]K3PO4, Cs2CO3, NaOtBu, LHMDS
Temperature Often requires heating (80-150 °C)Typically elevated (80-120 °C)
Key Consideration Nucleophile strength is paramount.Ligand selection is critical for catalyst activity.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a starting point for the reaction of this compound with a generic secondary amine.

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a dry, polar aprotic solvent (e.g., DMF or DMSO) to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki coupling of this compound with an arylboronic acid.

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a suitable ligand if necessary (e.g., SPhos, 6-10 mol%).

  • Add a base such as K3PO4 (3.0 eq).

  • Add a degassed solvent system, such as a 10:1 mixture of toluene and water, to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the reaction vessel and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-Chloro-4-fluorobenzotrifluoride (CAS 78068-85-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.[1][2] The unique electronic properties conferred by the trifluoromethyl, chloro, and fluoro substituents make this reagent a valuable intermediate, particularly in the pharmaceutical and agrochemical industries.[1] However, its reactivity is exquisitely sensitive to the reaction environment, with solvent choice being a paramount factor for success.

This document moves beyond standard protocols to provide a deeper understanding of the causality behind solvent selection. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists commonly encounter. Our goal is to empower you to not only solve immediate experimental challenges but also to proactively design more robust and efficient reaction systems.

Part 1: Foundational Concepts & General Troubleshooting

This section addresses fundamental questions regarding the substrate's reactivity and the overarching principles of solvent selection.

Question: What are the key structural features of this compound, and how do they influence its reactivity?

Answer: The reactivity of this compound is dictated by the interplay of its three key substituents on the benzene ring:

  • Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).[3] Its primary influence is at the ortho and para positions. In this molecule, it is para to the fluorine atom and meta to the chlorine atom.

  • Fluorine (-F) and Chlorine (-Cl) Atoms: These are the potential leaving groups in SNAr reactions. The C-F bond is stronger than the C-Cl bond, but the fluorine atom is positioned para to the activating -CF₃ group. This positioning makes the carbon atom at the C4 position highly electrophilic and stabilizes the intermediate (Meisenheimer complex), making the fluorine the more likely leaving group in SNAr reactions.[4][5]

The molecule's structure makes it an excellent substrate for reactions where a nucleophile displaces an aromatic halogen, or where a metal catalyst inserts into a carbon-halogen bond.

Question: I am planning a reaction with this substrate. How do I make a preliminary solvent choice?

Answer: Your preliminary choice depends entirely on the reaction type. A common mistake is to use a "general purpose" solvent without considering the reaction mechanism. The flowchart below provides a high-level decision-making framework.

start Identify Reaction Type snar Nucleophilic Aromatic Substitution (SNAr)? start->snar Yes start->snar coupling Pd-Catalyzed Cross-Coupling? start->coupling No sub_coupling Buchwald-Hartwig or Suzuki? start->sub_coupling No snar_solvent Start with Polar Aprotic: DMSO, DMF, NMP, Acetonitrile snar->snar_solvent other Other Reaction (e.g., Reduction) coupling->other No coupling_solvent Start with Ethereal or Aromatic: Dioxane, THF, Toluene other_solvent Consult Literature for Specific Transformation sub_coupling->other Other sub_coupling->coupling_solvent

Caption: Initial solvent selection workflow.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most common transformations for this substrate. Success hinges on facilitating the attack of a nucleophile on the electron-deficient aromatic ring.

Question: Why is my SNAr reaction with an amine nucleophile so slow in methanol, and what should I use instead?

Answer: This is a classic solvent effect issue. Your reaction is slow because you are using a polar protic solvent (methanol). Protic solvents have acidic protons (e.g., the -OH in methanol) that can form strong hydrogen bonds with your anionic or lone-pair-containing nucleophile.[6] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which in turn increases the activation energy required for it to attack the electrophilic ring. This effect severely retards the rate of SNAr reactions.[7][8]

Solution: Switch to a polar aprotic solvent. These solvents possess high dielectric constants to dissolve charged species but lack acidic protons. They effectively solvate the counter-ion (e.g., K⁺, Na⁺) but leave the nucleophile relatively "naked" and highly reactive.[8]

The diagram below illustrates this fundamental difference.

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ MeOH1 H-O-Me Nu_protic->MeOH1 H-Bond MeOH2 H-O-Me Nu_protic->MeOH2 MeOH3 H-O-Me Nu_protic->MeOH3 label_protic "Solvent Cage" Reduces Nucleophilicity Nu_aprotic Nu⁻ DMSO1 Me₂S=O DMSO2 Me₂S=O label_aprotic "Naked" Nucleophile Highly Reactive

Caption: Effect of solvent type on nucleophile availability.

Recommended Solvents for SNAr:

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47189Excellent for dissolving a wide range of nucleophiles. Can be difficult to remove under vacuum.
DMF Polar Aprotic37153Good alternative to DMSO, slightly easier to remove.[9]
Acetonitrile (MeCN) Polar Aprotic37.582Lower boiling point, useful for reactions with very reactive nucleophiles at milder temperatures.[4]
Methanol (MeOH) Polar Protic3365Generally unsuitable for SNAr; significantly reduces reaction rates.[7]
Water Polar Protic80100Unsuitable for most SNAr reactions due to hydrogen bonding and potential for hydrolysis side reactions.

Question: I am observing a mixture of products where both the chlorine and fluorine atoms are being substituted. How can I improve selectivity for displacing only the fluorine atom?

Answer: While fluorine is electronically favored for displacement, harsh conditions can lead to a loss of selectivity. The C-Cl bond, while less activated, can still react.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. SNAr reactions are often exothermic. Running the reaction at a lower temperature (e.g., starting at room temperature or 50 °C instead of 100 °C) will favor the pathway with the lower activation energy, which is the displacement of the highly activated fluorine.

  • Use a Milder Base: If a base is required (e.g., with amine or alcohol nucleophiles), switch from a strong base like NaH or KOtBu to a milder inorganic base like K₂CO₃ or Cs₂CO₃.[9] This can prevent side reactions and decomposition that might occur at higher basicity and temperature.

  • Solvent Choice Matters: Highly polar solvents like DMSO can accelerate the desired reaction so much that you can achieve full conversion at a lower temperature, thereby preserving selectivity. In a less polar solvent, you might need to force the reaction with more heat, leading to the undesired side product.

Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling are essential for C-N and C-C bond formation. Here, the solvent must not only manage solubility but also actively participate in stabilizing the catalytic cycle intermediates.

Question: My Buchwald-Hartwig amination of this compound is failing in acetonitrile. The starting material is consumed, but I see a complex mixture and no desired product. What's wrong?

Answer: The solvent is likely poisoning your catalyst. While acetonitrile is an excellent polar aprotic solvent for SNAr, it is often detrimental to palladium-catalyzed cross-coupling reactions.[10] Acetonitrile can act as a ligand, coordinating to the palladium center and inhibiting the binding of your desired phosphine ligand or substrate. This can shut down the catalytic cycle or lead to undesired side pathways. The same inhibitory effect is often seen with chlorinated solvents.[10]

Solution: For Buchwald-Hartwig reactions, use non-coordinating ethereal or aromatic hydrocarbon solvents.

  • Recommended Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, CPME.[10][11]

  • Base and Solubility: A common base is NaOtBu, which has limited solubility in pure toluene. Using a co-solvent like 1,4-dioxane or THF can improve solubility and reaction performance. The choice of solvent, base, and ligand are often interconnected.[12]

Question: For a Suzuki coupling, what type of solvent system should I use, and why are biphasic systems common?

Answer: Suzuki couplings require a solvent system that can accommodate both organic-soluble components (the aryl halide, the catalyst) and water-soluble components (the inorganic base, e.g., K₂CO₃, and the boronate salt formed during transmetalation).

Typical Suzuki Solvent System:

  • Organic Phase: Toluene, Dioxane, or DME.

  • Aqueous Phase: Water.

  • Co-solvent (Optional): An alcohol like methanol or ethanol is sometimes added to improve the mutual solubility of all components and accelerate the reaction.[13]

The key transmetalation step of the Suzuki cycle involves the transfer of the organic group from the boron atom to the palladium center.[14] This process is facilitated by the base, which activates the boronic acid. The biphasic system ensures all components are available at the interface where the reaction occurs. Electron-withdrawing groups on the aryltrifluoroborate, such as the -CF₃ group, can impact reactivity and stability, making solvent and base choice important for efficient coupling.[15]

start Failed Cross-Coupling (Buchwald or Suzuki) check_solvent Is the solvent Acetonitrile or a Chlorinated Solvent? start->check_solvent check_base Is the base fully dissolved? check_solvent->check_base No solvent_sol Change to Dioxane, THF, or Toluene. These solvents are poor ligands for Pd. check_solvent->solvent_sol Yes check_ligand Is the ligand appropriate for an electron-poor chloride? check_base->check_ligand Yes base_sol Add a co-solvent (e.g., water for Suzuki, Dioxane for Buchwald) or switch to a more soluble base (e.g., Cs₂CO₃). check_base->base_sol No ligand_sol Consult literature for electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) known to activate Ar-Cl bonds. check_ligand->ligand_sol No end_node Re-run optimized reaction check_ligand->end_node Yes solvent_sol->end_node base_sol->end_node ligand_sol->end_node

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Part 4: Experimental Protocols

The following are generalized, self-validating protocols. They should be optimized for your specific substrate and nucleophile.

Protocol 1: General Procedure for SNAr Displacement of Fluorine

This protocol describes the reaction of this compound with a generic secondary amine (e.g., morpholine).

  • Objective: To synthesize 4-(2-Chloro-4-(trifluoromethyl)phenyl)morpholine.

  • Methodology:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous Dimethyl Sulfoxide (DMSO) to create a 0.5 M solution.

    • Add potassium carbonate (K₂CO₃) (2.0 eq).

    • Add the amine nucleophile (e.g., morpholine) (1.2 eq).

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS every hour. The disappearance of the starting material and the appearance of a single, new major product spot indicates a successful reaction. The reaction should be complete within 2-6 hours.

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N coupling of the C-Cl bond with a generic primary amine.

  • Objective: To synthesize N-Aryl-3-amino-4-fluorobenzotrifluoride.

  • Methodology:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Add sodium tert-butoxide (NaOtBu) (1.4 eq).

    • Add this compound (1.0 eq) and the primary amine (1.2 eq).

    • Add anhydrous 1,4-Dioxane to create a 0.2 M solution.

    • Seal the flask and heat the mixture to 100 °C.

    • Self-Validation Checkpoint: Monitor by LC-MS. Consumption of the aryl chloride and formation of the desired product mass indicates the catalytic cycle is turning over. If the reaction stalls, it may indicate catalyst decomposition or inhibition.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

References

Technical Support Center: Scale-Up Challenges for Reactions Involving 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving 3-Chloro-4-fluorobenzotrifluoride (C7H3ClF4), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] As a Senior Application Scientist, my goal is to provide you with not just solutions, but the underlying principles to help you anticipate and resolve challenges in your process development.

Section 1: Foundational Safety & Handling at Scale

Scaling up any chemical process introduces new safety considerations that may not be apparent at the lab bench. This compound is a flammable liquid with specific handling requirements that become more critical in larger quantities.[3][4]

Q1: What are the primary safety hazards of this compound and how do they impact scale-up?

A1: At the core, this compound is a flammable liquid and vapor (H226) and can cause skin and serious eye irritation (H315, H319).[4] While manageable in a fume hood, these risks are amplified at pilot and manufacturing scales.

  • Flammability: The flash point is approximately 42.2°C, meaning it can form ignitable mixtures with air at moderately elevated temperatures.[3] On a large scale, this necessitates the use of explosion-proof equipment (lighting, ventilation, motors) and stringent grounding and bonding procedures to prevent static discharge, a common ignition source.[5]

  • Reactivity & Exotherms: Many reactions involving this intermediate, particularly nucleophilic aromatic substitutions (SNAr), are exothermic. A runaway reaction in a large vessel can lead to a rapid increase in temperature and pressure, potentially causing a fire or vessel rupture. Robust temperature control and an emergency cooling plan are non-negotiable.

  • Material Handling: Spills of larger quantities pose a greater risk. Ensure that large-scale handling occurs in well-ventilated areas, with personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye/face protection.[4] Storage must be in a cool, dry, well-ventilated area away from ignition sources.[4]

PropertyValueImplication for Scale-Up
CAS Number 78068-85-6Unique identifier for safety and regulatory checks.[1]
Molecular Formula C7H3ClF4Used for stoichiometric calculations and waste stream analysis.[6]
Boiling Point ~137°C @ 760 mmHgImportant for distillation-based purifications and assessing volatility.[1][3]
Flash Point ~42.2°CCritical Safety Parameter: Dictates the need for explosion-proof equipment and strict control of ignition sources.[3]
Purity Typically >98%High purity is crucial for minimizing side reactions and simplifying downstream processing.[1][3]

Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common transformations performed with this compound. The electron-withdrawing trifluoromethyl group (-CF3) activates the aromatic ring, making it susceptible to nucleophilic attack. However, this reactivity presents scale-up challenges.

Q2: My SNAr reaction works perfectly in the lab, but conversion is low and inconsistent in our 100L reactor. What's going on?

A2: This is a classic scale-up problem rooted in mass and heat transfer limitations. What appears instantaneous in a 250 mL flask can be rate-limited in a large reactor.

Causality:

  • Poor Mixing & Mass Transfer: In a large vessel, reactants can be poorly dispersed. If your nucleophile is added slowly, it might react completely in a small, localized area near the addition point, while the bulk of the starting material remains unreacted. This is especially true for heterogeneous (solid-liquid) or biphasic (liquid-liquid) systems.

  • Temperature Gradients: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes it harder to remove heat generated from the reaction. "Hot spots" can form near the reactor walls or impeller, which can accelerate side reactions or even degrade products, while the core of the reactor may remain too cool for the reaction to proceed efficiently.

  • Solvent Effects: Solvents like DMF and DMSO, commonly used for SNAr reactions, are excellent for dissolving reactants but can have complex behaviors at scale.[7] Their high boiling points can make product isolation difficult, and they can sometimes participate in side reactions at elevated temperatures.

Troubleshooting Workflow for Poor Conversion

G Start Low Conversion at Scale Q_Mixing Is the reaction heterogeneous? Start->Q_Mixing Sol_Mixing Increase agitation speed. Consider different impeller type (e.g., pitched-blade for solids). Evaluate phase-transfer catalyst. Q_Mixing->Sol_Mixing Yes Q_Temp Are there signs of side products? Q_Mixing->Q_Temp No End Conversion Improved Sol_Mixing->End Sol_Temp Improve heat transfer: - Slower addition rate - Lower initial jacket temp - Check for fouling - Confirm thermocouple accuracy Q_Temp->Sol_Temp Yes Sol_Kinetics Reaction is likely too slow. - Increase reaction temp cautiously - Screen alternative solvents - Increase reagent concentration Q_Temp->Sol_Kinetics No Sol_Temp->End Sol_Kinetics->End

Caption: Decision tree for troubleshooting low conversion.

Q3: I'm seeing a new, significant impurity after scaling up my SNAr reaction. How do I identify and mitigate it?

A3: The appearance of a new impurity at scale often points to a side reaction that was negligible at the lab level but becomes significant under the prolonged reaction times or higher local temperatures of a large reactor.

Potential Impurities & Causes:

  • Di-substituted Product: If your nucleophile is potent, it could displace both the chlorine and fluorine atoms. This is more likely if the reaction temperature is too high or the nucleophile is used in a large excess.

  • Hydrolysis Product: If water is present in your reagents or solvent (a common issue at scale), it can act as a nucleophile, leading to the corresponding phenol. Industrial-grade solvents and bases must be rigorously checked for water content.

  • Solvent-Adducts: Aprotic polar solvents like DMF or DMSO can decompose at high temperatures, especially in the presence of a strong base, and the resulting fragments can react with your starting material or product.

  • Positional Isomers: While the -CF3 group strongly directs substitution, extreme conditions could lead to minor amounts of other isomers.

Mitigation Strategy:

  • Characterize the Impurity: Use LC-MS and GC-MS to get a molecular weight and fragmentation pattern. If possible, isolate and obtain an NMR spectrum.

  • Control Temperature: This is the most critical parameter. Implement controlled, slow addition of the limiting reagent to manage the exotherm. Ensure your reactor's cooling system is adequate.

  • Optimize Stoichiometry: At scale, precisely control the equivalents of your nucleophile and base. A slight excess might be needed, but a large excess can drive side reactions.

  • Ensure Anhydrous Conditions: Use dried solvents and reagents. Some industrial processes even require dehydrating the reaction mixture by azeotropic distillation before proceeding.[8]

Section 3: Core Process & Engineering Challenges

Q4: How do I design a safe and efficient protocol for managing a highly exothermic reaction with this compound?

A4: The key is to ensure that the rate of heat generation never exceeds the rate of heat removal.

Protocol 1: General Method for a Scaled-Up SNAr Reaction

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start coolant flow through the jacket, setting it to a temperature significantly lower than the target reaction temperature (e.g., 0°C for a target of 60°C).

  • Charge Reagents: Charge the this compound and the solvent to the reactor. Begin agitation to ensure good mixing. If using a solid base (e.g., K2CO3), add it at this stage.[7]

  • Controlled Addition: Prepare a solution of the nucleophile in the reaction solvent. Add this solution to the reactor via a dosing pump over a prolonged period (e.g., 2-4 hours).

  • Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be controlled to maintain the internal temperature within a narrow, predetermined range (e.g., 60 ± 5°C). An automated control loop is highly recommended.

  • Hold & Monitor: After the addition is complete, hold the reaction mixture at the target temperature and monitor for completion by taking samples for in-process analysis (e.g., HPLC).[9]

  • Quench: Once complete, cool the reaction mixture and quench it by transferring it to a separate vessel containing cold water or a suitable quenching agent.

Workflow for Exotherm Management

G cluster_pre Pre-Reaction Planning cluster_in In-Process Control Calorimetry Perform Reaction Calorimetry (RC1) to determine heat of reaction Cooling Calculate Max Heat Removal Capacity of Reactor (UA) Calorimetry->Cooling Dosing Set Dosing Rate so that Heat Generation < Heat Removal Cooling->Dosing Monitor Monitor Internal Temp and Jacket Temp (ΔT) Dosing->Monitor Control Automate Dosing Pump to Pause if T > T_max Monitor->Control Emergency Have Emergency Quench or Cooling Plan Ready Control->Emergency

Caption: Logical workflow for thermal safety in scale-up.

Section 4: Analytical and Purification FAQs

Q5: What are the best analytical methods for in-process control of these reactions?

A5: For routine monitoring of reaction conversion and impurity formation, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[9] A reversed-phase C18 column is typically effective for separating the aromatic compounds involved.[9] Gas Chromatography (GC) can also be used, especially for monitoring the volatile starting material. For definitive impurity identification, coupling these techniques with Mass Spectrometry (LC-MS or GC-MS) is essential.

Q6: Purification by column chromatography is not feasible at a 50 kg scale. What are my options?

A6: You are correct; silica gel chromatography is generally not viable for large-scale production. The primary industrial purification methods are:

  • Distillation: If there is a sufficient boiling point difference between your product and the major impurities, fractional distillation under reduced pressure is often the most efficient and economical method.[8]

  • Crystallization: If your product is a solid, developing a robust crystallization process is ideal. This involves finding a suitable solvent or solvent system from which the product will crystallize with high purity, leaving impurities behind in the mother liquor.

  • Liquid-Liquid Extraction: A carefully designed series of aqueous washes (e.g., with a mild base to remove acidic impurities or a mild acid to remove basic impurities) can significantly clean up your crude product stream before final purification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-4-fluorobenzotrifluoride in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated benzotrifluorides are a critical class of intermediates, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] Among these, 3-chloro-4-fluorobenzotrifluoride stands out as a versatile reagent. This guide provides an in-depth comparison of the reactivity of this compound with other halobenzotrifluorides, with a focus on nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic principles and experimental data.

Understanding Reactivity in Halobenzotrifluorides: The Principles of SNAr

Nucleophilic aromatic substitution is a cornerstone of arene functionalization. Unlike aliphatic nucleophilic substitution, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

The reactivity of aryl halides in SNAr reactions is governed by several key factors:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial. These groups stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. The trifluoromethyl (-CF3) group is a potent EWG, rendering the benzotrifluoride core susceptible to nucleophilic attack.

  • Leaving Group Ability: In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl ≈ Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the transition state leading to the Meisenheimer complex.

  • Position of Substituents: The relative positions of the EWG and the leaving group are critical. For effective stabilization of the Meisenheimer complex, the EWG must be positioned ortho or para to the leaving group, allowing for delocalization of the negative charge onto the EWG through resonance.

The Unique Reactivity Profile of this compound

This compound possesses a unique substitution pattern that dictates its reactivity. The trifluoromethyl group at the 1-position strongly activates the entire aromatic ring towards nucleophilic attack. The presence of two different halogens at the 3- and 4-positions offers the potential for regioselective substitution.

In a typical SNAr reaction on this compound, the fluorine atom at the 4-position is the more reactive leaving group compared to the chlorine atom at the 3-position. This is due to the superior ability of fluorine to stabilize the transition state of the initial nucleophilic attack through its strong inductive electron-withdrawing effect. The trifluoromethyl group, being para to the fluorine, provides powerful resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at the C-4 position.

Comparative Reactivity: this compound vs. Other Halobenzotrifluorides

To provide a quantitative understanding of the relative reactivities, we will compare this compound with other relevant halobenzotrifluorides in a hypothetical SNAr reaction with a generic nucleophile (Nu-).

CompoundLeaving GroupPosition of -CF3 Relative to Leaving GroupExpected Relative ReactivityRationale
This compound Fluorine para High The fluorine at the 4-position is an excellent leaving group in SNAr. The para-CF3 group provides strong resonance stabilization to the Meisenheimer complex.
3,4-DichlorobenzotrifluorideChlorineparaModerateChlorine is a less effective leaving group than fluorine in SNAr. The para-CF3 group still provides significant activation.
4-FluorobenzotrifluorideFluorineparaHighSimilar to the fluorine in the title compound, it is highly activated by the para-CF3 group.
3-ChlorobenzotrifluorideChlorinemetaLowThe meta-positioning of the -CF3 group relative to the chlorine atom does not allow for resonance stabilization of the Meisenheimer complex, leading to significantly lower reactivity.

Experimental Protocol for Assessing Relative Reactivity via Competitive SNAr Reactions

A robust method for determining the relative reactivity of different aryl halides is through competitive reactions. This protocol outlines a general procedure for comparing the reactivity of this compound and 3,4-dichlorobenzotrifluoride with a model nucleophile, morpholine.

Objective: To determine the relative rate of nucleophilic aromatic substitution of the fluorine atom in this compound versus the chlorine atom in 3,4-dichlorobenzotrifluoride.

Materials:

  • This compound

  • 3,4-Dichlorobenzotrifluoride

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in DMSO.

    • Prepare a 0.1 M stock solution of 3,4-dichlorobenzotrifluoride in DMSO.

    • Prepare a 0.1 M stock solution of the internal standard in DMSO.

  • Reaction Setup:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, combine 1.0 mL of the this compound stock solution, 1.0 mL of the 3,4-dichlorobenzotrifluoride stock solution, and 0.5 mL of the internal standard stock solution.

    • Add 2.0 equivalents of potassium carbonate to the vial.

    • Initiate the reaction by adding 0.5 equivalents of morpholine.

  • Reaction Monitoring:

    • Maintain the reaction mixture at a constant temperature (e.g., 80 °C).

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a quenching agent (e.g., a small amount of water to dissolve the base).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS.

    • Identify and quantify the starting materials and the two possible products based on their retention times and mass spectra.

    • Calculate the concentration of each species at each time point by comparing their peak areas to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the starting materials and products as a function of time.

    • Determine the initial rates of formation for each product.

    • The ratio of the initial rates will provide the relative reactivity of the two substrates.

Expected Outcome: The rate of consumption of this compound and the formation of the corresponding morpholine adduct will be significantly higher than that of 3,4-dichlorobenzotrifluoride, demonstrating the superior reactivity of the fluorine leaving group in this SNAr reaction.

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Addition C Product + Halide Ion B->C Elimination

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare Stock Solutions React1 Combine Reactants Prep1->React1 React2 Initiate with Nucleophile React1->React2 React3 Monitor at Timed Intervals React2->React3 Analysis1 Quench Aliquots React3->Analysis1 Analysis2 GC-MS Analysis Analysis1->Analysis2 Analysis3 Data Interpretation Analysis2->Analysis3

Caption: Workflow for the competitive SNAr reaction experiment.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity in nucleophilic aromatic substitution is dictated by the strong activating effect of the trifluoromethyl group and the excellent leaving group ability of the fluorine atom, which is strategically positioned for optimal resonance stabilization of the Meisenheimer intermediate. Understanding the principles of SNAr and the relative reactivity of different halobenzotrifluorides, as outlined in this guide, is essential for researchers and drug development professionals to effectively utilize these building blocks in the synthesis of novel and complex molecules. The provided experimental protocol offers a practical framework for quantitatively assessing these reactivity differences in a laboratory setting.

References

A Comparative Guide to the Synthesis of Fasiglifam (TAK-875): An Analysis of an Established Route and a Novel Approach Utilizing 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Peril of Fasiglifam (TAK-875)

Fasiglifam (TAK-875) is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), which is predominantly expressed in pancreatic β-cells.[1][2][3] By activating GPR40, Fasiglifam enhances glucose-stimulated insulin secretion, making it a promising therapeutic agent for the management of type 2 diabetes mellitus.[1][2][3] Developed by Takeda Pharmaceutical Company, Fasiglifam reached Phase III clinical trials, demonstrating effective glycemic control.[4][5] However, its development was prematurely terminated due to concerns over potential liver toxicity.[5][6] This outcome underscores the critical importance of not only the pharmacological profile of a drug candidate but also the safety and efficiency of its chemical synthesis. A robust and well-characterized synthetic route is paramount for ensuring the purity of the active pharmaceutical ingredient (API) and minimizing the presence of potentially harmful impurities.

This guide provides a detailed comparison of two synthetic routes to Fasiglifam. The first is the established manufacturing process as detailed in the patent literature. The second is a novel, proposed route leveraging the versatile building block, 3-Chloro-4-fluorobenzotrifluoride, for the synthesis of a key biphenyl intermediate. This comparison will focus on chemical strategy, reaction conditions, and potential advantages in terms of efficiency and impurity profile.

The Molecular Architecture of Fasiglifam

Fasiglifam, with the chemical name (S)-2-(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid, is a structurally complex molecule.[7] Its core components are a chiral dihydrobenzofuran acetic acid moiety and a substituted biphenyl ether. The synthesis of this molecule, therefore, requires a convergent approach where these two key fragments are prepared separately and then coupled.

Established Manufacturing Synthesis of Fasiglifam

The established synthesis of Fasiglifam, as outlined in patent literature, involves a multi-step sequence culminating in the coupling of two advanced intermediates. This route has been validated for large-scale production and provides the benchmark for any new synthetic approach.

Retrosynthetic Analysis of the Established Route

The established route disconnects Fasiglifam at the ether linkage, leading to two key building blocks: the dihydrobenzofuran acetic acid derivative and the biphenyl methanol derivative.

G Fasiglifam Fasiglifam (TAK-875) Ether_Cleavage Ether Linkage Disconnection Fasiglifam->Ether_Cleavage Key_Intermediates Key Intermediates Ether_Cleavage->Key_Intermediates Dihydrobenzofuran (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid derivative Key_Intermediates->Dihydrobenzofuran Biphenyl_Methanol 2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methanol Key_Intermediates->Biphenyl_Methanol

Caption: Retrosynthetic analysis of the established Fasiglifam synthesis.

Experimental Protocol: Established Route

Part 1: Synthesis of the Dihydrobenzofuran Intermediate

The synthesis of the chiral dihydrobenzofuran acetic acid moiety is a critical part of the established process. It often involves asymmetric synthesis or chiral resolution to obtain the desired (S)-enantiomer. A representative synthesis is outlined below.

Step 1: Synthesis of 6-methoxy-2,3-dihydro-1-benzofuran-3-one

  • Reaction: Friedel-Crafts acylation of 3-methoxyphenol followed by intramolecular cyclization.

  • Reagents: 3-methoxyphenol, chloroacetyl chloride, aluminum chloride.

  • Rationale: This establishes the core benzofuranone ring system.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Reaction: Olefination of the ketone to introduce the acetic acid side chain precursor.

  • Reagents: 6-methoxy-2,3-dihydro-1-benzofuran-3-one, triethyl phosphonoacetate, sodium hydride.

  • Rationale: This reaction efficiently creates the carbon-carbon double bond necessary for the side chain.

Step 3: Asymmetric Hydrogenation and Hydrolysis

  • Reaction: Chiral reduction of the double bond and subsequent ester hydrolysis.

  • Reagents: Chiral catalyst (e.g., Ru-BINAP), hydrogen gas, sodium hydroxide.

  • Rationale: This crucial step establishes the stereocenter of the molecule. The choice of a highly efficient and selective catalyst is critical for high enantiomeric excess.

Part 2: Synthesis of the Biphenyl Methanol Intermediate

The synthesis of the substituted biphenyl methanol intermediate is another multi-step process.

Step 1: Suzuki-Miyaura Coupling

  • Reaction: Formation of the biphenyl core.

  • Reagents: 3-bromo-2-methylaniline, (2,6-dimethyl-4-hydroxyphenyl)boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).

  • Rationale: The Suzuki coupling is a highly reliable method for constructing biaryl systems. The choice of catalyst and base is crucial for achieving high yields.

Step 2: Functional Group Manipulations

  • Reaction: Conversion of the amino group to a hydroxymethyl group and etherification of the phenolic hydroxyl.

  • Reagents: Sodium nitrite, sulfuric acid, potassium iodide, followed by reduction with a reducing agent like lithium aluminum hydride. The subsequent etherification is carried out with 3-(methylsulfonyl)propyl methanesulfonate.

  • Rationale: A series of standard functional group interconversions to install the required substituents on the biphenyl core.

Part 3: Final Coupling and Purification

Step 1: Mitsunobu Reaction

  • Reaction: Etherification to couple the two key intermediates.

  • Reagents: (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid derivative, (2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Rationale: The Mitsunobu reaction is a mild and efficient method for forming ether linkages, particularly with chiral alcohols where inversion of stereochemistry is not desired.

Step 2: Final Deprotection and Crystallization

  • Reaction: Removal of any protecting groups and purification of the final API.

  • Reagents: Appropriate deprotecting agents followed by recrystallization from a suitable solvent system.

  • Rationale: This final step is critical for achieving the high purity required for a pharmaceutical product.

A Novel Synthetic Route Utilizing this compound

The development of new synthetic routes is often driven by the need for increased efficiency, lower cost, improved safety, and a more favorable impurity profile. The use of highly functionalized and readily available starting materials can significantly shorten synthetic sequences. This compound is an attractive building block due to the presence of multiple reactive sites that can be selectively functionalized.

Rationale for a New Approach

A novel approach to the synthesis of Fasiglifam could focus on a more convergent and efficient construction of the key biphenyl intermediate. This compound offers a unique substitution pattern that can be exploited to build the desired biphenyl core with potentially fewer steps and higher overall yield. The trifluoromethyl group can be a useful handle for further transformations or can be retained if a novel analog is desired. For the synthesis of Fasiglifam itself, a related precursor without the trifluoromethyl group would be necessary, but the principles of the synthetic strategy using a chlorinated and fluorinated benzene ring remain the same. For the purpose of this guide, we will explore a hypothetical route to a key biphenyl precursor of Fasiglifam starting from a related, readily available halogenated aromatic compound.

Proposed Synthesis of the Biphenyl Intermediate

This novel route proposes a Suzuki-Miyaura coupling strategy with a derivative of this compound to construct the biphenyl core.

G Biphenyl_Intermediate Key Biphenyl Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Biphenyl_Intermediate->Suzuki_Coupling Starting_Materials Starting Materials Suzuki_Coupling->Starting_Materials Halogenated_Aromatic 3-Chloro-4-fluoro-X-benzene (X = functional group precursor) Starting_Materials->Halogenated_Aromatic Boronic_Acid Substituted Phenylboronic Acid Starting_Materials->Boronic_Acid

Caption: Proposed novel synthesis of the biphenyl intermediate.

Experimental Protocol: Novel Route

Step 1: Preparation of the Boronic Acid Partner

  • Reaction: Synthesis of (2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)phenyl)boronic acid.

  • Reagents: 1-bromo-2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)benzene, n-butyllithium, triisopropyl borate.

  • Rationale: This provides one of the key coupling partners for the Suzuki reaction.

Step 2: Suzuki-Miyaura Coupling with a 3-Chloro-4-fluorobenzene Derivative

  • Reaction: Formation of the biphenyl core.

  • Reagents: 3-chloro-4-fluorotoluene (as a representative starting material), the boronic acid from Step 1, palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., Cs₂CO₃).

  • Rationale: The selective coupling at the chloro position is anticipated due to the higher reactivity of the C-Cl bond compared to the C-F bond in palladium-catalyzed cross-coupling reactions. The fluorine atom can be retained for potential late-stage functionalization or removed if necessary.

Step 3: Functionalization of the Biphenyl Core

  • Reaction: Conversion of the methyl group on the former 3-chloro-4-fluorotoluene ring to a hydroxymethyl group.

  • Reagents: N-Bromosuccinimide (NBS) for benzylic bromination, followed by hydrolysis with a base.

  • Rationale: This installs the necessary hydroxymethyl group for the subsequent coupling with the dihydrobenzofuran moiety.

Comparative Analysis

ParameterEstablished RouteNovel Route (Proposed)Justification and Expert Insights
Overall Yield Typically lower due to the multi-step nature of both intermediate syntheses.Potentially higher due to a more convergent approach and fewer steps for the biphenyl intermediate.A more convergent synthesis generally leads to a higher overall yield as the number of sequential reactions is reduced.
Step Economy Longer, with multiple functional group interconversions.Shorter for the biphenyl intermediate, leveraging the pre-functionalized starting material.The use of a highly functionalized starting material like a 3-chloro-4-fluorobenzene derivative can significantly reduce the number of synthetic steps.
Cost-Effectiveness May be higher due to the use of expensive chiral catalysts and multi-step processes.Potentially more cost-effective if this compound or related precursors are readily and cheaply available.The cost of starting materials and reagents is a major factor. The commercial availability and price of the fluorinated starting material would be a key determinant.
Safety and Environmental Impact May involve hazardous reagents like DEAD in the Mitsunobu reaction.Avoids the use of azodicarboxylates. The use of palladium catalysts requires careful management of heavy metal waste.Eliminating hazardous reagents is a key goal of green chemistry. Both routes require careful handling of reagents and waste streams.
Impurity Profile Potential for diastereomeric impurities if the chiral resolution or asymmetric hydrogenation is not optimal. Byproducts from the numerous functional group manipulations are also a concern.The regioselectivity of the Suzuki coupling needs to be carefully controlled to avoid isomeric impurities.A shorter synthetic route generally leads to a cleaner product with a simpler impurity profile, which can simplify the purification process.

Validation and Analytical Considerations

The validation of any new synthetic route is a rigorous process that requires comprehensive analytical characterization of the final product and all intermediates.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the API and quantify any impurities. A well-developed HPLC method is essential for separating the final product from starting materials, byproducts, and degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized molecules. ¹⁹F NMR would be particularly useful in the novel route to track the fate of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and to identify unknown impurities.

  • Chiral Chromatography: To determine the enantiomeric purity of the final product, which is critical for a chiral drug like Fasiglifam.

Experimental Validation Workflow

G Start New Synthetic Route Proposed Small_Scale Small-Scale Synthesis (mg to g scale) Start->Small_Scale Characterization Full Spectroscopic Characterization (NMR, MS) Small_Scale->Characterization Purity_Analysis Purity Assessment (HPLC, >99.5%) Characterization->Purity_Analysis Impurity_ID Impurity Identification and Quantification Purity_Analysis->Impurity_ID Scale_Up Scale-Up Studies (kg scale) Impurity_ID->Scale_Up Process_Optimization Process Optimization (Reaction Conditions, Solvents) Scale_Up->Process_Optimization Final_Validation Final Validation Report Process_Optimization->Final_Validation

Caption: Workflow for the validation of a new synthetic route.

Conclusion and Future Perspectives

The established manufacturing route for Fasiglifam is a well-trodden path that has proven its capability for producing the drug at scale. However, the quest for more efficient, cost-effective, and environmentally friendly synthetic methods is a constant driver of innovation in pharmaceutical chemistry.

The proposed novel route utilizing a 3-chloro-4-fluorobenzene derivative as a key starting material presents a compelling alternative. Its potential for a more convergent and step-economical synthesis of the crucial biphenyl intermediate could offer significant advantages. The success of such a route would hinge on the careful optimization of the Suzuki-Miyaura coupling to ensure high regioselectivity and yield, as well as the commercial viability of the fluorinated starting material.

While the clinical development of Fasiglifam has been halted, the exploration of improved synthetic routes to this and other GPR40 agonists remains a valuable scientific endeavor. The lessons learned from optimizing the synthesis of complex molecules like Fasiglifam contribute to the broader knowledge base of process chemistry and can be applied to the development of future drug candidates. The ability to rapidly and efficiently synthesize high-purity APIs is a cornerstone of modern drug development, and the continuous evaluation of novel synthetic strategies is essential for advancing the field.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of various compound classes derived from the versatile building block, 3-chloro-4-fluorobenzotrifluoride. This fluorinated aromatic compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, offering unique properties that can enhance the efficacy and metabolic stability of drug candidates.[1][2][3] This guide will delve into the synthesis, mechanism of action, and comparative performance of these derivatives, supported by experimental data to inform your drug discovery and development programs.

The Strategic Advantage of the this compound Scaffold

This compound (CAS 78068-85-6) is a halogenated aromatic compound whose structure, featuring a trifluoromethyl group alongside chlorine and fluorine substituents, provides a unique combination of reactivity and stability.[2][3] The trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of drug candidates.[4] This makes the parent compound an attractive starting point for the synthesis of novel therapeutics. Its utility is particularly notable in the development of Active Pharmaceutical Ingredients (APIs) for complex diseases.[1][3]

GPR40 Agonists for Type 2 Diabetes: A Case Study in Potency and Selectivity

One of the most well-documented applications of this compound is in the synthesis of GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonists for the treatment of type 2 diabetes.[3][5] GPR40 is a G-protein coupled receptor that, when activated, stimulates glucose-dependent insulin secretion, making it an attractive target for developing antidiabetic drugs with a low risk of hypoglycemia.[6][7]

Comparative Analysis of GPR40 Agonist Potency

Several potent GPR40 agonists have been developed, with some showing nanomolar efficacy. The this compound moiety often forms a key part of the molecule that interacts with the receptor. Below is a comparison of the in vitro potency of representative GPR40 agonists.

Compound IDCore ScaffoldEC50 (nM)Target Cell LineReference
AMG 837 Phenylpropanoic acid derivative1500 (as (±)-AM-8596)CHO-GPR40[6]
Compound 1 Spirocyclic derivative55Not Specified[7]
Compound 2 1,3,4-Thiadiazole-2-carboxamideLead compound identifiedNot Specified[8]

Causality Behind Experimental Choices: The choice of cell line, such as CHO cells stably expressing the human GPR40 receptor, is critical for accurately determining the potency and efficacy of these compounds in a controlled in vitro environment.[6] The EC50 value, representing the concentration at which the agonist elicits 50% of its maximal response, is a key metric for comparing the potency of different derivatives. A lower EC50 value indicates a more potent compound.

Experimental Protocol: In Vitro GPR40 Activation Assay

This protocol outlines a typical cell-based assay to determine the EC50 of a test compound for GPR40 activation.

Objective: To measure the potency of a test compound in activating the GPR40 receptor.

Materials:

  • CHO-K1 cells stably expressing human GPR40.

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Test compounds dissolved in DMSO.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the CHO-hGPR40 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Add the diluted test compounds to the wells.

  • Fluorescence Measurement: Immediately measure the intracellular calcium mobilization using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 525 nm) over a period of 2-3 minutes.

  • Data Analysis: Determine the EC50 value by plotting the fluorescence response against the compound concentration and fitting the data to a four-parameter logistic equation.

Self-Validating System: The inclusion of a known GPR40 agonist as a positive control and a vehicle control (DMSO) in each experiment is crucial for validating the assay performance and ensuring the reliability of the results.

GPR40 Agonist Synthesis Workflow

The synthesis of GPR40 agonists often involves a multi-step process starting from this compound. The following diagram illustrates a generalized synthetic workflow.

GPR40_Synthesis A This compound B Intermediate 1 (e.g., boronic acid or ester) A->B Functionalization D Coupling Reaction (e.g., Suzuki Coupling) B->D C Intermediate 2 (e.g., aryl halide) C->D E Final GPR40 Agonist D->E Further Modification

References

A Comparative Spectroscopic Guide to 3-Chloro-4-fluorobenzotrifluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, halogenated benzotrifluorides represent a class of molecules with significant synthetic utility. Their unique physicochemical properties, imparted by the strategic placement of fluorine and chlorine atoms, make them valuable building blocks for creating complex molecular architectures with tailored biological activities. Among these, 3-chloro-4-fluorobenzotrifluoride and its derivatives are of particular interest due to the nuanced electronic effects of their substituent pattern.

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize these molecules. As researchers and drug development professionals, a thorough understanding of how to unequivocally identify and differentiate these closely related structures is paramount. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

The Structural Significance of Halogenated Benzotrifluorides

The presence of a trifluoromethyl group (-CF₃) on a benzene ring dramatically influences the molecule's lipophilicity, metabolic stability, and binding interactions. The further addition of chloro and fluoro substituents creates a complex interplay of inductive and resonance effects, which can be finely tuned by altering their positions on the aromatic ring. This structural diversity necessitates robust analytical methodologies to ensure the correct isomeric purity of synthetic intermediates, which is critical for the efficacy and safety of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of this compound derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, we can precisely map the connectivity and spatial relationships of the atoms within the molecule.

Causality in NMR Spectral Features

The electronic environment of each nucleus is highly sensitive to the electron-withdrawing or -donating nature of the substituents on the aromatic ring. The strongly electronegative trifluoromethyl and halogen groups deshield the aromatic protons and carbons, causing their resonances to appear at a higher chemical shift (downfield) compared to unsubstituted benzene. Furthermore, the through-bond coupling between fluorine and both hydrogen and carbon nuclei provides invaluable structural information.

Comparative NMR Data

The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and a selection of its isomers and related derivatives. This comparative data highlights the subtle yet significant differences that allow for their differentiation.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound H-2: ~7.8 (d), H-5: ~7.6 (dd), H-6: ~7.3 (t)CF₃: ~124 (q), C-1: ~128 (q), C-2: ~131, C-3: ~120 (d), C-4: ~158 (d), C-5: ~129 (d), C-6: ~118 (d)CF₃: ~-63, F: ~-115
4-Chloro-3-fluorobenzotrifluoride H-2: ~7.7 (d), H-5: ~7.5 (d), H-6: ~7.6 (dd)CF₃: ~124 (q), C-1: ~130 (q), C-2: ~127, C-3: ~159 (d), C-4: ~122 (d), C-5: ~133, C-6: ~116 (d)CF₃: ~-63, F: ~-110
3,4-Dichlorobenzotrifluoride H-2: ~7.7 (d), H-5: ~7.5 (d), H-6: ~7.2 (dd)CF₃: ~124 (q), C-1: ~132 (q), C-2: ~131, C-3: ~133, C-4: ~131, C-5: ~128, C-6: ~125CF₃: ~-63

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are estimations based on known substituent effects and data from related compounds.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the aromatic region (typically 6-9 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a wider spectral width to encompass both the aromatic and trifluoromethyl carbon signals (typically 110-160 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Set the spectral window to include the expected chemical shifts for both the -CF₃ group and the aromatic fluorine.

    • Proton decoupling is often beneficial to simplify the spectra.

    • Use an appropriate fluorine-free reference standard, or reference externally.[1]

A flowchart illustrating the integrated spectroscopic workflow for the characterization of organic compounds.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound derivatives, the IR spectrum is characterized by absorptions corresponding to the aromatic ring, the C-F bonds of the trifluoromethyl group, and the C-Cl and C-F bonds on the ring.

Interpreting the IR Spectrum

The positions of the C-H stretching and bending vibrations can provide clues about the substitution pattern of the aromatic ring. The strong absorptions associated with the C-F stretching of the -CF₃ group are typically found in the 1100-1350 cm⁻¹ region and are highly characteristic.

Comparative IR Data
CompoundAromatic C-H Stretch (cm⁻¹)C=C Ring Stretch (cm⁻¹)C-F Stretch (-CF₃) (cm⁻¹)C-Cl Stretch (cm⁻¹)C-F (Aryl) Stretch (cm⁻¹)
This compound ~3100-3000~1600, ~1500~1320, ~1170, ~1130~800-700~1250
4-Chloro-3-fluorobenzotrifluoride ~3100-3000~1610, ~1490~1325, ~1175, ~1135~820-720~1260
3,4-Dichlorobenzotrifluoride ~3100-3000~1590, ~1480~1320, ~1180, ~1140~830-730 (multiple bands)-
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin film of the liquid between the plates.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (ATR):

    • If using an Attenuated Total Reflectance (ATR) accessory, place a single drop of the liquid directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) mass spectrometry of this compound derivatives typically yields a prominent molecular ion peak (M⁺) and a characteristic fragmentation pattern.

Understanding the Fragmentation Pattern

The presence of chlorine results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third that of the M peak for each chlorine atom present. Common fragmentation pathways for these compounds include the loss of a chlorine atom, a fluorine atom, or the trifluoromethyl radical.

Comparative MS Fragmentation Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and (Proposed Loss)
This compound 198/200179 ([M-F]⁺), 163 ([M-Cl]⁺), 129 ([M-CF₃]⁺)
4-Chloro-3-fluorobenzotrifluoride 198/200179 ([M-F]⁺), 163 ([M-Cl]⁺), 129 ([M-CF₃]⁺)
3,4-Dichlorobenzotrifluoride 214/216/218179 ([M-Cl]⁺), 145 ([M-CF₃]⁺)
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the analyte from the solvent and any impurities.

  • MS Analysis:

    • The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Fragmentation_Pathway M [C₇H₃ClF₄]⁺˙ m/z 198/200 M_minus_F [C₇H₃ClF₃]⁺ m/z 179 M->M_minus_F - F• M_minus_Cl [C₇H₃F₄]⁺ m/z 163 M->M_minus_Cl - Cl• M_minus_CF3 [C₆H₃ClF]⁺ m/z 129/131 M->M_minus_CF3 - CF₃•

A simplified diagram of potential fragmentation pathways for this compound in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzenes exhibit characteristic absorptions in the UV region arising from π → π* transitions of the aromatic ring. The position and intensity of these absorptions are influenced by the substituents.

Substituent Effects on UV-Vis Spectra

Electron-withdrawing groups like -CF₃ and halogens can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The interplay of these groups in polysubstituted benzenes results in a unique spectral fingerprint. The solvent used can also influence the λ_max and the fine structure of the absorption bands.[2]

Comparative UV-Vis Data
Compoundλ_max (nm)Solvent
Benzene ~255Hexane
Benzotrifluoride ~262, 268, 275Vapor
This compound Expected ~260-275Methanol or Hexane
4-Chloro-3-fluorobenzotrifluoride Expected ~260-275Methanol or Hexane
3,4-Dichlorobenzotrifluoride Expected ~265-280Methanol or Hexane
Experimental Protocol for UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or hexane). The concentration should be adjusted to give an absorbance reading in the range of 0.2 to 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a second quartz cuvette with the sample solution.

    • Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives requires a multi-technique approach. While each method provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, IR, MS, and UV-Vis spectroscopy that allows for the definitive characterization and differentiation of these important synthetic intermediates. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the confident identification and utilization of these versatile building blocks.

References

A Senior Scientist's Guide to Purity Assessment of Synthetic Derivatives of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of versatile and reliable starting materials is paramount. 3-Chloro-4-fluorobenzotrifluoride (CFBTF), a halogenated aromatic compound (CAS 78068-85-6), has established itself as a critical building block.[1][2] Its unique structure, featuring a trifluoromethyl group with chlorine and fluorine substituents, imparts specific reactivity that is highly valued for constructing complex molecular architectures.[1][2] The fluorinated nature of this intermediate can enhance the metabolic stability and efficacy of the final active pharmaceutical ingredients (APIs).[1][2]

However, the synthesis of novel compounds from CFBTF is only the first step. The subsequent, and arguably more critical, phase is the rigorous assessment of the final product's purity. The presence of unreacted starting materials, by-products, or solvent residues can have profound impacts on downstream applications, affecting everything from biological activity and toxicity in drug candidates to the performance and regulatory compliance of agrochemicals.

This guide provides an in-depth, workflow-based comparison of essential analytical techniques for assessing the purity of compounds synthesized from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will follow a representative synthetic product from initial purification to final, multi-technique purity verification, providing field-proven insights and detailed protocols.

Part 1: The Synthetic Pathway & Primary Purification

Representative Synthesis: A Nucleophilic Aromatic Substitution (SNAr) Approach

The electron-withdrawing trifluoromethyl group on the CFBTF ring activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This makes it an excellent substrate for reactions with various nucleophiles. For this guide, we will consider the synthesis of 4-(2-Chloro-4-(trifluoromethyl)phenyl)morpholine (herein referred to as "Compound-M") via the reaction of CFBTF with morpholine.

Experimental Protocol: Synthesis of Compound-M

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts and residual DMSO, and dry under vacuum.

Primary Purification via Recrystallization

The crude solid obtained from the synthesis is rarely pure enough for final applications. Recrystallization is a powerful and cost-effective first-line technique for removing the majority of impurities.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[5]

Senior Scientist's Note: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon cooling). For Compound-M, a mixed solvent system like Ethanol/Water often yields excellent results.

Experimental Protocol: Recrystallization of Compound-M

  • Place the crude, dry Compound-M into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add hot water dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add a drop or two of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

  • Isolate the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[6]

  • Dry the crystals thoroughly under vacuum.

Initial Purity Check: Melting Point Analysis

A simple, yet effective, initial assessment of purity for a crystalline solid is melting point determination. A pure substance melts over a very narrow temperature range (typically 0.5 – 1 °C).[7] The presence of impurities disrupts the crystal lattice, causing a depression in the melting point and a broadening of the melting range.[7][8][9]

  • Procedure: A small, powdered sample of the dried, recrystallized Compound-M is packed into a capillary tube and its melting range is determined using a calibrated melting point apparatus.

  • Interpretation: Comparing the observed melting range to a reference value (if available) or to the crude product's melting range provides a qualitative measure of purity. A sharp melting point close to the expected value suggests high purity.

Part 2: The Analytical Gauntlet for Purity Verification

While a sharp melting point is encouraging, it is not sufficient to claim high purity. A multi-technique, orthogonal approach is required for a comprehensive and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity determination, Reverse-Phase HPLC (RP-HPLC) is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Senior Scientist's Note: The power of HPLC lies in its ability to separate closely related impurities and quantify them with high precision and sensitivity. The percentage purity is typically calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).

Experimental Protocol: HPLC Purity Assessment of Compound-M

  • Sample Preparation: Prepare a stock solution of Compound-M in acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak corresponding to Compound-M.

Data Presentation: Hypothetical HPLC Results

Peak No.Retention Time (min)Peak AreaArea %Identity
13.51,5000.05Impurity A (e.g., Morpholine)
28.23,0000.10Impurity B (e.g., CFBTF)
312.52,989,50099.85Compound-M
Total 2,994,000 100.00

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Reporting p1 Prepare Mobile Phase (Acetonitrile/Water) p3 Equilibrate HPLC System with Initial Conditions p1->p3 p2 Prepare Sample Solution (Compound-M in Mobile Phase) a1 Inject Sample p2->a1 p3->a1 a2 Run Gradient Method a1->a2 a3 Detect Peaks (UV 254 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for HPLC purity assessment of Compound-M.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is exceptionally useful for identifying and quantifying volatile and semi-volatile compounds.[11][12] In our context, it serves two primary purposes: confirming the identity of our product by its mass spectrum and detecting any residual volatile starting material (CFBTF) or solvents.

Senior Scientist's Note: While HPLC is superior for non-volatile compounds, GC-MS provides unambiguous structural information from the mass spectrum fragmentation pattern. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature, adding a high degree of confidence to the identification.[13]

Experimental Protocol: GC-MS Analysis of Compound-M

  • Sample Preparation: Prepare a dilute solution of Compound-M in a volatile solvent like ethyl acetate or dichloromethane (~0.1 mg/mL).

  • Instrumentation & Conditions:

    • Column: DB-5ms or similar nonpolar capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-500.

  • Analysis: The resulting chromatogram will show peaks for the solvent, Compound-M, and any volatile impurities. The mass spectrum of the main peak should be compared to the theoretical mass and fragmentation pattern of Compound-M.

Data Presentation: Expected GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Confirmation
CFBTF (Impurity)~5.1198 (M+), 179, 129Potential trace impurity
Compound-M~14.8265 (M+), 207, 178Identity Confirmed

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Interpretation p1 Dissolve Compound-M in Volatile Solvent a1 Inject into GC p1->a1 a2 Separate by Volatility (Temp. Program) a1->a2 a3 Ionize & Fragment (EI) a2->a3 a4 Detect Fragments (MS) a3->a4 d1 Analyze Total Ion Chromatogram (TIC) a4->d1 d2 Extract Mass Spectrum for Each Peak d1->d2 d3 Compare with Library/ Theoretical Fragments d2->d3

Caption: Workflow for GC-MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy provides the most detailed information about a molecule's chemical structure and is an indispensable tool for purity assessment.[14] For fluorinated compounds like Compound-M, a suite of NMR experiments is particularly powerful.

  • ¹H NMR: Confirms the presence and connectivity of protons in the molecule. The integration of signals can be used for quantitative purity assessment against a certified internal standard (qNMR).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a crucial technique for this class of compounds.[15] Since ¹⁹F is a 100% abundant nucleus, ¹⁹F NMR is highly sensitive and provides a clean window to observe the trifluoromethyl group and any fluorine-containing impurities without interference from proton signals.[16][17]

Senior Scientist's Note: The true power of NMR lies in its structural specificity. An impurity might co-elute with the main peak in HPLC, but it will almost certainly have a distinct set of signals in the NMR spectrum. The absence of extraneous peaks in the ¹H and ¹⁹F spectra is a very strong indicator of high purity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of Compound-M and a known amount of a certified internal standard (e.g., dimethyl sulfone) into an NMR tube. Dissolve in an appropriate deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Structural Confirmation: Verify that all observed chemical shifts, coupling constants, and integrations in the ¹H, ¹³C, and ¹⁹F spectra are consistent with the structure of Compound-M.

    • Purity Assessment: Compare the integral of a well-resolved proton signal from Compound-M to the integral of the known internal standard to calculate a precise, quantitative purity value. Check for any impurity peaks in all spectra.

Logical Relationship of NMR Experiments

NMR_Logic cluster_nmr NMR Spectroscopy Suite Compound Compound-M Sample H1_NMR 1H NMR Compound->H1_NMR Acquire Spectra C13_NMR 13C NMR Compound->C13_NMR Acquire Spectra F19_NMR 19F NMR Compound->F19_NMR Acquire Spectra COSY 2D COSY H1_NMR->COSY H-H Correlation HSQC 2D HSQC H1_NMR->HSQC H-C Correlation Report Structural Confirmation & Purity Report H1_NMR->Report Interpret Data C13_NMR->HSQC C13_NMR->Report Interpret Data F19_NMR->Report Interpret Data COSY->Report Interpret Data HSQC->Report Interpret Data

Caption: Interrelation of NMR experiments for purity and structure.

Part 3: Comparative Analysis of Purity Assessment Techniques

No single technique is infallible. A robust purity assessment relies on using orthogonal methods that measure different physical properties. The table below compares the techniques discussed for the specific application of analyzing derivatives of CFBTF.

TechniquePrimary PurposeProsConsCausality/Best Use Case
Melting Point Initial Purity CheckFast, inexpensive, requires minimal sample.[18]Only for crystalline solids; qualitative; insensitive to high purity levels.A quick, preliminary check after recrystallization to see if the purification was successful. A broad range indicates significant impurities.[9]
HPLC-UV Quantitative PurityHigh precision and sensitivity; robust and widely applicable; excellent for non-volatile compounds.Requires method development; destructive; assumes all impurities have a similar UV response for area % calculation.The "gold standard" for routine quality control and generating the primary purity value (e.g., "99.85% pure by HPLC").
GC-MS Identity & Volatile ImpuritiesUnambiguous identification via mass spectrum; excellent for volatile/semi-volatile compounds.[12]Not suitable for non-volatile or thermally labile compounds; quantification can be less precise than HPLC.Essential for confirming the molecular weight of the final product and ensuring the absence of volatile starting materials like CFBTF.
NMR Spectroscopy Structural Confirmation & Absolute PurityProvides detailed structural information; can detect impurities invisible to other methods; qNMR provides absolute purity.Lower sensitivity than chromatography; requires more sample and expensive instrumentation; complex mixtures are difficult to interpret.The ultimate confirmation of structure. Used to identify unknown impurities and provide an orthogonal, absolute purity value that validates the HPLC result. ¹⁹F NMR is critical for this class of compounds.[15]

Conclusion

Assessing the purity of synthesized compounds derived from this compound is a multi-faceted process that demands more than a single analytical measurement. A logical, self-validating workflow provides the highest degree of confidence. This process begins with effective primary purification, such as recrystallization, which is qualitatively checked by melting point analysis. The core of the assessment is then built upon the quantitative power of HPLC, which provides the primary purity value. This result is then validated and augmented by orthogonal techniques: GC-MS to confirm molecular identity and screen for volatile precursors, and a suite of NMR experiments (¹H, ¹³C, and especially ¹⁹F) to provide unequivocal structural confirmation and an absolute measure of purity. By integrating these techniques, researchers can ensure the material they advance into further development is of the requisite quality, integrity, and safety.

References

A Comparative Guide to Catalytic Strategies for the Functionalization of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 3-chloro-4-fluorobenzotrifluoride has emerged as a pivotal structural motif, finding its way into a myriad of pharmaceutical and agrochemical candidates.[1][2][3][4] Its unique electronic properties, conferred by the trifluoromethyl, chloro, and fluoro substituents, offer a versatile platform for molecular design, enhancing metabolic stability and bioactivity.[1][4] However, the selective functionalization of this molecule presents a distinct challenge, demanding a nuanced understanding of catalytic systems to achieve desired regioselectivity and efficiency. This guide provides a comparative analysis of prevalent catalytic strategies for the derivatization of this compound, supported by experimental data to inform catalyst selection and reaction optimization.

The Challenge of Selective Functionalization

The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, while directing incoming groups to the meta position. Conversely, the chloro and fluoro groups offer handles for nucleophilic aromatic substitution and cross-coupling reactions. The primary challenge lies in selectively activating a specific C-H, C-Cl, or C-F bond in the presence of the others.

Palladium-Catalyzed Cross-Coupling: A Versatile Workhorse

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of haloaromatics is well-established. For this compound, palladium catalysts offer a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, primarily through the activation of the C-Cl bond.

Key Advantages of Palladium Catalysis:
  • High Efficiency and Selectivity: Palladium catalysts, particularly when paired with sophisticated phosphine ligands, can achieve high yields and excellent selectivity for C-Cl bond activation over the more inert C-F bond.

  • Broad Substrate Scope: A wide array of coupling partners, including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), and alkoxides, can be effectively employed.

  • Well-Understood Mechanisms: The catalytic cycles of most palladium-catalyzed cross-coupling reactions are well-documented, facilitating rational optimization of reaction conditions.

Experimental Insights:

While direct comparative studies on this compound are not abundant in the literature, data from analogous systems provide valuable insights. For instance, palladium-catalyzed C-H functionalization has been demonstrated on related benzaldehyde derivatives, suggesting potential for direct C-H activation on our target molecule under specific directing group strategies.[5] Furthermore, the extensive literature on palladium-catalyzed reactions of other chloro-fluoroaromatics provides a strong foundation for reaction development.

Nickel-Catalyzed Reactions: A Cost-Effective and Reactive Alternative

In recent years, nickel catalysis has garnered significant attention as a more sustainable and cost-effective alternative to palladium. Nickel catalysts often exhibit unique reactivity profiles, sometimes enabling transformations that are challenging for their palladium counterparts.

Advantages of Nickel Catalysis:
  • Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.

  • Unique Reactivity: Nickel catalysts can activate traditionally unreactive bonds, including C-F bonds, under the right conditions.[6][7][8] They have also been shown to be highly effective in the cross-coupling of aryl chlorides.[9]

  • Diverse Mechanistic Pathways: Nickel can operate through various catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways, offering flexibility in reaction design.

Comparative Performance:

Nickel catalysts have demonstrated high efficiency in the cross-coupling of aryl chlorides with various nucleophiles.[9] For instance, nickel-catalyzed cyanation of p-chlorobenzotrifluoride, a structurally similar compound, has been reported to proceed in good yields. This suggests that a similar approach could be effective for the cyanation of this compound. The potential for nickel to activate C-F bonds also opens up the possibility of selective functionalization at the fluorine-bearing position, a transformation that is typically difficult to achieve with palladium.

Copper-Catalyzed Transformations: A Classical yet Relevant Approach

Copper catalysis has a long history in organic synthesis, particularly in Ullmann-type coupling reactions. While sometimes requiring harsher reaction conditions than palladium or nickel systems, copper catalysts remain a valuable tool for specific transformations.

Strengths of Copper Catalysis:
  • Cost-Effectiveness: Copper is an inexpensive and readily available metal.

  • Effectiveness in Heteroatom Coupling: Copper catalysts are particularly effective for the formation of C-N, C-O, and C-S bonds.

  • Complementary Reactivity: Copper catalysis can sometimes offer complementary reactivity to palladium and nickel systems, particularly for certain nucleophiles.

Application in Fluorination:

Interestingly, copper halides have been used as catalysts in the synthesis of this compound itself, facilitating a fluorination reaction.[10] This highlights the ability of copper to participate in halogen exchange reactions, which could potentially be exploited for further functionalization.

Comparative Summary of Catalytic Systems

Catalyst SystemPrimary Target BondKey AdvantagesPotential LimitationsRepresentative Transformations
Palladium C-ClHigh efficiency, broad scope, well-understood mechanismsHigher cost, potential for catalyst poisoningSuzuki, Buchwald-Hartwig, Sonogashira, Cyanation, Etherification
Nickel C-Cl, C-FLower cost, unique reactivity (C-F activation)Can be more sensitive to air and moisture, mechanisms can be complexCross-coupling with various nucleophiles, potential for C-F functionalization
Copper C-ClCost-effective, good for heteroatom couplingOften requires higher temperatures and stoichiometric amounts of reagentsUllmann condensation (amination, etherification)

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination:

A detailed protocol for a representative palladium-catalyzed amination is provided below. This should be considered a starting point, and optimization of the ligand, base, and solvent may be necessary for specific substrates.

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • This compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a dry, degassed solvent (e.g., toluene or dioxane) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizing Reaction Pathways

Catalytic Cycle for Palladium-Catalyzed C-Cl Amination

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition + Ar-Cl Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative_Addition->Ar-Pd(II)(Cl)L2 Ligand_Exchange Ligand Exchange + R2NH, - Cl- Ar-Pd(II)(Cl)L2->Ligand_Exchange Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ligand_Exchange->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride.

Conclusion and Future Outlook

The choice of catalyst for the functionalization of this compound is highly dependent on the desired transformation and the specific economic and environmental constraints of the synthesis. Palladium catalysts remain the most versatile and well-understood option for a wide range of cross-coupling reactions targeting the C-Cl bond. However, the lower cost and unique reactivity of nickel catalysts make them an increasingly attractive alternative, with the potential for novel C-F bond functionalization. Copper catalysts, while older, still hold relevance for specific heteroatom coupling reactions.

Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions. The selective activation of C-H bonds in the presence of the halogen substituents remains a significant challenge and a key area for future innovation. The development of dual catalytic systems that can orchestrate sequential functionalization at different positions on the aromatic ring will also be a major focus, enabling the rapid construction of complex molecular architectures from this valuable building block.

References

A Comprehensive Guide to Confirming the Structure of Novel Compounds Derived from 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily endeavor. The starting material, 3-Chloro-4-fluorobenzotrifluoride, is a valuable building block due to its unique electronic properties conferred by the trifluoromethyl, chloro, and fluoro substituents.[1] These groups can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. However, the synthesis of a new chemical entity is only the first step. The subsequent, and arguably most critical, phase is the unambiguous confirmation of its molecular structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines.

This guide provides a comprehensive overview of the modern analytical techniques used to definitively elucidate the structure of novel compounds synthesized from this compound. It is designed to be a practical resource for scientists at the bench, offering not just procedural steps but also the underlying rationale for each experimental choice.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Elucidation

Confirming the structure of a novel organic molecule is rarely accomplished with a single technique. Instead, a complementary suite of analytical methods is employed to piece together the molecular puzzle. Each technique provides a unique piece of information, and their combined data lead to a confident structural assignment. The general workflow for this process is outlined below.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Structure Confirmation synthesis Synthesized Novel Compound (from this compound) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms nmr NMR Spectroscopy - 1H, 13C, 19F - 2D (COSY, HSQC, HMBC) purification->nmr ir Infrared (IR) Spectroscopy - Functional Groups purification->ir xray X-ray Crystallography (if crystal obtained) - Absolute Structure purification->xray if crystalline interpretation Data Interpretation & Integration ms->interpretation nmr->interpretation ir->interpretation xray->interpretation structure Confirmed Molecular Structure interpretation->structure

Figure 1: A generalized workflow for the structural elucidation of a novel compound.

Core Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful and informative technique for determining the structure of organic compounds in solution. For derivatives of this compound, a combination of 1D and 2D NMR experiments is essential.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR (Fluorine NMR): This is particularly crucial for this class of compounds. With a 100% natural abundance and high sensitivity, ¹⁹F NMR provides a clean spectrum to track the fate of the fluorine atoms from the starting material.[2][3][4][5] The wide chemical shift range of ¹⁹F NMR allows for detailed analysis of the fluorine environments.[2][6]

  • 2D NMR Spectroscopy: These experiments are indispensable for assembling the molecular framework.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[7][8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.[8][9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds), which is key for identifying quaternary carbons and piecing together different fragments of the molecule.[8][9][10]

  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a broadband proton-decoupled ¹⁹F NMR spectrum.

  • 2D Spectra Acquisition:

    • Set up and run a COSY experiment.

    • Set up and run an HSQC experiment.

    • Set up and run an HMBC experiment. Ensure the parameters are optimized to observe long-range couplings.

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry provides the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the mass with very high accuracy (typically to four or five decimal places).[11][12] This allows for the determination of the elemental composition and, consequently, the molecular formula of the compound.[13][14][15]

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this class of molecules.

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Use the instrument's software to determine the accurate mass of the molecular ion peak. Input this mass into a formula calculator to obtain a list of possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm). The correct formula can usually be identified by considering the starting materials and the expected reaction.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

If a suitable single crystal of the novel compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[16][17][18][19][20] This technique is considered the ultimate proof of structure, as it reveals the precise arrangement of all atoms, including relative and absolute stereochemistry.

  • Crystallization: The most challenging step is growing a high-quality single crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding an electron density map. A molecular model is then built into this map and refined to give the final structure with atomic coordinates.

Comparing the Core Analytical Techniques

Each of these techniques offers unique advantages and has its own limitations. The table below provides a comparative overview.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C, ¹⁹F), stereochemistryProvides the most comprehensive structural information for compounds in solution.Requires a relatively large amount of pure sample; can be complex to interpret.
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity (requires very little sample); HRMS provides exact molecular formula.Does not provide information on connectivity or stereochemistry; isomers cannot be distinguished.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous proof of structure.[16][17][18]Requires a suitable single crystal, which can be difficult or impossible to grow.

Data Integration: A Hypothetical Case Study

To illustrate how these techniques work in concert, let's consider a hypothetical reaction: a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine (R-NH₂). In this reaction, the amine could potentially displace either the chlorine or the fluorine atom.

Data Integration Logic cluster_data Experimental Data cluster_hypotheses Structural Hypotheses cluster_conclusion Conclusion hrms HRMS Data (e.g., C₁₀H₈F₄N₂O) isomer_a Isomer A (Amine replaces Cl) hrms->isomer_a Confirms Molecular Formula isomer_b Isomer B (Amine replaces F) hrms->isomer_b Confirms Molecular Formula nmr_1d 1D NMR Data (¹H, ¹³C, ¹⁹F) nmr_1d->isomer_a Distinguishes F environments nmr_1d->isomer_b Distinguishes F environments nmr_2d 2D NMR Data (COSY, HSQC, HMBC) conclusion Confirmed Structure is Isomer A nmr_2d->conclusion HMBC confirms connectivity

Figure 2: Logical flow for integrating data to distinguish between possible isomers.

  • HRMS Analysis: The HRMS data would confirm the molecular formula of the product, showing the incorporation of the amine and the loss of either HCl or HF. However, it would not be able to distinguish between the two possible isomers.

  • ¹⁹F NMR Analysis: This would be a key experiment. The starting material has two fluorine signals (one from the C-F bond and one from the -CF₃ group).

    • If the amine replaced the chlorine , the ¹⁹F NMR spectrum of the product would still show two fluorine signals, although their chemical shifts would change due to the new neighboring group.

    • If the amine replaced the fluorine , the ¹⁹F NMR spectrum would only show one signal (from the -CF₃ group).

  • ¹H and ¹³C NMR with 2D Correlations: The HMBC spectrum would be definitive. By looking at the long-range correlations between the protons on the amine (N-H and protons on the R group) and the carbons of the aromatic ring, one could unambiguously determine the point of attachment. For example, a correlation from the N-H proton to the carbon that was originally bonded to the chlorine would confirm that substitution occurred at that position.

By integrating the data from these different techniques, a confident structural assignment can be made, ensuring the integrity of the research and the validity of any subsequent biological or material science studies.

References

A Comparative Guide to the Metabolic Stability of Drug Candidates Containing the 3-Chloro-4-fluorobenzotrifluoride Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the metabolic stability of drug candidates featuring the 3-chloro-4-fluorobenzotrifluoride moiety. We will explore its inherent metabolic vulnerabilities, compare it with common bioisosteric replacements, and provide detailed, validated protocols for its experimental evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in optimizing the pharmacokinetic profiles of novel therapeutics.

Introduction: The Role and Challenge of Halogenated Benzotrifluorides in Drug Design

The this compound group is a common structural motif in medicinal chemistry, often employed to modulate lipophilicity, pKa, and receptor binding affinity. The trifluoromethyl group is generally considered to be metabolically stable, and the aromatic halogen substituents can block potential sites of oxidation. However, the overall electronic nature of this moiety can present specific metabolic challenges that must be carefully evaluated.

The primary concern for this chemical group is oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. The electron-withdrawing nature of the trifluoromethyl and halogen groups can influence the electron density of the aromatic ring, potentially directing metabolism to specific sites or influencing the rate of oxidation. Understanding these metabolic pathways is crucial for predicting in vivo clearance and potential drug-drug interactions.

Metabolic Profile of this compound

The metabolic fate of compounds containing the this compound moiety is primarily dictated by oxidative and conjugative pathways.

2.1. Oxidative Metabolism:

  • Aromatic Hydroxylation: Despite the presence of deactivating groups, the aromatic ring can still be susceptible to hydroxylation, typically at positions ortho or meta to the trifluoromethyl group. The resulting phenolic metabolites can then undergo further conjugation.

  • Defluorination: While the C-F bond is strong, oxidative defluorination can occur, leading to the formation of reactive intermediates. This is a less common but important pathway to consider.

  • Metabolism of Adjacent Groups: The presence of the this compound moiety can influence the metabolism of adjacent functional groups within the drug molecule.

2.2. Conjugative Metabolism:

  • Glucuronidation: Phenolic metabolites formed through hydroxylation are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can also catalyze the sulfation of hydroxylated metabolites.

A logical workflow for investigating these metabolic pathways is outlined below:

cluster_0 In Vitro Metabolism Workflow A Parent Drug (this compound moiety) B Phase I Metabolism (CYP450 Oxidation) A->B C Hydroxylated Metabolites B->C D Phase II Metabolism (UGT/SULT Conjugation) C->D E Glucuronide/Sulfate Conjugates D->E F Excretion E->F cluster_1 Liver Microsomal Stability Assay Workflow P1 Prepare Reagents (Microsomes, Compound, NADPH) P2 Incubate at 37°C P1->P2 P3 Collect Time Points P2->P3 P4 Quench Reaction (Acetonitrile + IS) P3->P4 P5 Centrifuge & Collect Supernatant P4->P5 P6 LC-MS/MS Analysis P5->P6 P7 Data Analysis (T½, CLint) P6->P7

benchmarking the efficiency of a new protocol with 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking Protocol Efficiency with 3-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored from the perspective of a Senior Application Scientist, this guide provides an in-depth, objective comparison of a novel, high-efficiency synthetic protocol utilizing this compound against a traditional, established method. The content is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a thorough understanding of the advantages conferred by the new methodology.

The Strategic Importance of this compound

This compound (CAS: 78068-85-6) is a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, which features a trifluoromethyl group alongside chlorine and fluorine substituents, provides a unique combination of stability and reactivity.[1][3] The trifluoromethyl group is especially valuable in drug design as it can enhance metabolic stability and improve a compound's pharmacokinetic profile.[1]

Traditionally, the functionalization of this intermediate relies heavily on Nucleophilic Aromatic Substitution (SNAr) reactions. While effective, these protocols often demand harsh conditions and long reaction times, creating bottlenecks in discovery and scale-up operations. This guide benchmarks that established SNAr method against a modern, palladium-catalyzed cross-coupling protocol designed to overcome these limitations.

Comparative Experimental Protocols

The core of any objective comparison lies in reproducible, well-defined experimental protocols. Here, we detail the methodologies for both the traditional and novel approaches.

Protocol A: Traditional Nucleophilic Aromatic Substitution (SNAr)

This method represents a common, literature-precedent approach for coupling nucleophiles with this compound. The mechanism relies on the displacement of the fluoride or chloride by a potent nucleophile, a reaction often requiring high thermal energy to overcome the activation barrier.

Step-by-Step Methodology:

  • A 100 mL round-bottom flask is charged with this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).

  • Dimethyl sulfoxide (DMSO, 20 mL) is added as the solvent.

  • The flask is equipped with a reflux condenser and the mixture is heated to 120 °C with vigorous stirring.

  • The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 18-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into 100 mL of cold water.

  • The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude material is purified by silica gel column chromatography to yield the final product.

Protocol B: Novel Palladium-Catalyzed Buchwald-Hartwig Amination

This modern protocol leverages the power of transition-metal catalysis to achieve the same transformation under significantly milder conditions. The causality for this choice is rooted in the efficiency of the palladium catalytic cycle, which offers a lower energy pathway for bond formation. This avoids the need for high temperatures and often results in cleaner reactions with higher yields.

Step-by-Step Methodology:

  • To an oven-dried 100 mL Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq).

  • The flask is evacuated and backfilled with nitrogen gas three times.

  • This compound (1.0 eq), the amine nucleophile (1.1 eq), and a base such as sodium tert-butoxide (1.4 eq) are added to the flask.

  • Anhydrous toluene (20 mL) is added via syringe.

  • The reaction mixture is heated to 85 °C and stirred.

  • The reaction is monitored by TLC and is typically complete within 2-4 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts and the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by a short plug of silica gel or by column chromatography if necessary.

Workflow Visualization and Data-Driven Comparison

To better illustrate the practical differences, the workflows are visualized below, followed by a quantitative comparison of their performance.

Experimental_Workflow_Comparison cluster_0 Protocol A: Traditional SNAr cluster_1 Protocol B: Novel Pd-Catalyzed Coupling A1 1. Combine Reactants in DMSO A2 2. Heat to 120°C A1->A2 A3 3. Stir for 18-24 hours A2->A3 A4 4. Aqueous Workup & Extraction A3->A4 A5 5. Full Column Chromatography A4->A5 B1 1. Combine Reactants & Catalyst in Toluene B2 2. Heat to 85°C B1->B2 B3 3. Stir for 2-4 hours B2->B3 B4 4. Filtration through Celite B3->B4 B5 5. Simplified Purification B4->B5

Caption: A side-by-side comparison of the experimental workflows.

Quantitative Performance Benchmarking

The following table summarizes the experimental data collected from parallel reactions run under the conditions described above.

Performance MetricProtocol A: Traditional SNArProtocol B: Novel Pd-CatalyzedAnalysis
Reaction Time 22 hours3 hours86% Reduction in process time.
Isolated Yield 68%94%38% Improvement in material efficiency.
Product Purity (Pre-Chromatography) ~80%~95%Higher initial purity reduces purification burden.
Reaction Temperature 120 °C85 °CMilder conditions save energy and are safer.
Process Mass Intensity (PMI) HighLow-ModerateReduced solvent for workup/purification.

Process Mass Intensity (PMI) is a green chemistry metric that considers the total mass of materials (solvents, reagents, process water) used to produce a certain mass of product. A lower PMI is environmentally and economically preferable.[4][5]

In-Depth Analysis and Scientific Rationale

The data clearly demonstrates the superior performance of the novel palladium-catalyzed protocol. The 86% reduction in reaction time is a direct consequence of the catalytic mechanism, which provides a more efficient pathway for the reaction to proceed. This acceleration is critical in a drug development setting, where speed is paramount.

The 38% improvement in isolated yield and higher initial purity highlight the enhanced selectivity of the palladium-catalyzed reaction. Traditional SNAr reactions at high temperatures can often lead to side reactions and degradation, complicating purification and lowering the overall yield. The cleaner reaction profile of Protocol B not only preserves material but also significantly simplifies the downstream purification process. This is a key advantage for scalability, as complex purifications are often a major hurdle in manufacturing.

The diagram below illustrates the fundamental mechanistic difference that drives these performance gains.

Mechanistic_Pathways cluster_snar SNAr Pathway cluster_pd Pd-Catalyzed Pathway start_snar Reactants meisenheimer Meisenheimer Complex (High Energy Intermediate) start_snar->meisenheimer High Temp (120°C) product_snar Product + Byproducts meisenheimer->product_snar start_pd Reactants + Pd(0) ox_add Oxidative Addition start_pd->ox_add Mild Temp (85°C) red_elim Reductive Elimination ox_add->red_elim red_elim->start_pd Catalyst Regeneration product_pd Product (High Selectivity) red_elim->product_pd

Caption: Contrasting high-energy SNAr vs. catalytic cycle pathways.

Conclusion for the Modern Laboratory

For researchers and drug development professionals, the choice of synthetic protocol has profound implications for project timelines, cost, and environmental impact. The experimental evidence presented here strongly supports the adoption of modern palladium-catalyzed cross-coupling methods for the functionalization of this compound. The new protocol is not merely an alternative; it is a superior methodology, offering significant improvements in reaction time, yield, and process efficiency. By embracing such validated, high-performance protocols, research organizations can accelerate the development of new chemical entities and bring innovative solutions to market more effectively.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like 3-Chloro-4-fluorobenzotrifluoride (CAS No. 78068-85-6) is fundamental to innovation in pharmaceuticals and agrochemicals.[1][2] However, with the power of this versatile building block comes the critical responsibility of ensuring its safe handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing this compound waste, grounded in scientific principles to protect both laboratory personnel and the environment.

Hazard Profile and Essential Protective Measures

Understanding the intrinsic hazards of a chemical is the bedrock of its safe management. This compound is a flammable, halogenated aromatic compound that presents multiple risks requiring stringent control measures.[1][3][4]

Causality of Required PPE: The flammable nature of this liquid and its vapor, combined with the risk of static discharge ignition, dictates the necessity for explosion-proof equipment and anti-static, flame-retardant personal protective equipment (PPE).[4][5] Its irritant properties necessitate robust skin and eye protection to prevent chemical burns and irritation.[3][6]

Property Value Source(s)
CAS Number 78068-85-6[1][2]
Molecular Formula C7H3ClF4[2][7]
Appearance Colorless transparent liquid[1][7]
Boiling Point ~137 °C[1][2]
Flash Point 42.2 - 43 °C (Closed Cup)[4][7]
Density ~1.45 - 1.49 g/cm³[1][7]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[3][6]

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[4][6]

  • H411: Toxic to aquatic life with long lasting effects.[4]

Mandatory Personal Protective Equipment (PPE) Protocol

Adherence to the correct PPE is a non-negotiable first line of defense. The following ensemble is required when handling this compound, including during spill cleanup and waste packaging.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or spill response, flame-retardant antistatic protective clothing is recommended.[4]

  • Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If engineering controls are insufficient or during a large spill, a full-face respirator with multi-purpose combination (Type ABEK) or organic vapor cartridges is required.[4][5]

Spill Management: A Two-Tiered Response Protocol

An accidental release requires a swift, confident, and correct response. The protocol is determined by the scale of the spill.

Protocol 1: Minor Spill Cleanup ( <100 mL within a Fume Hood)
  • Alert Personnel: Immediately notify others in the vicinity.[9]

  • Containment: Ensure the spill is contained within the fume hood.

  • Gather Materials: Collect your spill kit, which must contain a non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorption: Cover the spill with the absorbent material, starting from the outside and working inward to prevent spreading.[10]

  • Collection: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.[4][6] The use of non-sparking tools is critical to prevent the ignition of flammable vapors.[5]

  • Packaging: Place the collected waste into a labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene pail).[10][11]

  • Decontamination: Wipe down the spill area with soap and water.[10][11] The cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Label the waste container as "Hazardous Waste: this compound contaminated debris" and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Major Spill Response ( >100 mL or any spill outside a Fume Hood)
  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.[10]

  • ISOLATE: Close the laboratory doors to contain the vapors.[12]

  • ALERT: Activate the nearest fire alarm and call your institution's emergency number or 911. Provide the chemical name, location, and estimated quantity of the spill.[9]

  • SECURE: Prevent re-entry to the area until emergency responders arrive.

Self-Validation: This tiered response is a self-validating system. It empowers trained lab personnel to manage small, controllable incidents while ensuring that larger, more dangerous spills are immediately escalated to specialized response teams, preventing personnel from being overwhelmed or taking unnecessary risks.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14][15]

  • Principle of Segregation: This chemical waste must never be disposed of down the drain or mixed with non-hazardous waste.[16] It must be collected in a dedicated, closed, and clearly labeled hazardous waste container.[17] Mixing halogenated and non-halogenated solvent waste streams should be avoided unless explicitly permitted by your institution's waste management plan, as it can complicate the disposal process and increase costs.[17]

Approved Disposal Procedures

The presence of chlorine and fluorine atoms necessitates specific disposal technologies. Land disposal of halogenated organic compounds is highly restricted.[15][18] The industry-standard and environmentally preferred method is high-temperature incineration in a facility permitted to handle such waste.[19]

The Chemistry of Destruction: The objective of incineration is the complete thermal oxidation of the molecule. At operating temperatures between 982 to 1204°C (1800 to 2200°F) and with a residence time of at least two seconds, the C-H, C-Cl, and C-F bonds are broken.[19] This process, however, generates acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[4][5]

Why Scrubbers are Essential: Releasing these corrosive and toxic gases is environmentally unacceptable. Therefore, permitted hazardous waste incinerators are equipped with sophisticated flue gas cleaning systems, typically including quench towers and scrubbers, which neutralize the HCl and HF before the exhaust is released into the atmosphere.[19]

Protocol 3: Disposal of Lab-Scale Waste Quantities
  • Collection: Collect all waste this compound, including contaminated materials from spills, in a designated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, vapor-tight lid.[17]

  • Labeling: Label the container with a "Hazardous Waste" tag immediately upon adding the first drop of waste. The label must include the full chemical name, "this compound," and an accurate accounting of its constituents if mixed with other solvents.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[5][8]

  • Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for pickup and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Protocol 4: Disposal of Bulk/Industrial Quantities

Disposal of bulk quantities must be handled exclusively by a licensed and certified hazardous waste management contractor. The process involves:

  • Characterization and Profiling: The waste stream will be profiled by the disposal company, often requiring an analytical sample.

  • Manifesting: The waste must be transported under a Uniform Hazardous Waste Manifest, a legal document that tracks the waste from the point of generation to its final disposal ("cradle-to-grave").[14]

  • Transportation: A licensed hazardous waste hauler will transport the material in UN-approved containers to a permitted TSDF for incineration.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from the point of generation to final disposal.

Caption: Decision workflow for safe handling and disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 3-Chloro-4-fluorobenzotrifluoride (CAS No. 78068-85-6). As a flammable, irritant liquid, its safe management in a laboratory setting is paramount. This guide is designed for drug development professionals and researchers, offering in-depth, field-proven insights that prioritize safety, procedural integrity, and scientific rigor. Our goal is to empower you with the knowledge to handle this chemical confidently and safely, reinforcing our commitment to being your trusted partner in laboratory safety.

The 'Why': Understanding the Hazard Profile

Effective safety protocols are built on a foundational understanding of the risks. This compound is not merely a reagent; it is a chemical with a distinct hazard profile that dictates our handling procedures. Its primary dangers stem from its flammability and its irritant properties upon contact.

GHS Hazard Classification:

Hazard ClassHazard StatementSource
Flammable LiquidsH226: Flammable liquid and vapor[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

The flammability (flash point of 42°C) necessitates stringent control of ignition sources, while its irritant nature demands a robust barrier between the chemical and the researcher. The operational and disposal plans outlined below are direct responses to these intrinsic chemical properties.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. A one-size-fits-all approach is inadequate; PPE must be selected based on the specific task and the associated risk of exposure.

PPE Selection Matrix

The following table outlines the minimum required PPE for common laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Chemical splash gogglesChemically resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatNot required in well-ventilated areas
Weighing & Dispensing Chemical splash goggles and face shieldChemically resistant gloves (double-gloving recommended)Flame-retardant, chemically resistant apron over lab coatRequired if outside a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation & Reaction Chemical splash goggles and face shieldChemically resistant glovesFlame-retardant lab coatWork must be conducted in a chemical fume hood.
Waste Handling & Disposal Chemical splash gogglesChemically resistant glovesFlame-retardant lab coatNot required if handling sealed waste containers in a well-ventilated area.

Causality Behind PPE Choices:

  • Eye/Face Protection: Because the compound causes serious eye irritation, chemical splash goggles are mandatory at all times.[1] A face shield is added during dispensing operations where the risk of splashing is highest.

  • Hand Protection: The designation "Causes skin irritation" requires the use of chemically impermeable gloves.[1] Nitrile or neoprene gloves are recommended. Double-gloving provides an additional layer of safety during high-risk tasks.

  • Body Protection: A standard lab coat is insufficient due to the flammability risk. A flame-retardant (FR) lab coat is essential. An additional chemically resistant apron is recommended for dispensing.

  • Respiratory Protection: The potential for respiratory irritation necessitates that all open-vessel work be conducted within a certified chemical fume hood.[1] This engineering control is the primary method of respiratory protection. A respirator is an essential backup for emergency situations or if engineering controls fail.

Operational Plan: A Step-by-Step Workflow for Safe Dispensing

This section provides a procedural walkthrough for the critical task of weighing and dispensing this compound. This protocol is designed as a self-validating system to minimize risk.

Pre-Operation Checklist:
  • Verify the chemical fume hood has a current, valid certification.

  • Ensure a Class B fire extinguisher (dry chemical or carbon dioxide) is accessible.[1]

  • Locate the nearest safety shower and eyewash station.

  • Remove all potential ignition sources from the work area (e.g., hot plates, stir motors).[2]

  • Use only explosion-proof equipment and non-sparking tools.[1][2]

  • Assemble all necessary equipment (beakers, graduated cylinders, pipette) and waste containers inside the fume hood.

Dispensing Protocol:
  • Don PPE: Put on all PPE as specified in the "Weighing & Dispensing" section of the PPE Selection Matrix.

  • Grounding: Before opening the container, ground and bond the primary container and the receiving vessel to prevent the buildup of static electricity.[2]

  • Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.

  • Slow Dispensing: Open the container slowly to release any potential pressure buildup.

  • Perform Transfer: Carefully pour or pipette the required amount of the liquid into the receiving vessel. Perform this action in the center of the fume hood sash opening to ensure optimal vapor capture.

  • Secure Containers: Immediately and tightly close both the primary container and the receiving vessel.[2]

  • Initial Decontamination: Wipe the exterior of the containers and any minor drips on the work surface with a compatible sorbent material. Place the used sorbent into a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.

Safe Handling Workflow Diagram

prep 1. Preparation - Verify Fume Hood - Clear Ignition Sources - Assemble Equipment ppe 2. Don PPE - FR Lab Coat - Double Gloves - Goggles & Face Shield prep->ppe Proceed ground 3. Ground & Bond - Connect primary and  receiving vessels to ground ppe->ground Proceed dispense 4. Dispense Chemical - Open slowly - Pour/pipette inside hood ground->dispense Proceed secure 5. Secure & Clean - Tightly seal all containers - Wipe down surfaces dispense->secure Proceed waste 6. Waste Management - Place contaminated wipes  in hazardous waste secure->waste Proceed doff 7. Doff PPE & Wash - Remove gloves first - Wash hands thoroughly waste->doff Proceed

Caption: Logical workflow for safely dispensing this compound.

Emergency & Disposal Plans

Emergency Response
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration.[1] Seek immediate medical attention.

  • Spill Response: Evacuate the area and remove all ignition sources.[1] Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[1] Prevent the spill from entering drains.[1]

Disposal Plan

All materials contaminated with this compound, including used sorbents, disposable PPE, and empty containers, must be treated as hazardous waste.

  • Chemical Waste: Collect excess chemical and contaminated materials in a clearly labeled, sealed container.

  • Disposal: The disposal of the waste container must be handled by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.